Hepatitis B Vaccine
Description
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]oxy-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H199N39O38S/c1-66(2)50-87(155-104(185)62-152-112(190)80(136)29-20-45-147-134(142)143)118(196)160-89(53-75-34-36-78(179)37-35-75)121(199)166-94(54-74-26-16-13-17-27-74)131(209)173-47-22-32-97(173)126(204)154-69(7)111(189)151-61-103(184)150-63-106(188)212-133(211)107(68(5)6)169-116(194)83(31-21-46-148-135(144)145)159-127(205)98-33-23-48-174(98)132(210)95(58-105(186)187)167-115(193)85(39-42-100(139)181)157-119(197)88(51-67(3)4)164-128(206)108(70(8)176)170-117(195)86(40-43-101(140)182)158-123(201)92(56-77-60-146-65-153-77)162-120(198)90(52-73-24-14-12-15-25-73)165-129(207)109(71(9)177)172-130(208)110(72(10)178)171-125(203)96(64-175)168-124(202)93(57-102(141)183)163-122(200)91(55-76-59-149-82-30-19-18-28-79(76)82)161-114(192)84(38-41-99(138)180)156-113(191)81(137)44-49-213-11/h12-19,24-28,30,34-37,59-60,65-72,77,80-81,83-98,107-110,149,175-179H,20-23,29,31-33,38-58,61-64,136-137H2,1-11H3,(H2,138,180)(H2,139,181)(H2,140,182)(H2,141,183)(H,150,184)(H,151,189)(H,152,190)(H,154,204)(H,155,185)(H,156,191)(H,157,197)(H,158,201)(H,159,205)(H,160,196)(H,161,192)(H,162,198)(H,163,200)(H,164,206)(H,165,207)(H,166,199)(H,167,193)(H,168,202)(H,169,194)(H,170,195)(H,171,203)(H,172,208)(H,186,187)(H4,142,143,147)(H4,144,145,148)/t69-,70+,71+,72+,77?,80-,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSXSWRZQFPVTJ-ZQQKUFEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)OC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5C=NC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H199N39O38S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3008.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104504-34-9 | |
| Record name | Hepatitis B virus pre-S region fragment 120-145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Development of Hepatitis B Vaccines: From Plasma to Recombinant DNA
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical and scientific journey of hepatitis B vaccine development, from the pioneering plasma-derived formulations to the advent of recombinant DNA technology. It details the core experimental methodologies, presents comparative quantitative data, and visualizes the pivotal workflows that marked this significant advancement in public health. The this compound holds the distinction of being the first anti-cancer vaccine, capable of preventing primary liver cancer, a major consequence of chronic hepatitis B infection.[1]
The Dawn of Hepatitis B Vaccination: Plasma-Derived Vaccines
The journey to a this compound began with the discovery of the "Australia Antigen" in 1965 by Dr. Baruch Blumberg, later identified as the hepatitis B surface antigen (HBsAg).[1] This discovery, for which Dr. Blumberg was awarded the Nobel Prize, paved the way for the development of a diagnostic blood test and, subsequently, the first generation of hepatitis B vaccines.[1][2]
Manufacturing and Purification Protocol
The first licensed plasma-derived this compound, Heptavax-B®, developed by Merck, was approved by the FDA in 1981.[1][3] The production process was a landmark in vaccine manufacturing, relying on the purification of HBsAg from the plasma of chronic hepatitis B carriers.
Experimental Protocol: Production of Plasma-Derived this compound (Heptavax-B®)
-
Plasma Collection: Blood plasma was collected from HBsAg-positive donors.[1]
-
Initial Purification and Inactivation: The pooled plasma underwent a series of purification and inactivation steps to remove and neutralize infectious viral particles and other pathogens.[2] This multi-step process included:
-
Ultracentrifugation: Isopycnic banding and rate zonal separation were used for the initial purification of HBsAg.[2]
-
Pepsin Digestion: The partially purified HBsAg was subjected to digestion with pepsin at a pH of 2.[2]
-
Urea (B33335) Treatment: The HBsAg was unfolded in an 8M urea solution, followed by renaturation to further disrupt viral particles.[2]
-
Gel Filtration: This step was used for further purification of the HBsAg.[2]
-
Formalin Inactivation: The purified HBsAg was treated with formaldehyde (B43269) (formalin) to inactivate any remaining infectious virus.[2]
-
Heat Treatment: The preparation was also subjected to heat treatment (pasteurization) as an additional inactivation step.[1]
-
-
Adjuvant Adsorption: The purified HBsAg was adsorbed onto an aluminum hydroxide (B78521) adjuvant to enhance the vaccine's immunogenicity.
References
Core Mechanism of Action of Recombinant Hepatitis B Surface Antigen (HBsAg) Vaccines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of recombinant Hepatitis B surface antigen (HBsAg) vaccines. It details the cellular and molecular interactions that underpin the induction of a protective immune response, presents quantitative data from key studies, outlines experimental protocols for assessing vaccine immunogenicity, and provides visualizations of the critical pathways involved.
Introduction
Recombinant Hepatitis B vaccines represent a cornerstone of global public health, offering highly effective protection against Hepatitis B virus (HBV) infection and its severe complications, including cirrhosis and hepatocellular carcinoma.[1][2] The primary active component of these vaccines is the Hepatitis B surface antigen (HBsAg), a non-infectious viral envelope protein produced using recombinant DNA technology, typically in yeast (Saccharomyces cerevisiae) or mammalian cells.[3][4] The mechanism of action is centered on the introduction of HBsAg to the host's immune system, which, without causing disease, stimulates a robust and long-lasting immune response, effectively preparing the individual to combat future viral encounters.[3] This guide will dissect the intricate immunological processes initiated by recombinant HBsAg vaccines.
Cellular and Molecular Mechanism of Action
The protective immunity conferred by recombinant HBsAg vaccines is multifaceted, involving a coordinated interplay between the innate and adaptive immune systems, culminating in the production of neutralizing antibodies and the generation of memory T and B cells.
Antigen Processing and Presentation
Following intramuscular administration, the vaccine's HBsAg, often formulated with an aluminum adjuvant, is recognized and engulfed by professional antigen-presenting cells (APCs), primarily dendritic cells (DCs) and macrophages, at the injection site.[5][6][7] The aluminum adjuvant plays a crucial role by forming a depot at the injection site, which promotes the recruitment of APCs and enhances antigen uptake.[8][9]
Once internalized by APCs, the HBsAg protein is processed through the exogenous pathway.[10] It is degraded into smaller peptide fragments within endosomes, which then fuse with vesicles containing Major Histocompatibility Complex (MHC) class II molecules.[6][10][11] The resulting peptide-MHC class II complexes are then transported to the surface of the APC for presentation to CD4+ T helper (Th) cells.[6][11] Some studies have also described a dual pathway for antigen processing, where certain HBsAg sequences can be presented by both MHC class I and class II molecules, leading to the activation of both CD4+ and CD8+ T cells.[10]
Figure 1: HBsAg Antigen Processing and Presentation by APCs.
T Cell Activation and Differentiation
The presentation of HBsAg-derived peptides by APCs to naive CD4+ T cells via the T cell receptor (TCR) is the pivotal event in initiating the adaptive immune response. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of CD4+ T cells.[5][6] These activated T cells differentiate into distinct subsets, primarily T helper 2 (Th2) cells, which are crucial for providing help to B cells.[7][12] The production of cytokines such as Interleukin-2 (IL-2), IL-4, and IL-5 by these Th cells is essential for B cell activation and antibody production.[12][13] Some studies also indicate the induction of a Th1 response, characterized by the secretion of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which contributes to cellular immunity.[13][14]
B Cell Activation and Antibody Production
B cells can be activated in two ways: directly by recognizing the native HBsAg through their B cell receptor (BCR), which leads to a weaker initial response, or more potently through the help of activated CD4+ Th cells.[5][6][11] The interaction between an HBsAg-specific B cell and a corresponding Th cell triggers B cell proliferation and differentiation into plasma cells and memory B cells.[6][11]
Plasma cells are responsible for secreting large quantities of HBsAg-specific antibodies (anti-HBs).[6] These antibodies, primarily of the IgG isotype, are the key effectors of protection against HBV infection.[15] They neutralize the virus by binding to HBsAg on the surface of HBV particles, thereby preventing them from infecting liver cells. A serum anti-HBs titer of ≥10 mIU/mL is considered protective.[8][15]
Role of Adjuvants and Toll-Like Receptors (TLRs)
Most recombinant HBsAg vaccines are formulated with an aluminum salt adjuvant, which significantly enhances the immune response.[8][16] The mechanism of action of aluminum adjuvants is thought to involve several aspects, including the "depot effect" that prolongs antigen exposure, improved antigen uptake by APCs, and the induction of an inflammatory response at the injection site.[8][9] Aluminum adjuvants can also activate the innate immune system through pathways involving the inflammasome.[17]
Recent research has also highlighted the role of Toll-like receptors (TLRs) in the immune response to HBsAg. TLRs are pattern recognition receptors expressed on immune cells that recognize pathogen-associated molecular patterns. HBsAg has been shown to interact with TLRs, such as TLR2 and TLR4, on APCs, which can influence the subsequent adaptive immune response.[18] Newer adjuvants, such as TLR agonists (e.g., CpG oligonucleotides that activate TLR9 or other small molecules that activate TLR7/8), are being explored to further enhance vaccine immunogenicity by promoting a more robust Th1-type response.[16][19]
Figure 2: Key Signaling Events in HBsAg Vaccine-Induced Immunity.
Quantitative Data on Immune Responses
The immunogenicity of recombinant HBsAg vaccines is well-documented, with high rates of seroprotection observed in various populations.
Table 1: Humoral Immune Response to Recombinant HBsAg Vaccines
| Population | Vaccine Schedule (months) | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Geometric Mean Titer (GMT) of Anti-HBs (mIU/mL) | Reference |
| Healthy Infants | 0, 1, 6 | 97-100% | >200 | [20] |
| Healthy Adults | 0, 1, 6 | 90-95% | Varies by study | [15] |
| Hemodialysis Patients | 0, 1, 2, 6 (double dose) | Lower than healthy adults | Lower than healthy adults | [21] |
Table 2: Cellular Immune Response to Recombinant HBsAg Vaccines
| Population | Assay | Measured Response | Key Findings | Reference |
| Healthy Adults | Lymphocyte Proliferation | HBsAg-specific proliferation | Proliferative response correlates with anti-HBs levels. | [22] |
| Healthy Adults | ELISpot | IFN-γ and IL-4 secreting cells | Responders show a strong T cell response. | [3] |
| HIV-positive Adults | Flow Cytometry | TNF-α and IL-2 producing T cells | Standard vaccination induces TNF-α and IL-2 from CD4+ T cells. | [13] |
| Hemodialysis Patients | Flow Cytometry | Polyfunctional HBV-reactive T cells | HBV-reactive T cells are present even in humoral non-responders. | [21] |
Detailed Methodologies for Key Experiments
Quantification of Anti-HBsAg Antibodies by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying antibodies. For anti-HBsAg, a sandwich ELISA is commonly employed.
Protocol:
-
Coating: Microtiter plates are coated with recombinant HBsAg and incubated overnight at 4°C.[2]
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[23]
-
Sample Incubation: Serum or plasma samples, along with a standard curve of known anti-HBs concentrations, are added to the wells and incubated for 1-2 hours at 37°C.[24]
-
Washing: Unbound antibodies are removed by washing.
-
Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to human IgG is added to each well and incubated for 1 hour at 37°C.[4]
-
Washing: Unbound conjugate is removed by washing.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[24]
-
Stopping Reaction: The reaction is stopped by the addition of an acid (e.g., sulfuric acid).[24]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[24] The concentration of anti-HBs in the samples is determined by interpolating their absorbance values against the standard curve.
Figure 3: Experimental Workflow for Anti-HBsAg ELISA.
Enumeration of IFN-γ Secreting Cells by ELISpot
Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: An ELISpot plate with a PVDF membrane is pre-wetted with ethanol (B145695) and then coated with a capture antibody specific for IFN-γ overnight at 4°C.[25]
-
Washing and Blocking: The plate is washed and blocked with cell culture medium to prevent non-specific binding.[25]
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated individuals are plated in the wells in the presence of HBsAg (stimulant) or a negative control.[26] A positive control (e.g., PHA) is also included.
-
Incubation: The plate is incubated for 18-48 hours at 37°C in a CO2 incubator, allowing the cells to secrete IFN-γ, which is captured by the antibody on the membrane.[25]
-
Washing: The cells are washed away, leaving the captured cytokine.
-
Detection Antibody: A biotinylated detection antibody specific for IFN-γ is added and incubated for 2 hours at room temperature.[25][26]
-
Washing: Unbound detection antibody is removed.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase - ALP) is added and incubated for 1 hour at room temperature.[25][26]
-
Washing: Unbound enzyme conjugate is removed.
-
Substrate Addition: A precipitating substrate (e.g., BCIP/NBT) is added, which forms a colored spot at the location of each cytokine-secreting cell.
-
Data Acquisition: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.
Phenotypic Analysis of T Cell Subsets by Flow Cytometry
Principle: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is used to identify and quantify different T cell populations based on their expression of specific cell surface and intracellular markers.
Protocol:
-
Cell Preparation: PBMCs are isolated from whole blood.
-
In Vitro Stimulation: Cells are stimulated in vitro with HBsAg for a defined period to induce the expression of activation markers and cytokines.
-
Surface Staining: The cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies against surface markers such as CD3 (pan T cell marker), CD4 (T helper cells), and CD8 (cytotoxic T cells).[27]
-
Fixation and Permeabilization: If intracellular cytokine staining is required, the cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: The permeabilized cells are incubated with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[21]
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of each cell for each marker.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different T cell populations (e.g., HBsAg-specific CD4+ T cells producing IFN-γ).[21]
Conclusion
The mechanism of action of recombinant HBsAg vaccines is a well-orchestrated process that effectively mimics the natural immune response to HBV without the risk of infection. The vaccine leverages the principles of antigen presentation and T cell-B cell collaboration to induce a potent humoral response characterized by the production of neutralizing anti-HBs antibodies. Furthermore, it establishes long-term immunological memory through the generation of memory T and B cells, ensuring durable protection. A thorough understanding of these mechanisms, supported by quantitative analysis of the immune response and the application of detailed experimental protocols, is essential for the continued development and improvement of hepatitis B vaccines and for addressing the challenges of vaccine non-responsiveness in certain populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. access.wiener-lab.com [access.wiener-lab.com]
- 5. Hepatitis B Vaccine and Immunoglobulin: Key Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Immune response against HBsAg vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation sequencing analysis of the human T-cell and B-cell receptor repertoire diversity before and after hepatitis B vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Association of Systemic Inflammatory Response with this compound Unresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatitis B Vaccination Induced TNF-α- and IL-2-Producing T Cell Responses in HIV− Healthy Individuals Higher than in HIV+ Individuals Who Received the Same Vaccination Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune Responses to HBV Vaccine in People Living with HIV (PLWHs) Who Achieved Successful Treatment: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decreased placental TLR3 is associated with hepatitis B virus vaccine responsiveness in infants born to HBsAg-positive mothers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel TLR7 agonist as adjuvant to stimulate high quality HBsAg-specific immune responses in an HBV mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Immunizations with hepatitis B viral antigens and a TLR7/8 agonist adjuvant induce antigen-specific immune responses in HBV-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine and Chemokine Responses in the Acute Phase of Hepatitis B Virus Replication in Naive and Previously Vaccinated Blood and Plasma Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Robust this compound-reactive T cell responses in failed humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long term persistence of T cell memory to HBsAg after hepatitis B vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. sceti.co.jp [sceti.co.jp]
- 25. stella.mabtech.com [stella.mabtech.com]
- 26. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of the T cell recognition of hepatitis B surface antigen (HBsAg) by good and poor responders to hepatitis B vaccines - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of Immunity: A Technical Guide on the Role of Neutralizing Antibodies in Prophylactic Hepatitis B Vaccination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of neutralizing antibodies in the prophylactic vaccination against Hepatitis B virus (HBV). It delves into the mechanisms of antibody-mediated protection, the methodologies for their quantification, the established correlates of immunity, and the challenges posed by viral escape. This document is intended to serve as a comprehensive resource for professionals engaged in HBV research and the development of next-generation vaccines and immunotherapeutics.
The Mechanism of Neutralizing Antibody-Mediated Protection
Prophylactic hepatitis B vaccines are designed to elicit a robust humoral immune response, leading to the production of neutralizing antibodies. These antibodies are the primary mediators of protection against HBV infection.
The principal target of neutralizing antibodies is the Hepatitis B surface antigen (HBsAg), a protein complex embedded in the viral envelope. Specifically, the "a" determinant, a highly conserved region within the major hydrophilic region of HBsAg, is the main target for vaccine-induced neutralizing antibodies.[1][2] This region is critical for the virus's attachment to and entry into hepatocytes.
Neutralizing antibodies confer protection through several mechanisms:
-
Steric Hindrance: By binding to the "a" determinant and other critical epitopes on HBsAg, neutralizing antibodies physically block the interaction between the virus and its cellular receptor on hepatocytes, the sodium taurocholate cotransporting polypeptide (NTCP). This prevents viral entry, the initial and essential step in the infection process.
-
Immune Complex Formation and Clearance: Antibodies can bind to circulating virions and subviral particles, forming immune complexes. These complexes are then recognized and cleared by phagocytic cells of the immune system, such as macrophages, through Fc-gamma receptor-mediated uptake.[3]
-
Intracellular Neutralization: Emerging evidence suggests that some antibodies can be taken up by infected cells and can block the release of new viral particles, effectively halting the spread of the infection from within.[3][4]
The induction of a potent and durable neutralizing antibody response is the cornerstone of successful prophylactic hepatitis B vaccination, providing long-term immunity against subsequent HBV exposure.
Correlates of Protection: Quantifying Immunity
A key aspect of vaccine development and clinical practice is the ability to measure and interpret the immune response. For hepatitis B vaccines, a well-established serological marker correlates with protection against infection.
The internationally accepted correlate of protection is an antibody to HBsAg (anti-HBs) concentration of ≥10 milli-international units per milliliter (mIU/mL) .[5][6][7] Individuals who achieve this antibody level after a complete vaccination series are considered to be seroprotected and have a very low risk of developing clinical hepatitis B. It is important to note that while this titer is a reliable marker, some individuals with lower or undetectable levels may still be protected due to anamnestic immune memory.[5][8]
The persistence of anti-HBs titers is influenced by the peak level achieved after the primary vaccination series.[8] Although titers wane over time, immune memory, mediated by B and T lymphocytes, can persist for decades, enabling a rapid and robust antibody response upon re-exposure to HBV.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to hepatitis B vaccination and neutralizing antibody responses.
Table 1: Correlates of Protection and Vaccine Response Rates
| Parameter | Value | Reference |
| Protective Anti-HBs Titer | ≥10 mIU/mL | [5][6][7] |
| Vaccine Response Rate (Healthy Infants) | ~95% | [6] |
| Vaccine Response Rate (Healthy Adults <40 years) | >90% | [6] |
| Anti-HBs after 1st Dose (Infants) | 25% ≥10 mIU/mL | [6] |
| Anti-HBs after 2nd Dose (Infants) | 63% ≥10 mIU/mL | [6] |
| Anti-HBs after 1st Dose (Adults <40 years) | 30-55% ≥10 mIU/mL | [6] |
| Anti-HBs after 2nd Dose (Adults <40 years) | 75% ≥10 mIU/mL | [6] |
Table 2: Prevalence of Vaccine Escape Mutations
| Population/Region | Prevalence of "a" determinant VEMs | Reference |
| Taiwan (post-universal vaccination) | Increased from 7% to 28.1% | [10] |
| Various studies (dependent on age, region) | 0.7% to 28% | [11] |
| Chronic HBV patients in Egypt (MHR variants) | 14.8% - 50% | [11] |
| Genotype D patients (at least one VEM) | 17.7% | [12] |
Experimental Protocols
Accurate measurement of neutralizing antibodies is crucial for vaccine evaluation and clinical management. The following are outlines of key experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HBs Quantification
This is the most common method for determining anti-HBs titers.
Principle: This assay quantifies the amount of anti-HBs antibodies in a serum or plasma sample by their ability to bind to HBsAg coated on a solid phase (e.g., a microplate well).
Methodology:
-
Coating: Microplate wells are coated with a known concentration of recombinant HBsAg.
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Patient serum or plasma, along with a series of standards with known anti-HBs concentrations, are added to the wells. If anti-HBs is present, it will bind to the coated HBsAg.
-
Washing: Unbound antibodies and other serum components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to human IgG is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The optical density of the color change is measured using a spectrophotometer. The concentration of anti-HBs in the sample is determined by comparing its optical density to the standard curve.
In Vitro Neutralization Assay
This assay directly measures the functional ability of antibodies to prevent HBV infection of susceptible cells.
Principle: This assay assesses the ability of antibodies in a serum sample to inhibit the infection of a permissive cell line (e.g., HepaRG or HepG2-NTCP) by a known amount of HBV.
Methodology:
-
Cell Culture: A susceptible cell line, such as HepaRG cells differentiated into hepatocyte-like cells or HepG2 cells engineered to express the NTCP receptor, is cultured in multi-well plates.
-
Virus-Antibody Incubation: A standardized amount of infectious HBV is pre-incubated with serial dilutions of the test serum or plasma for a defined period (e.g., 2 hours at 37°C) to allow antibodies to bind to the virus.
-
Infection: The virus-antibody mixture is then added to the cultured cells and incubated for several hours to allow for viral entry.
-
Washing and Culture: The inoculum is removed, and the cells are washed and maintained in culture for several days to allow for viral replication and gene expression.
-
Quantification of Infection: The level of HBV infection is quantified by measuring a viral marker, such as the secretion of HBsAg or HBeAg into the culture supernatant, or by measuring intracellular HBV DNA or RNA.
-
Data Analysis: The percentage of neutralization is calculated for each serum dilution by comparing the level of infection in the presence of the serum to the level of infection with the virus alone. The 50% inhibitory concentration (IC50) or the maximum fold dilution required to produce ≥50% inhibition (MDF50) is often used as the quantitative index of neutralization activity.[13]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate critical pathways and workflows related to neutralizing antibodies in hepatitis B vaccination.
References
- 1. Hepatitis B vaccination: Are escape mutant viruses a matter of concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Mechanism of Antibodies to Hepatitis B Virus in Blocking Viral Particle Release from Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mechanism of antibodies to hepatitis B virus in blocking viral particle release from cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prevention of Hepatitis B Virus Infection in the United States: Recommendations of the Advisory Committee on Immunization Practices | MMWR [cdc.gov]
- 7. Insights into induction of the immune response by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protection and antibody levels 35 years after primary series with this compound and response to a booster dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting this compound escape using immunogenetics in Bangladeshi infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Robust in vitro assay for analyzing the neutralization activity of serum specimens against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Immunological Basis for T-Cell Response in Therapeutic Hepatitis B Vaccines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis B (CHB) infection, affecting over 250 million individuals globally, remains a significant cause of liver cirrhosis and hepatocellular carcinoma.[1] Current antiviral therapies can suppress Hepatitis B Virus (HBV) replication but rarely lead to a functional cure, primarily due to the persistence of covalently closed circular DNA (cccDNA) and a state of profound T-cell dysfunction.[2][3] Therapeutic vaccination has emerged as a promising strategy to overcome this immune tolerance and achieve sustained virological control by reinvigorating the host's own T-cell response.[4][5] This technical guide provides a comprehensive overview of the immunological underpinnings of T-cell responses to therapeutic HBV vaccines, detailing the mechanisms of T-cell exhaustion, the rationale behind various vaccine platforms, and the methodologies used to evaluate their immunogenicity and efficacy.
The Central Role of T-Cells in HBV Control and Dysfunction in Chronic Infection
The natural course of HBV infection is largely determined by the vigor and breadth of the host's T-cell response. In acute HBV infection that resolves, a robust, polyclonal, and multispecific CD4+ and CD8+ T-cell response is critical for viral clearance.[3][6] CD8+ cytotoxic T-lymphocytes (CTLs) are the primary effectors, responsible for eliminating infected hepatocytes through both cytolytic and non-cytolytic mechanisms.[6] The non-cytolytic clearance is mediated mainly by cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which suppress HBV replication without destroying the infected cells.[6] CD4+ helper T-cells are crucial for orchestrating this response, providing help to B-cells for antibody production and, critically, for the priming and maintenance of functional CD8+ T-cells.[3][7]
In chronic HBV infection, this effective T-cell response is absent or severely impaired, a state often referred to as T-cell exhaustion.[8][9] This dysfunction is driven by the persistent high load of viral antigens, particularly Hepatitis B surface antigen (HBsAg).[10] Exhausted T-cells are characterized by:
-
Progressive loss of effector functions: This begins with a diminished capacity to produce IL-2 and proliferate, followed by a loss of TNF-α production, and finally, a failure to secrete IFN-γ.[8]
-
Upregulation of inhibitory receptors: Programmed cell death protein 1 (PD-1) is a hallmark of T-cell exhaustion, but other receptors like CTLA-4, TIM-3, and LAG-3 also contribute to the dysfunctional state.[2][8][11]
-
Altered transcriptional profiles: Key transcription factors associated with effector T-cell differentiation are downregulated, while those associated with exhaustion are upregulated.
The liver's unique tolerogenic environment, rich in immunosuppressive cytokines like IL-10 and TGF-β, and populated by regulatory immune cells, further exacerbates T-cell exhaustion.[2][10]
Rationale and Strategies for Therapeutic HBV Vaccination
The primary goal of therapeutic HBV vaccination is to break the state of immune tolerance and elicit a de novo or reinvigorated T-cell response capable of controlling HBV infection.[12] Various vaccine platforms are being explored, each with distinct mechanisms for antigen presentation and T-cell activation.
Protein/Peptide-Based Vaccines
These vaccines utilize recombinant HBV proteins (e.g., HBsAg, HBcAg) or synthetic peptides representing specific T-cell epitopes.[13][14] They are often formulated with adjuvants to enhance their immunogenicity.[15] For example, the addition of a TLR7 agonist has been shown to induce Th1-type immune responses and break immune tolerance in mouse models.[15]
Viral Vector-Based Vaccines
This approach uses replication-deficient viruses, such as adenoviruses or Modified Vaccinia Ankara (MVA), to deliver HBV antigens into host cells.[12][16] This allows for endogenous processing and presentation of the antigens on MHC class I molecules, leading to a potent CD8+ T-cell response.[12] The TherVacB vaccine, for instance, employs a heterologous prime-boost strategy, using protein antigens to prime the immune system, followed by an MVA vector boost to enhance the cellular immune response.[16][17][18][19]
DNA-Based Vaccines
Plasmid DNA encoding HBV antigens can be directly injected, leading to the in vivo expression of the antigens and subsequent T-cell priming.[14][20] DNA vaccines have the advantage of inducing both CD4+ and CD8+ T-cell responses.[14]
Dendritic Cell (DC)-Based Vaccines
This personalized immunotherapy involves isolating a patient's own dendritic cells, loading them with HBV antigens ex vivo, and then re-infusing them.[21][22] These "primed" DCs can then efficiently present the antigens to T-cells in vivo, initiating a robust immune response.[21]
Enhancing T-Cell Responses: Adjuvants and Combination Therapies
To overcome the profound T-cell exhaustion in CHB, therapeutic vaccines are often combined with other immunomodulatory agents.
-
Adjuvants: These substances are co-administered with the vaccine to boost the immune response. Adjuvants like CpG oligonucleotides (a TLR9 agonist) and poly I:C (a TLR3 agonist) can promote a Th1-biased response, which is crucial for viral clearance.[23]
-
Checkpoint Inhibitors: Antibodies that block inhibitory receptors like PD-1 (e.g., nivolumab) can "release the brakes" on exhausted T-cells, restoring their effector functions.[2][4] Combining checkpoint inhibitors with therapeutic vaccination has shown synergistic effects in preclinical models and early human studies.[4][5]
Quantitative Analysis of T-Cell Responses in Therapeutic Vaccine Trials
The evaluation of T-cell responses is a critical component of clinical trials for therapeutic HBV vaccines. Key metrics include the frequency, functionality, and breadth of the HBV-specific T-cell response.
| Vaccine Candidate | Vaccine Type | Key T-Cell Response Findings | HBsAg Reduction/Loss | Viral Load Reduction | Reference(s) |
| GS-4774 | Yeast-based (Saccharomyces cerevisiae) | Increased production of IFN-γ, TNF-α, and IL-2 by HBV-specific CD8+ T-cells.[8] | No significant reduction in HBsAg levels.[8][14][24] Three patients on the highest dose had HBsAg reductions between -0.94 and -3.89 log10 at 48 weeks.[10] | Not the primary endpoint in virally suppressed patients. | [4][8][10][14][24] |
| BRII-179 (VBI-2601) | Recombinant protein (pre-S1, pre-S2, S antigens) | Induced broad antibody and T-cell responses.[25] | At week 36, 24.6% of patients treated with BRII-179 + PEG-IFNα had HBsAg loss, compared to 14% with placebo + PEG-IFNα.[25] | Data not specified. | [25] |
| TherVacB | Heterologous prime-boost (protein + MVA vector) | Designed to induce both antibody and strong, multifunctional CD4+ and CD8+ T-cell responses.[17][19][26] Phase Ia in healthy volunteers showed desired immune responses.[18] | Phase Ib/IIa trial in patients is ongoing.[17][18][19][26] | Phase Ib/IIa trial in patients is ongoing. | [17][18][19][26][27] |
| ChAdOx1-HBV | Chimpanzee adenovirus vector | Induced high-magnitude T-cell responses against core, polymerase, and surface antigens in healthy volunteers; responses were lower in CHB patients.[9] T-cells were predominantly CD8+ and produced IFN-γ, TNF-α, or IL-2.[9] | Data not specified. | Data not specified. | [9] |
| AdC6-gDHBV2 | Chimpanzee adenovirus vector with checkpoint modifier (HSV gD) | Stimulated potent and broad CD8+ T-cell responses in mice.[2][28] Frequencies of IFN-γ–producing CD8+ T-cells inversely correlated with viral loads and HBsAg levels.[2][28] | Pronounced and sustained declines in circulating HBsAg in a mouse model.[2][28] | Pronounced and sustained declines in circulating HBV DNA in a mouse model.[2][28] | [2][28] |
Key Experimental Protocols
IFN-γ ELISpot Assay for Quantifying HBV-Specific T-Cells
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with HBV-specific peptide pools in wells coated with an anti-IFN-γ capture antibody. If a T-cell recognizes its cognate peptide, it secretes IFN-γ, which is captured by the antibody on the plate membrane. A secondary, enzyme-conjugated antibody and a substrate are then used to visualize each "spot," where each spot represents a single IFN-γ-secreting cell.
Detailed Methodology:
-
Plate Coating (Day 1):
-
Cell Plating (Day 2):
-
Wash the plate six times with sterile water to remove unbound antibody.[12]
-
Block the membrane by adding 150-200 µL of blocking solution (e.g., RPMI-1640 with 10% fetal bovine serum) to each well and incubate for at least 2 hours at 37°C.[5][15]
-
Isolate PBMCs from patient blood using density-gradient centrifugation (e.g., Ficoll).[29][30]
-
Resuspend PBMCs in culture medium and perform a cell count.
-
Decant the blocking solution from the plate.
-
Add HBV peptide pools (e.g., overlapping peptides covering core, polymerase, and envelope proteins) to the respective wells.[12][29] Include a negative control (e.g., DMSO) and a positive control (e.g., phytohemagglutinin).[29]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[31]
-
-
Plate Development (Day 3):
-
Wash the plate six times with PBS to remove the cells.[12]
-
Add 100 µL of biotinylated anti-IFN-γ detection antibody (e.g., 0.5 µg/mL) to each well and incubate for 2 hours at room temperature.[12]
-
Wash the plate six times with PBS.[12]
-
Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 30 minutes at room temperature.[12]
-
Wash the plate six times with PBS.[12]
-
Add 50-100 µL of a substrate solution (e.g., BCIP/NBT or AEC) to each well.[5][12]
-
Monitor spot development and stop the reaction by washing with water.[5]
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFUs) per million PBMCs.
-
Flow Cytometry for Phenotyping and Functional Analysis of T-Cells
Flow cytometry allows for the multi-parameter analysis of individual cells in a heterogeneous population. It is used to determine the frequency, phenotype (e.g., memory vs. effector, expression of exhaustion markers), and function (e.g., intracellular cytokine production, degranulation) of HBV-specific T-cells.
Principle: Cells are stained with fluorochrome-conjugated antibodies that bind to specific cell surface or intracellular proteins. The stained cells are then passed in a single file through a laser beam, and the scattered light and emitted fluorescence are detected and analyzed.
Detailed Methodology (for Intracellular Cytokine Staining):
-
Cell Stimulation:
-
Isolate PBMCs as described for the ELISpot assay.
-
Stimulate 1-2 x 10^6 PBMCs with HBV peptide pools in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours at 37°C. This allows cytokines to accumulate inside the cell.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with antibodies against surface markers such as CD3, CD4, CD8, and exhaustion markers like PD-1, TIM-3, etc. Incubate for 30 minutes on ice in the dark.[32]
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 10-20 minutes at room temperature.[32][33]
-
Wash the cells.
-
Permeabilize the cells using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) to allow antibodies to access intracellular targets.[32][33]
-
-
Intracellular Staining:
-
Stain the permeabilized cells with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and/or effector molecules (e.g., Granzyme B). Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using specialized software (e.g., FlowJo). This involves "gating" on the cell populations of interest (e.g., gating on lymphocytes, then CD3+ T-cells, then CD8+ T-cells) to determine the percentage of cells expressing the markers of interest.
-
Visualizing the Immunological Pathways
T-Cell Activation by a Therapeutic Vaccine
Caption: Workflow of T-cell activation by a therapeutic HBV vaccine.
Signaling Pathway of T-Cell Exhaustion in Chronic HBV
Caption: Inhibitory signaling pathway leading to T-cell exhaustion in CHB.
Experimental Workflow for Assessing T-Cell Response
Caption: Workflow for analyzing T-cell responses to HBV therapeutic vaccines.
Conclusion and Future Directions
The immunological basis for therapeutic HBV vaccination lies in overcoming the profound T-cell exhaustion that characterizes chronic infection. The field is rapidly advancing, with a deeper understanding of the molecular mechanisms of T-cell dysfunction guiding the development of more potent and sophisticated vaccine strategies. Heterologous prime-boost regimens, the inclusion of novel adjuvants, and combination therapies with checkpoint inhibitors represent the forefront of this research. While clinical trial results have been mixed, with some vaccines demonstrating robust T-cell activation without significant clinical benefit in terms of HBsAg loss, they provide invaluable insights. The strong immunogenicity observed with several candidates, particularly in eliciting polyfunctional CD8+ T-cells, is encouraging.
Future success will likely depend on multi-pronged approaches that simultaneously reduce the viral antigen load, reverse T-cell exhaustion, and provide a powerful stimulus for a broad and functional antiviral T-cell response. Continued research into the optimal combination of vaccine platforms, adjuvants, and immunomodulators, guided by rigorous quantitative analysis of the resulting T-cell response, will be paramount in the quest for a functional cure for chronic hepatitis B.
References
- 1. Optimized ex vivo stimulation identifies multi-functional HBV-specific T cells in a majority of chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A therapeutic HBV vaccine containing a checkpoint modifier enhances CD8+ T cell and antiviral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globeimmune.com [globeimmune.com]
- 5. ice-hbv.org [ice-hbv.org]
- 6. High frequency of circulating HBcAg-specific CD8 T cells in hepatitis B infection: a flow cytometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combined GS-4774 and Tenofovir Therapy Can Improve HBV-Specific T-Cell Responses in Patients With Chronic Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HBV001: Phase I study evaluating the safety and immunogenicity of the therapeutic vaccine ChAdOx1-HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ice-hbv.org [ice-hbv.org]
- 13. Viral Load Affects the Immune Response to HBV in Mice With Humanized Immune System and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corevih-bretagne.fr [corevih-bretagne.fr]
- 15. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 16. A novel therapeutic HBV vaccine candidate induces strong polyfunctional cytotoxic T cell responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. About TherVacB: New Concept to fight Chronic Hepatitis B [thervacb.eu]
- 18. Therapeutic vaccine for chronic hepatitis B enters first clinical trial in patients | German Center for Infection Research [dzif.de]
- 19. Therapeutic vaccine for hepatitis B enters first clinical trial - TUM [tum.de]
- 20. journals.asm.org [journals.asm.org]
- 21. Phenotypic CD8 T cell profiling in chronic hepatitis B to predict HBV-specific CD8 T cell susceptibility to functional restoration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An optimized protocol for the generation of HBV viral antigen-specific T lymphocytes from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow Cytometry Protocols [bdbiosciences.com]
- 24. Randomized phase II study of GS-4774 as a therapeutic vaccine in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Interim results show Brii’s therapeutic HBV vaccine induces immune response | BioWorld [bioworld.com]
- 26. Project Begins Patient Trial for Chronic Hepatitis B [thervacb.eu]
- 27. UKE - Institute for Infection Research and Vaccine Development - IIRVD - TherVacB Phase 1a clinical trial [uke.de]
- 28. JCI Insight - A therapeutic HBV vaccine containing a checkpoint modifier enhances CD8+ T cell and antiviral responses [insight.jci.org]
- 29. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. research.pasteur.fr [research.pasteur.fr]
- 31. mstechno.co.jp [mstechno.co.jp]
- 32. protocols.io [protocols.io]
- 33. ulab360.com [ulab360.com]
A Technical Guide to the Molecular Virology of Hepatitis B Virus and the Challenge of Vaccine Escape Mutants
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular biology of the Hepatitis B Virus (HBV), a persistent global health challenge. It details the viral replication cycle, the function of viral proteins, and critically, the emergence of vaccine escape mutants that threaten current immunisation strategies. This guide consolidates quantitative data on mutant prevalence, details key experimental methodologies, and provides visual representations of complex biological and experimental processes to support advanced research and development efforts.
The Molecular Virology of Hepatitis B Virus
Hepatitis B Virus is a small, enveloped DNA virus and the prototype member of the Hepadnaviridae family.[1] The infectious virion, known as the Dane particle, is approximately 42 nm in diameter and consists of a lipid envelope containing Hepatitis B surface antigens (HBsAg) surrounding an icosahedral nucleocapsid.[1][2] This nucleocapsid encloses the viral genome and the viral polymerase.[2]
The HBV Genome and its Replication Intermediate
The HBV genome is a unique, partially double-stranded relaxed circular DNA (rcDNA) of approximately 3.2 kb.[1][2][3] One strand (the minus-strand) is complete and covalently linked to the viral polymerase, while the plus-strand is incomplete.[2][4] Upon infection of a hepatocyte, the rcDNA is delivered to the nucleus where host cell enzymes repair it, converting it into a stable, episomal minichromosome known as covalently closed circular DNA (cccDNA).[4][5]
This cccDNA is the transcriptional template for all viral mRNAs and is the primary reason for the persistence of HBV infection, as it is not targeted by current antiviral therapies and can remain in the hepatocyte nucleus for the life of the cell.[5][6][7]
Viral Proteins and Their Functions
The compact HBV genome contains four overlapping open reading frames (ORFs) that encode for several key proteins:[8][9]
-
Hepatitis B Surface Antigen (HBsAg): Comprising three proteins (Small, Middle, and Large), HBsAg is the major component of the viral envelope and is involved in receptor binding and entry into hepatocytes.[2][10] It is also produced in vast excess as non-infectious subviral particles, which may act as decoys for the host immune system.[2][11]
-
Hepatitis B Core Antigen (HBcAg): This protein self-assembles to form the icosahedral nucleocapsid that encloses the viral genome and polymerase.[2][11] It plays a crucial structural role and is also involved in regulating viral gene transcription in the nucleus.[11]
-
Hepatitis B e Antigen (HBeAg): Derived from the same ORF as HBcAg but with an additional precore sequence, HBeAg is a secreted protein that is not essential for viral replication but is thought to function as an immunomodulator, helping to establish persistent infection.[2][3]
-
DNA Polymerase (Pol): A multifunctional enzyme with reverse transcriptase, DNA-dependent DNA polymerase, and RNase H activity.[2][12] It is essential for the reverse transcription of the pregenomic RNA into the rcDNA genome.[4][8]
-
Hepatitis B x Protein (HBx): A small regulatory protein that is crucial for the initiation of viral replication.[2] It acts as a transcriptional co-activator, modulating host signaling pathways to create a favorable environment for viral gene expression and replication from the cccDNA template.[2][6]
The HBV Replication Cycle
The replication of HBV is a complex process involving a unique reverse transcription step for a DNA virus.[13][14]
-
Attachment and Entry: The virus attaches to hepatocytes via the large HBsAg protein binding to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the cell surface, followed by endocytosis.[8][12]
-
Nuclear Import: The nucleocapsid is released into the cytoplasm and transported to the nucleus. The viral rcDNA genome is then released into the nucleus through the nuclear pore complex.[5][15]
-
cccDNA Formation: Host DNA repair machinery converts the rcDNA into the stable cccDNA minichromosome.[4][15]
-
Transcription: Host RNA polymerase II transcribes the cccDNA into several viral mRNAs, including the pregenomic RNA (pgRNA), which is longer than the genome itself.[1][5]
-
Translation: Viral mRNAs are exported to the cytoplasm and translated into the viral proteins (HBsAg, HBcAg, Pol, HBx).[15]
-
Encapsidation: The viral polymerase binds to the pgRNA, and this complex is packaged into newly formed nucleocapsids made of HBcAg.[5]
-
Reverse Transcription: Inside the nucleocapsid, the polymerase synthesizes the minus-strand DNA using the pgRNA as a template. The pgRNA is subsequently degraded, and the plus-strand DNA is synthesized, resulting in the mature rcDNA-containing nucleocapsid.[4][8]
-
Maturation and Egress: These mature nucleocapsids can either be enveloped by HBsAg-containing membranes in the endoplasmic reticulum and secreted from the cell as new virions, or they can be recycled back to the nucleus to amplify the pool of cccDNA.[8][12][15]
HBV Vaccine and the Emergence of Escape Mutants
The HBV vaccine, a cornerstone of global public health, typically contains recombinant HBsAg. It induces a protective immune response primarily through the production of neutralizing antibodies against HBsAg.[13]
The 'a' Determinant: The Achilles' Heel
The primary target for these neutralizing antibodies is a conformational epitope within the major hydrophilic region (MHR) of HBsAg, known as the 'a' determinant.[5][13] This region, spanning amino acids 124-147, is highly conserved across all HBV genotypes and is critical for inducing a broadly protective immune response.[6][13]
Mechanism of Vaccine Escape
Vaccine escape mutants arise from amino acid substitutions within the S gene, particularly in the 'a' determinant.[3][13] These mutations can alter the three-dimensional structure of the HBsAg protein.[13] This conformational change prevents the binding of vaccine-induced neutralizing antibodies, allowing the mutant virus to evade the host's immune response and establish infection in vaccinated individuals, a phenomenon known as "breakthrough infection".[3][13] The selection pressure exerted by widespread vaccination programs can favor the emergence and propagation of these mutant strains.[3]
Key Vaccine Escape Mutations
While numerous mutations have been identified, the substitution of glycine (B1666218) to arginine at codon 145 (G145R) is the most well-characterized and frequently reported vaccine escape mutation.[7][13] However, a wide array of other clinically significant mutations have been documented globally.
Quantitative Analysis of Vaccine Escape Mutants
The prevalence of vaccine escape mutations varies significantly by geographic region, HBV genotype, and the population studied. The following tables summarize findings from large-scale and regional studies, providing quantitative data on the frequency of these critical mutations.
Table 1: Prevalence of Common 'a' Determinant Escape Mutations (Global Sequence Analysis) Data synthesized from a study of 6,479 full-length HBV genome sequences.[16]
| Mutation (Codon Change) | Overall Prevalence (%) | Most Frequent In Genotype(s) |
| I/T126S | 1.8% | C (3.9%) |
| G145R | 1.2% | G (5.0%), D (2.5%), C (2.1%) |
| M133T | 1.2% | C (1.9%) |
| Q129R | 1.0% | B (2.2%) |
| I/T126A | 0.8% | B (2.8%) |
| P120T | 0.8% | A (3.2%) |
Table 2: Regional Prevalence of 'a' Determinant Mutations in Chronic HBV Patients Data from a study of 123 chronic HBV patients in Upper Egypt.[17]
| Mutation (Codon Change) | Number of Patients (n=20 with mutations) | Prevalence within Mutant Cohort (%) |
| S143L | 5 | 25.0% |
| G145R/A | 4 | 20.0% |
| T115S | 3 | 15.0% |
| P120T/S | 3 | 15.0% |
| D144E/A | 3 | 15.0% |
| Q129R | 2 | 10.0% |
| M133T | 2 | 10.0% |
| T126S | 1 | 5.0% |
Table 3: Frequency of G145R Mutant in Different Patient Cohorts Data from a study evaluating G145R as a minor strain in mother-to-child transmission.[18]
| Patient Cohort | Total Patients (n) | Patients with G145R (%) | G145R as Major Strain | G145R as Minor Strain |
| Breakthrough Infection (Children) | 25 | 24.0% (6/25) | 2 | 4 |
| Control (Unvaccinated/Untreated) | 126 | 10.3% (13/126) | 0 | 13 |
| Pregnant Women | 31 | 12.9% (4/31) | 0 | 4 |
Key Experimental Methodologies
The identification and characterization of HBV vaccine escape mutants rely on a standard set of molecular biology techniques. The following sections provide an overview of the core protocols.
HBV DNA Extraction from Serum
Principle: To isolate viral DNA from patient serum, removing proteins and other inhibitors that could interfere with downstream applications like PCR.
Protocol Overview (Silica-based method):
-
Lysis: 100 µL of serum is mixed with a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and a detergent (e.g., Triton X-100). This disrupts the viral envelope and capsid. A proteinase K digestion step may be included to degrade viral and host proteins.
-
Binding: A suspension of silica (B1680970) particles is added to the lysate. In the high-salt environment of the lysis buffer, DNA selectively binds to the silica surface.
-
Washing: The silica-DNA complex is pelleted by centrifugation. The supernatant is discarded, and the pellet is washed multiple times with wash buffers (typically containing ethanol) to remove salts, proteins, and other contaminants.
-
Elution: The purified silica-DNA complex is dried to remove all ethanol. The DNA is then eluted from the silica particles by resuspending the pellet in a low-salt elution buffer (e.g., TE buffer or nuclease-free water) and incubating at 56-70°C.
-
Recovery: The tube is centrifuged one final time, and the supernatant containing the purified HBV DNA is carefully transferred to a new tube for storage at -20°C.
Nested PCR Amplification of the HBV S Gene
Principle: A highly sensitive two-step PCR method to amplify the S gene region, which contains the 'a' determinant, even from samples with low viral loads. The first PCR uses an outer set of primers, and the product is then used as a template for a second PCR with an inner (nested) set of primers.
Protocol Overview:
-
First Round PCR:
-
A reaction mixture is prepared containing: 1X PCR buffer, MgCl₂, dNTPs, the outer forward and reverse primers (e.g., targeting regions flanking the S gene), Taq DNA polymerase, and 2-5 µL of extracted HBV DNA.
-
Thermal cycling is performed:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds (temperature is primer-dependent).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7-10 minutes.
-
-
-
Second Round (Nested) PCR:
-
A new reaction mixture is prepared with the same components as the first, but using the inner (nested) primers specific to a sequence within the first-round amplicon.
-
1-2 µL of the product from the first-round PCR is used as the template.
-
Thermal cycling is performed using similar conditions to the first round, often with a similar or slightly higher annealing temperature.
-
-
Verification: The final PCR product is analyzed by agarose (B213101) gel electrophoresis to confirm the amplification of a DNA fragment of the expected size.
Sanger Sequencing and Mutation Analysis
Principle: To determine the precise nucleotide sequence of the amplified S gene to identify mutations.
Protocol Overview:
-
PCR Product Purification: The nested PCR product is purified from the gel or directly from the reaction tube using a commercial kit to remove primers, dNTPs, and polymerase.
-
Cycle Sequencing Reaction: The purified PCR product is used as a template in a reaction containing a sequencing primer (one of the nested primers), DNA polymerase, and fluorescently labeled dideoxynucleoside triphosphates (ddNTPs).
-
Capillary Electrophoresis: The products of the cycle sequencing reaction are separated by size using an automated capillary electrophoresis sequencer. A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the terminating nucleotide at each position.
-
Sequence Analysis: The raw data (chromatogram) is analyzed using sequencing software. The obtained sequence is aligned with a known wild-type HBV reference sequence (e.g., from GenBank) to identify any nucleotide changes, which are then translated to determine the corresponding amino acid substitutions.
Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg Detection
Principle: A plate-based immunoassay to detect the presence of HBsAg in serum or plasma. This is critical for diagnosing infection and can be affected by escape mutations that alter antibody binding sites.
Protocol Overview (Sandwich ELISA):
-
Coating: Microwell plates are pre-coated with a monoclonal anti-HBs capture antibody.
-
Sample Addition: 50-100 µL of patient serum, along with positive and negative controls, are added to the wells. If HBsAg is present, it will bind to the capture antibody. The plate is incubated for 60-90 minutes at 37°C.
-
Washing: The plate is washed multiple times with a wash buffer to remove any unbound components from the serum.
-
Conjugate Addition: An enzyme-conjugated (e.g., horseradish peroxidase - HRP) polyclonal anti-HBs antibody is added to each well. This "detection" antibody binds to a different epitope on the captured HBsAg, forming a "sandwich". The plate is incubated again.
-
Washing: A second wash step removes any unbound conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate, leading to a color change (typically blue). The plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: A stop solution (e.g., sulfuric acid) is added, which stops the reaction and changes the color to yellow.
-
Reading: The absorbance (optical density) of each well is measured using a microplate reader at 450 nm. The absorbance of the sample is compared to the cut-off value calculated from the controls to determine if the result is positive or negative for HBsAg.
Conclusion and Future Directions
The molecular intricacies of the HBV replication cycle, particularly the persistence of cccDNA, make the virus a formidable therapeutic challenge. While vaccination has been highly effective, the selection pressure it exerts has led to the inevitable emergence of vaccine escape mutants. The G145R mutation is a prominent example, but a growing spectrum of mutations within the 'a' determinant and other regions of HBsAg pose a continuous threat to global HBV control efforts.
For drug development professionals and researchers, key future directions include:
-
Developing next-generation vaccines: This may involve including additional antigens (e.g., Pre-S1/Pre-S2) or using different platforms to elicit a broader and more robust immune response that is less susceptible to single point mutations.
-
Improving diagnostics: Assays must be continually evaluated and updated to ensure they can detect clinically relevant HBsAg mutants to prevent false-negative results, especially in blood screening.
-
Targeting cccDNA: The ultimate goal for a curative therapy is the elimination or silencing of the cccDNA minichromosome. Research into novel agents that can degrade, destabilize, or epigenetically silence cccDNA is of paramount importance.
Continuous molecular surveillance to monitor the prevalence and spread of escape mutants is essential to inform public health policy, guide vaccine design, and ensure the long-term success of HBV eradication programs.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for the isolation of hepatitis B virus DNA from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid purification of hepatitis B virus DNA from serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ctkbiotech.com [ctkbiotech.com]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. biorxiv.org [biorxiv.org]
- 9. An Oxford Nanopore Technology-Based Hepatitis B Virus Sequencing Protocol Suitable For Genomic Surveillance Within Clinical Diagnostic Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cfdamp.nic.in [cfdamp.nic.in]
- 11. Development and evaluation of a semi-nested PCR technique for amplification and determination of different surface gene variation patterns in patients with chronic HBV infection: development of an amplification method for HBV S gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. assaygenie.com [assaygenie.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-directed mutagenesis of hepatitis B surface antigen sequence at codon 160 from arginine to lysine for conversion of subtypic determinant from r to w - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ice-hbv.org [ice-hbv.org]
Enhancing Hepatitis B Vaccine Immunogenicity: A Technical Guide to Novel Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to control hepatitis B virus (HBV) infection hinges on effective vaccination. Standard vaccines, while successful, primarily rely on aluminum-based adjuvants (alum), which induce a predominantly humoral (Th2-biased) immune response.[1][2] This can be insufficient for certain populations, including older adults, immunocompromised individuals, and those with chronic kidney disease, who exhibit lower seroprotection rates.[3][4] The quest for enhanced vaccine efficacy has led to the exploration of novel adjuvants designed to elicit a more robust and comprehensive immune response, including stronger T-cell (Th1-type) immunity, which is crucial for clearing established infections.[5] This technical guide provides an in-depth overview of promising new adjuvants, detailing their mechanisms of action, summarizing key immunogenicity data, and outlining relevant experimental protocols.
Toll-Like Receptor (TLR) Agonists: Activating Innate Immunity
TLR agonists are potent activators of the innate immune system, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which in turn shapes a strong adaptive immune response.[6][7]
TLR9 Agonists (CpG Oligodeoxynucleotides)
CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic microbial DNA and are recognized by TLR9.[8] The approved hepatitis B vaccine, HEPLISAV-B®, utilizes the CpG 1018 adjuvant.[3][9] Clinical trials have demonstrated that HEPLISAV-B achieves higher and earlier seroprotection rates compared to alum-adjuvanted vaccines.[10][11] For instance, seroprotective antibody levels were observed in 90.0%–100.0% of individuals who received the CpG-adjuvanted vaccine, in contrast to 70.5%–90.2% of those who received the Engerix-B vaccine.[10] In a study involving people living with HIV, a three-dose series of the HepB-CpG vaccine resulted in protective antibody levels in all participants.[12]
Signaling Pathway for TLR9 Agonists (CpG ODN)
Caption: TLR9 activation by CpG ODN in the endosome initiates a MyD88-dependent signaling cascade.
TLR7 and TLR7/8 Agonists
TLR7 and TLR8 are intracellular receptors that recognize single-stranded viral RNA. Small molecule agonists of these receptors, such as imiquimod (B1671794) and resiquimod (B1680535) (R848), have shown potential as vaccine adjuvants.[13] A novel TLR7 agonist, T7-EA, when combined with an alum adjuvant and recombinant HBsAg, induced a potent HBsAg-specific Th1 immune response in mice.[14] Similarly, the TLR7/8 agonist 3M-052, when formulated with alum, has been shown to be a promising adjuvant for an HIV vaccine, inducing robust antibody and T-cell responses.[15][16]
TLR4 Agonists (MPL)
Monophosphoryl lipid A (MPL) is a detoxified derivative of lipopolysaccharide (LPS) that activates TLR4.[9] The Adjuvant System 04 (AS04), a combination of MPL and alum, is used in the Fendrix this compound, which is approved for use in specific patient populations such as those with renal insufficiency.[4][17] AS04 enhances the immune response by triggering local cytokine production and increasing the activation of APCs.[17] Studies have shown that AS04-adjuvanted HBV vaccines are highly immunogenic in dialysis patients.[18][19]
Saponin-Based Adjuvants: The Case of QS-21
QS-21 is a purified saponin (B1150181) extracted from the bark of the Quillaja saponaria tree.[20][21] It is known for its ability to induce both a strong antibody (Th2) and cell-mediated (Th1) immune response.[22] QS-21 is a component of the AS01 adjuvant system, which also includes MPL in a liposomal formulation.[22][23] This combination has been shown to be highly effective in various vaccine candidates.[23] QS-21 is thought to act on APCs, enhancing antigen uptake and presentation.[22]
Nanoparticle-Based Adjuvants and Delivery Systems
Nanoparticles can serve as both adjuvants and delivery systems, protecting the antigen from degradation and facilitating its uptake by APCs.[24][25]
Chitosan Nanoparticles
Chitosan is a biocompatible and biodegradable polysaccharide.[26] Chitosan-based nanoparticles have been shown to efficiently associate with recombinant HBsAg, leading to a sustained release of the antigen.[26] In a murine model, these nanoparticles induced anti-HBsAg IgG levels that were nine times higher than the conventional alum-adjuvanted vaccine.[26]
Silica-Based Nanoparticles
Core-shell silica-layered double hydroxide (B78521) (SiO2@LDH) nanoparticles have been investigated as an adjuvant for a hepatitis B DNA vaccine.[27] These nanoparticles were shown to enhance the expression of IFN-γ, IL-6, and MHC II in macrophages.[27] In vivo studies in mice demonstrated that the DNA vaccine loaded onto these nanoparticles induced a significantly higher serum antibody response and promoted a Th1-polarized T-cell response compared to the naked DNA vaccine.[27]
Quantitative Immunogenicity Data
The following tables summarize key quantitative data from studies evaluating novel adjuvants for hepatitis B vaccines.
Table 1: Seroprotection Rates and Antibody Titers for TLR Agonist Adjuvants
| Adjuvant | Vaccine | Population | Seroprotection Rate (%) | Geometric Mean Titer (GMT) (mIU/mL) | Comparator | Comparator Seroprotection Rate (%) | Comparator GMT (mIU/mL) | Reference |
| CpG 1018 | HepB-CpG | Healthy Adults | 90.0 - 100.0 | Not consistently reported | Engerix-B (Alum) | 70.5 - 90.2 | Not consistently reported | [10] |
| CpG 2395 | Engerix-B | BALB/c mice | S/N ratio: 14.1 | Not applicable | Engerix-B (Alum) | S/N ratio: 3.22 | Not applicable | [28] |
| AS04 (MPL + Alum) | Fendrix | Healthy Non-responders | 97.5 | Not reported | Engerix-B (Alum) | 68.0 | Not reported | [4] |
| AS04 (MPL + Alum) | HBV-AS04 | Dialysis Patients | 81.5 | 384.9 | Not applicable | Not applicable | Not applicable | [18] |
Table 2: Immunogenicity of Nanoparticle-Based Adjuvants
| Adjuvant | Vaccine | Model | Key Finding | Comparator | Reference |
| Chitosan Nanoparticles | rHBsAg | Mice | 9-fold higher anti-HBsAg IgG levels | Alum-adsorbed vaccine | [26] |
| SiO2@LDH Nanoparticles | HBV DNA vaccine | BALB/c mice | Higher serum antibody response and Th1 polarization | Naked DNA vaccine | [27] |
Experimental Protocols
This section provides a generalized overview of methodologies commonly employed in the evaluation of novel vaccine adjuvants.
General Experimental Workflow
Caption: A typical workflow for preclinical evaluation of novel vaccine adjuvants.
Vaccine Formulation
-
Antigen: Recombinant hepatitis B surface antigen (HBsAg) is commonly used. The concentration is typically specified (e.g., 10-20 µ g/dose ).[3]
-
Adjuvant: The novel adjuvant is mixed with the antigen. For nanoparticle formulations, this involves loading the antigen onto or into the nanoparticles.[24] The final concentration of the adjuvant is a critical parameter.
-
Buffer: The formulation is prepared in a physiologically compatible buffer, such as phosphate-buffered saline (PBS).
Animal Immunization Studies
-
Animal Model: BALB/c mice are a frequently used model for immunogenicity studies.[29][30]
-
Groups: Typically include a control group (e.g., PBS), a group receiving the antigen with a conventional adjuvant (e.g., alum), and one or more groups receiving the antigen with the novel adjuvant(s).
-
Administration: Immunizations are often administered intramuscularly or subcutaneously.
-
Schedule: A prime-boost strategy is common, with immunizations at day 0 and subsequent boosts at intervals such as 2 or 4 weeks.[14]
Immunological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the titers of HBsAg-specific antibodies (e.g., total IgG, IgG1, IgG2a) in the serum of immunized animals. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.
-
Enzyme-Linked Immunospot (ELISpot) Assay: Used to quantify the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4) in splenocytes restimulated with HBsAg in vitro.
-
Flow Cytometry: Can be used to characterize and quantify different T-cell populations (e.g., CD4+, CD8+) and their activation status.
Conclusion
The development of novel adjuvants represents a significant advancement in the field of vaccinology, offering the potential to improve the efficacy of hepatitis B vaccines, particularly in hard-to-protect populations. TLR agonists, saponins, and nanoparticle-based systems have all demonstrated the ability to enhance the immunogenicity of HBsAg, often inducing a more balanced Th1/Th2 response compared to traditional alum adjuvants. The continued investigation and clinical evaluation of these innovative adjuvants are crucial for the global control of hepatitis B.
References
- 1. Vaccine Ingredients: Aluminum | Children's Hospital of Philadelphia [chop.edu]
- 2. immunizationmanagers.org [immunizationmanagers.org]
- 3. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity and safety of HBAI20 this compound in non‐responders: Double‐blinded, randomised, controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toll-Like Receptor Response to Hepatitis B Virus Infection and Potential of TLR Agonists as Immunomodulators for Treating Chronic Hepatitis B: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CpG-C ODN M362 as an immunoadjuvant for HBV therapeutic vaccine reverses the systemic tolerance against HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recommendations of the Advisory Committee on Immunization Practices for Use of a this compound with a Novel Adjuvant | MMWR [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. eatg.org [eatg.org]
- 13. debuglies.com [debuglies.com]
- 14. A novel TLR7 agonist as adjuvant to stimulate high quality HBsAg-specific immune responses in an HBV mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of 3M-052-AF with Alum adjuvant in HIV trimer vaccine induces human autologous neutralizing antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: Use of 3M-052-AF with Alum adjuvant in HIV trimer vaccine induces human autologous neutralizing antibodies. [scholars.duke.edu]
- 17. AS04 - Wikipedia [en.wikipedia.org]
- 18. Adjuvanted recombinant HBV vaccine (HBV-AS04) is effective over extended follow-up in dialysis population. An open-label non randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recombinant this compound Adjuvanted With AS04 in Dialysis Patients: A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. amaranbiotech.com [amaranbiotech.com]
- 21. QS-21 - Wikipedia [en.wikipedia.org]
- 22. invivogen.com [invivogen.com]
- 23. QS-21: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nano-adjuvant based on silk fibroin for the delivery of recombinant hepatitis B surface antigen - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 25. Nanomaterial-Based Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chitosan-based nanoparticles for improving immunization against hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Co-administration of a this compound with CpG-ODN 2395 induces a stronger immune response in BALB/c mice. - Mendeley Data [data.mendeley.com]
- 29. Co-administration of a this compound with... | F1000Research [f1000research.com]
- 30. f1000research-files.f1000.com [f1000research-files.f1000.com]
The Dawn of a New Era in Hepatitis B Prevention: A Technical Guide to Third-Generation Vaccines with Pre-S Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global effort to control and ultimately eliminate hepatitis B virus (HBV) infection has been significantly advanced by vaccination. However, the limitations of first and second-generation vaccines, particularly in specific patient populations, have necessitated the development of more advanced immunogenic formulations. This technical guide delves into the core rationale for the development of third-generation hepatitis B vaccines, which incorporate the pre-S1 and pre-S2 surface proteins of the virus. By presenting a more complete antigenic profile to the immune system, these vaccines elicit a faster, more robust, and more comprehensive protective response. This guide provides an in-depth analysis of the immunological advantages, comparative efficacy data, key experimental methodologies, and the underlying molecular mechanisms that position third-generation HBV vaccines as a critical tool in the fight against this persistent global health challenge.
The Evolutionary Path of Hepatitis B Vaccines: A Comparative Overview
The journey of hepatitis B vaccine development has been marked by continuous innovation aimed at improving immunogenicity and protective efficacy.
-
First-Generation Vaccines: These were plasma-derived vaccines containing purified, inactivated HBsAg from the blood of chronic HBV carriers. While effective, concerns about the potential transmission of blood-borne pathogens led to their replacement.
-
Second-Generation Vaccines: These recombinant DNA vaccines, produced in yeast (e.g., Saccharomyces cerevisiae), contain only the small hepatitis B surface antigen (S-HBsAg). While having an excellent safety profile and being effective in the general population, they exhibit limitations. A significant portion of healthy adults (5-10%), and a higher percentage of older adults, obese individuals, smokers, and immunocompromised patients (e.g., those with HIV, chronic kidney disease) do not mount a protective antibody response (anti-HBs ≥10 mIU/mL) to these vaccines.[1] This non-response is often linked to the genetic makeup of an individual's immune system, particularly their Major Histocompatibility Complex (MHC) class II alleles, which may not efficiently present S-HBsAg-derived peptides to T-helper cells.
-
Third-Generation Vaccines: To address the shortcomings of their predecessors, third-generation vaccines were developed. Produced in mammalian cells (e.g., Chinese Hamster Ovary cells), they contain not only the S-HBsAg but also the pre-S1 and pre-S2 antigens. This composition mimics the natural antigenic structure of the HBV envelope more closely, offering a broader range of epitopes for immune recognition.
The Rationale for Including Pre-S Proteins: Unlocking a More Potent Immune Response
The inclusion of the pre-S1 and pre-S2 domains is the cornerstone of the enhanced immunogenicity of third-generation hepatitis B vaccines.
Bypassing S-Antigen Non-Responsiveness
The pre-S1 and pre-S2 regions contain multiple B-cell and T-cell epitopes that are distinct from those on the S-antigen. This provides alternative pathways for immune recognition and activation, effectively circumventing the genetic restrictions that can lead to non-response to S-HBsAg alone.[1]
Faster and Higher Seroprotection Rates
Clinical studies have consistently demonstrated that third-generation vaccines induce a more rapid and potent antibody response. This is particularly crucial for individuals requiring rapid protection, such as healthcare workers with potential exposure or travelers to endemic regions.
Enhanced Immunogenicity in Hypo-responsive Populations
The broader antigenic spectrum of third-generation vaccines has shown significant benefits in populations that typically respond poorly to second-generation vaccines, including the elderly, individuals with chronic kidney disease, and other immunocompromised patients.
Quantitative Comparison of Vaccine Efficacy
The superiority of third-generation hepatitis B vaccines is evident in comparative clinical trial data. The following tables summarize key immunogenicity metrics across different vaccine generations and patient populations.
Table 1: Seroprotection Rates (%) in Healthy Adults
| Vaccine Generation | Study Population | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Reference |
| Second-Generation (e.g., Engerix-B) | Healthy Adults (18-45 years) | 94.8% (after 3 doses) | [2] |
| Third-Generation (e.g., Sci-B-Vac) | Healthy Adults (18-45 years) | 99.3% (after 3 doses) | [2] |
| Second-Generation (e.g., Engerix-B) | Healthy Adults (≥18 years) | 76.5% | [3] |
| Third-Generation (e.g., Sci-B-Vac) | Healthy Adults (≥18 years) | 91.4% | [3] |
Table 2: Geometric Mean Titers (GMT) of Anti-HBs (mIU/mL) in Healthy Adults
| Vaccine Generation | Study Population | GMT of Anti-HBs | Reference |
| Second-Generation (e.g., Engerix-B) | Healthy Adults (18-45 years) | 1567.2 | [2] |
| Third-Generation (e.g., Sci-B-Vac) | Healthy Adults (18-45 years) | 5442.4 | [2] |
Table 3: Immunogenicity in Non-Responders to Second-Generation Vaccines
| Vaccine | Study Population | Seroconversion Rate | Reference |
| Third-Generation (Sci-B-Vac) | Non-responders to Engerix-B | 73.2% | [4] |
| Second-Generation (Engerix-B - revaccination) | Non-responders to Engerix-B | 69.8% | [4] |
Table 4: Immunogenicity in Patients with Chronic Kidney Disease (Dialysis)
| Vaccine | Study Population | Seroconversion Rate | Median Anti-HBs Titer (mIU/mL) | Reference |
| Second-Generation (Engerix-B) | Dialysis Patients | 69.8% | 19.0 | [4] |
| Third-Generation (Sci-B-Vac) | Dialysis Patients | 73.2% | 53.4 | [4] |
Molecular Mechanisms and Signaling Pathways
The enhanced immune response elicited by third-generation vaccines is rooted in the specific molecular interactions of the pre-S1 and pre-S2 proteins with the host's immune cells.
The Role of Pre-S1 in Viral Entry and Immune Recognition
The pre-S1 domain of the large HBV surface protein is crucial for the virus's attachment to hepatocytes via the sodium taurocholate cotransporting polypeptide (NTCP) receptor.[5] In the context of a vaccine, the pre-S1 antigen presents key B-cell epitopes that can elicit potent neutralizing antibodies, effectively blocking this initial step of infection. Furthermore, pre-S1 contains T-cell epitopes that can stimulate a robust cellular immune response.
Pre-S2 and its Contribution to a Broader Immune Response
The pre-S2 domain also harbors important B-cell and T-cell epitopes. Antibodies targeting the pre-S2 region have been shown to have neutralizing activity. The inclusion of pre-S2 in the vaccine formulation broadens the T-cell repertoire activated, leading to more comprehensive help for B-cell antibody production.
Signaling Pathways in Immune Activation
The recognition of pre-S1 and pre-S2 antigens by B-cell receptors (BCRs) and their presentation by antigen-presenting cells (APCs) to T-cells initiate a cascade of intracellular signaling events.
Key Experimental Protocols
The evaluation of this compound immunogenicity relies on standardized and robust laboratory assays. The following sections provide detailed methodologies for two critical experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HBs Antibody Quantification
This protocol outlines the steps for a sandwich ELISA to determine the concentration of anti-HBs antibodies in serum or plasma.
Materials:
-
96-well microplate coated with recombinant HBsAg
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Patient serum/plasma samples and standards
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Wells of a 96-well plate are pre-coated with recombinant HBsAg.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted patient serum/plasma and standards to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the anti-HBs concentration in the samples by comparing their absorbance to the standard curve.
Carboxyfluorescein Succinimidyl Ester (CFSE)-Based T-Cell Proliferation Assay
This flow cytometry-based assay measures the proliferation of T-cells in response to vaccine antigens.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals
-
CFSE staining solution
-
Complete cell culture medium
-
This compound antigens (e.g., recombinant pre-S1/pre-S2/S proteins)
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (medium alone)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench Staining: Add an equal volume of cold complete medium or fetal bovine serum to quench the staining reaction.
-
Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Stimulation: Add the this compound antigens, positive control, or negative control to the appropriate wells.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Conclusion and Future Directions
Third-generation hepatitis B vaccines containing pre-S1 and pre-S2 antigens represent a significant advancement in the prevention of HBV infection. Their enhanced immunogenicity, particularly in individuals who are non-responsive or hypo-responsive to conventional vaccines, makes them a vital tool for achieving comprehensive global protection. The ability to induce a faster and more robust antibody response offers clear advantages in various clinical scenarios.
Future research in this field will likely focus on further optimizing vaccine formulations, exploring novel adjuvants to further boost the immune response, and developing therapeutic vaccines based on the pre-S/S antigen platform for the treatment of chronic hepatitis B. The continued evolution of our understanding of the intricate interplay between the HBV envelope proteins and the human immune system will undoubtedly pave the way for even more effective strategies to combat this global health threat.
References
- 1. Enhanced immune response to hepatitis B vaccination through immunization with a Pre-S1/Pre-S2/S Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity and Safety of a 3-Antigen this compound vs a Single-Antigen this compound: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VBI Vaccine’s this compound Mostly Superior to GSK’s Engerix-B - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Innate Immunity, Inflammation, and Intervention in HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the epidemiology of hepatitis B non-responders in different populations.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the epidemiology of individuals who do not respond to the hepatitis B vaccine, commonly referred to as "non-responders." This document summarizes the prevalence of non-response across diverse global populations, details the experimental protocols for identifying these individuals, and elucidates the underlying immunological signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and address this significant public health challenge.
Epidemiology of Hepatitis B Non-Responders
Hepatitis B virus (HBV) infection remains a major global health issue, with vaccination being the cornerstone of prevention efforts. While the this compound is highly effective, a notable percentage of individuals, estimated between 5% and 15% of healthy recipients, do not develop a protective antibody response (anti-HBs <10 mIU/mL) after a standard vaccination series and are classified as non-responders.[1][2] This rate of non-response is significantly higher in certain populations, particularly those with compromised immune systems, where it can reach up to 50%.[2] Understanding the prevalence and risk factors associated with non-response in different demographic and clinical groups is crucial for developing targeted vaccination strategies and alternative immunotherapies.
Prevalence of Hepatitis B Non-Responders in Various Populations
The prevalence of this compound non-responders varies considerably across different populations, influenced by a multitude of factors including age, health status, and geographic location. The following table summarizes quantitative data from various studies, providing a comparative overview of non-response rates.
| Population Group | Non-Responder Prevalence (%) | Sample Size (n) | Vaccine Type/Dosage | Geographic Region/Country | Reference(s) |
| Healthy Adults | 5.7 - 15% | >15,000 (cumulative) | Recombinant (e.g., Engerix-B, Recombivax HB), standard dosage | Global | [1][3][4] |
| Healthy Children | 3.1 - 12.1% | 1,814 | 5 µg yeast recombinant | China (Guangdong) | [3] |
| 12.1% | 141 | Not specified | Not specified | ||
| Healthcare Workers | 10% | 100 | Standard HBV immunization | Ghana | [5] |
| 5.7% | 192 (completed 3 doses) | GeneVac-B | Nigeria | [3] | |
| Elderly (>60 years) | 66.7% | 48 | 20 µg Engerix-B™ | United States | [6] |
| 14% (responded to 20µg), 4% (responded to 40µg) | 240 (120 per group) | Recombinant HBV vaccine | Brazil | [7] | |
| Patients with Chronic Kidney Disease (CKD) | 21.7% | 129 | Not specified | South Africa (Johannesburg) | |
| 30% (non-dialysis) | 61 | Not specified | Brazzaville | ||
| Patients with HIV | 19.9% | 201 | Not specified | Brazil | [8] |
| 28.5% (pooled estimate) | 1,821 (17 studies) | Standard and double dose | Global (Meta-analysis) | [9] | |
| Patients with Diabetes | 9.5% (responded to >90%) | 71 (26 IDDM, 45 NIDDM) | Engerix B or GenHevac B | Not specified | [10] |
| Patients with Autoimmune/Inflammatory Diseases | 67.57% (lacked serologic evidence of immunity) | 148 | Not specified | United States (single-center) | [11] |
Experimental Protocols for Identifying Hepatitis B Non-Responders
The definitive identification of hepatitis B non-responders relies on the quantitative measurement of antibodies against the hepatitis B surface antigen (anti-HBs) in the serum or plasma. Genetic testing, particularly for Human Leukocyte Antigen (HLA) haplotypes, can provide further insight into the underlying predisposition to non-response.
Quantification of Anti-HBs Antibodies
The standard criterion for a protective immune response to the this compound is an anti-HBs antibody concentration of ≥10 milli-international units per milliliter (mIU/mL).[1] Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescent Immunoassay (CLIA) are the most common methods for quantifying anti-HBs levels.
This protocol outlines the general steps for a sandwich ELISA to determine anti-HBs concentrations. Specific details may vary based on the commercial kit used.
Materials:
-
Microtiter plate pre-coated with recombinant HBsAg
-
Patient serum or plasma samples
-
Anti-HBs standards (with known concentrations) and controls (positive and negative)
-
HRP-conjugated detection antibody (e.g., anti-human IgG)
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of wash buffer and any other concentrated reagents as per the kit instructions.
-
Sample and Standard Addition: Add 100 µL of standards, controls, and patient samples to the appropriate wells of the HBsAg-coated microplate.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash.
-
Detection Antibody Addition: Add 100 µL of HRP-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop in proportion to the amount of anti-HBs present.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Determine the anti-HBs concentration in the patient samples by interpolating their OD values on the standard curve.
CLIA offers high sensitivity and a wide dynamic range for anti-HBs quantification. The following is a general protocol for a sandwich CLIA.
Materials:
-
Paramagnetic microparticles coated with HBsAg
-
Patient serum or plasma samples
-
Anti-HBs standards and controls
-
Acridingium ester-labeled detection antibody
-
Wash buffer
-
Trigger solutions
-
Luminometer
Procedure:
-
Sample Incubation: Mix patient samples, standards, and controls with HBsAg-coated microparticles in reaction vessels. Incubate to allow anti-HBs to bind to the microparticles.
-
Washing: Use a magnetic field to hold the microparticles while the unbound sample components are washed away with wash buffer.
-
Detection Antibody Incubation: Add the acridinium (B8443388) ester-labeled detection antibody and incubate. This antibody will bind to the captured anti-HBs, forming a "sandwich."
-
Second Washing: Repeat the magnetic separation and washing step to remove unbound detection antibody.
-
Signal Generation: Add trigger solutions to initiate the chemiluminescent reaction.
-
Light Detection: Measure the light emission (in Relative Light Units, RLUs) using a luminometer. The intensity of the light is directly proportional to the concentration of anti-HBs in the sample.
-
Calculation: Use a calibration curve generated from the standards to convert the RLU values of the patient samples into anti-HBs concentrations (mIU/mL).
Genetic Analysis for Non-Responder Predisposition
Genetic factors, particularly specific HLA alleles, are strongly associated with non-response to the this compound. HLA typing can help identify individuals at a higher risk of vaccine failure.
PCR-SSP is a relatively rapid and cost-effective method for HLA typing.
Materials:
-
Genomic DNA extracted from patient blood or saliva
-
Panel of sequence-specific primer pairs targeting different HLA alleles
-
Taq polymerase and PCR buffer
-
dNTPs
-
Internal positive control primers
-
Agarose (B213101) gel and electrophoresis equipment
-
UV transilluminator
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the patient sample.
-
PCR Amplification: Set up a series of PCR reactions for each DNA sample. Each reaction contains a different pair of sequence-specific primers designed to amplify a specific HLA allele or group of alleles. An internal positive control primer pair is included in each reaction to verify the PCR amplification.
-
Thermal Cycling: Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Gel Electrophoresis: Load the PCR products onto an agarose gel.
-
Visualization and Interpretation: After electrophoresis, visualize the DNA bands under UV light. The presence or absence of a PCR product in each reaction indicates the presence or absence of the corresponding HLA allele. The pattern of amplification across the panel of primer pairs determines the patient's HLA type.
Sequencing-based typing (SBT), including Sanger sequencing and Next-Generation Sequencing (NGS), provides high-resolution HLA typing.
Procedure (General Overview):
-
DNA Extraction: Isolate genomic DNA from the patient sample.
-
Locus-Specific PCR: Amplify the HLA genes of interest (e.g., HLA-DRB1, -DQB1) using locus-specific primers.
-
Sequencing:
-
Sanger Sequencing: Sequence the PCR products. This may require multiple sequencing reactions with different primers to cover the entire gene.
-
Next-Generation Sequencing (NGS): Prepare a library from the PCR products and sequence it on an NGS platform. NGS allows for the simultaneous sequencing of multiple HLA genes from multiple samples.
-
-
Data Analysis: Analyze the sequencing data using specialized software to identify the specific HLA alleles present in the sample.
Signaling Pathways in this compound Response and Non-Response
The immune response to the this compound is a complex process involving the coordinated activation of both the innate and adaptive immune systems. A successful response leads to the production of high-titer neutralizing anti-HBs antibodies and the generation of long-lasting immune memory. In non-responders, defects in these signaling pathways can lead to an inadequate immune response.
Experimental Workflow for Identifying Hepatitis B Non-Responders
The following diagram illustrates the typical workflow for identifying and characterizing this compound non-responders.
Caption: Workflow for identifying this compound non-responders.
Signaling Pathway of a Successful Immune Response to this compound
A robust immune response to the HBsAg in the vaccine is initiated by antigen-presenting cells (APCs), such as dendritic cells, which process the antigen and present it to T helper (Th) cells. This interaction, along with co-stimulatory signals, activates the Th cells, leading to the subsequent activation of B cells and the production of anti-HBs antibodies.
References
- 1. Understanding HLA Typing by SSP Technique: A Guide to Precision in Transplantation and Immunology – Shiva Scientific [shivascientific.in]
- 2. Development of a high-resolution NGS-based HLA-typing and analysis pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deltaltd.am [deltaltd.am]
- 4. HLA Typing by Sequence-Specific Primers | Springer Nature Experiments [experiments.springernature.com]
- 5. jmitra.co.in [jmitra.co.in]
- 6. Sequence-based typing of HLA: an improved group-specific full-length gene sequencing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Guide to Molecular HLA Typing Technologies: From PCR-Based Methods to NGS - CD Genomics [cd-genomics.com]
- 8. HLA typing by sequence-specific primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing Assay Performance of ELISA and Chemiluminescence Immunoassay in Detecting Antibodies to Hepatitis B Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Next Generation Sequencing based HLA Typing Overview - CD Genomics [cd-genomics.com]
Methodological & Application
Application Notes and Protocols for Recombinant HBsAg Expression and Purification in Yeast Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hepatitis B surface antigen (HBsAg) is the primary component of vaccines against Hepatitis B virus (HBV) infection. Yeast systems, particularly Pichia pastoris and Saccharomyces cerevisiae, are robust and widely used hosts for the recombinant production of HBsAg. These systems offer advantages such as high expression levels, post-translational modifications, and the ability to form immunogenic virus-like particles (VLPs). This document provides detailed protocols for the expression and purification of recombinant HBsAg in yeast, tailored for research and development applications.
Section 1: Expression of Recombinant HBsAg in Pichia pastoris
The methylotrophic yeast Pichia pastoris is a highly effective system for producing large quantities of recombinant proteins. The alcohol oxidase 1 (AOX1) promoter is commonly used for methanol-inducible expression of HBsAg.
1.1. Key Considerations for Expression:
-
Promoter Choice: The AOX1 promoter allows for tightly controlled, high-level expression induced by methanol (B129727).[1] The glyceraldehyde-3-phosphate dehydrogenase (GAP) promoter offers an alternative for constitutive expression, eliminating the need for methanol handling.[2]
-
Gene Copy Number: Increasing the number of integrated HBsAg gene copies can lead to higher expression levels.[2]
-
Culture Conditions: Optimization of pH, temperature, and dissolved oxygen is critical for achieving high cell density and protein yield.[1]
1.2. Protocol: Shake-Flask Scale Expression of HBsAg in P. pastoris
This protocol is suitable for initial screening of recombinant clones.
Materials:
-
Recombinant P. pastoris clone harboring the HBsAg gene.
-
Buffered Glycerol-complex Medium (BMGY).
-
Buffered Methanol-complex Medium (BMMY).
-
Shake flasks with baffles.
Procedure:
-
Inoculate 50 mL of BMGY medium with a single colony of the recombinant P. pastoris strain.
-
Incubate at 30°C in a shaking incubator (250 rpm) until the culture reaches an optical density at 600 nm (OD600) of 15.[3]
-
Harvest the cells by centrifugation (3000 x g, 5 min).
-
Resuspend the cell pellet in BMMY medium to an OD600 of 1.0 to induce expression.
-
Continue incubation at 30°C with shaking.
-
Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours.
-
Collect samples at various time points to determine the optimal induction time for maximal HBsAg expression.
1.3. Protocol: High-Density Fermentation in a Bioreactor
For larger scale production, a fed-batch fermentation strategy is employed.
Phases of Fermentation:
-
Glycerol (B35011) Batch Phase: Initial growth phase to rapidly increase biomass.
-
Glycerol Fed-Batch Phase: Controlled feeding of glycerol to achieve high cell density.
-
Methanol Induction Phase: Methanol is fed to induce HBsAg expression.
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: 5.0-6.0, controlled with ammonia.
-
Dissolved Oxygen (DO): Maintained above 20% by controlling agitation and aeration rate.
A study achieved an HBsAg concentration of approximately 27 mg/L and a maximal cell OD600 of 310 in a 5.0-L bioreactor.[4]
Section 2: Expression of Recombinant HBsAg in Saccharomyces cerevisiae
Saccharomyces cerevisiae, or baker's yeast, is another well-established host for HBsAg production.[5] Plasmids containing the HBsAg gene under the control of a strong promoter, such as the alcohol dehydrogenase I promoter, are used to transform yeast cells.[6]
2.1. Key Considerations for Expression:
-
Vector System: A stable host/vector system is crucial for large-scale fermentation.[7]
-
Genetic Stability: Ensure the expression plasmid and host strain are genetically stable under fermentation conditions.[7]
-
Medium Composition: Non-selective media can significantly increase specific HBsAg activity compared to selective media.[8]
2.2. Protocol: Shake-Flask Expression in S. cerevisiae
-
Transform S. cerevisiae cells with an expression plasmid containing the HBsAg gene.
-
Select transformed colonies and inoculate into an appropriate selective medium.
-
Grow the culture at 30°C with shaking.
-
For inducible promoters, add the inducing agent (e.g., galactose) at the appropriate cell density.
-
Monitor HBsAg expression over time by collecting and analyzing cell samples.
Section 3: Purification of Recombinant HBsAg
Purification of HBsAg from yeast typically involves cell lysis followed by a series of chromatography steps. The goal is to isolate HBsAg VLPs, which are crucial for immunogenicity.[9] Interestingly, evidence suggests that HBsAg assembles into VLPs during the downstream purification process rather than inside the yeast cell.[9][10]
3.1. Protocol: Cell Lysis and Clarification
Materials:
-
Yeast cell pellet.
-
Lysis Buffer (e.g., 25 mM sodium phosphate, pH 8.0, 5 mM EDTA).[3]
-
Detergent (e.g., Tween 20).
-
High-pressure homogenizer.
Procedure:
-
Resuspend the yeast cell pellet in Lysis Buffer.
-
Add a mild non-ionic detergent like Tween 20 to the lysis buffer to improve HBsAg release.[11]
-
Disrupt the cells using a high-pressure homogenizer.[11]
-
Clarify the lysate by centrifugation to remove cell debris.
3.2. Protocol: Multi-step Purification of HBsAg VLPs
This protocol describes a common multi-step purification strategy.
Step 1: Polyethylene Glycol (PEG) Precipitation
-
This step is used to precipitate host cell contaminants.[11]
Step 2: Hydrophobic Interaction Chromatography (HIC)
-
HBsAg can be captured by hydrophobic adsorption to colloidal silica (B1680970) (Aerosil 380).[11]
Step 3: Ion-Exchange Chromatography (IEX)
-
Further purification is achieved by separating proteins based on charge.[11]
Step 4: Size-Exclusion Chromatography (SEC) or Isopycnic Density Ultracentrifugation
-
These final steps are used to isolate and polish the HBsAg VLPs.[11]
A purification process involving these steps can achieve a final purity of >99% with a total yield of approximately 3%.[11]
Alternative Purification Strategy: A large-scale process utilized acid precipitation for initial clarification, followed by adsorption to a diatomaceous earth matrix, and then a sequence of immunoaffinity, ion-exchange, and size-exclusion chromatographies to reach a purity of 95% or more.[12]
Section 4: Data Presentation
Table 1: Comparison of HBsAg Expression in Yeast Systems
| Host System | Promoter | Expression Level | Reference |
| Pichia pastoris | AOX1 (inducible) | ~27 mg/L in bioreactor | [4] |
| Saccharomyces cerevisiae | ADH1 (constitutive) | 1-2% of total yeast protein | [13] |
Table 2: Summary of a Multi-Step HBsAg Purification Protocol from P. pastoris
| Purification Step | Principle | Purity | Yield | Reference |
| Cell Lysis & Clarification | Mechanical disruption and removal of debris | - | - | [11] |
| PEG Precipitation | Precipitation of contaminants | - | - | [11] |
| Hydrophobic Adsorption (Colloidal Silica) | Hydrophobic interaction | - | - | [11] |
| Ion-Exchange Chromatography | Charge-based separation | - | - | [11] |
| Size-Exclusion Chromatography / Ultracentrifugation | Size-based separation | >99% | ~3% | [11] |
Section 5: Visualization of Workflows and Pathways
Diagram 1: HBsAg Expression Workflow in Pichia pastoris
Caption: Workflow for recombinant HBsAg expression in Pichia pastoris.
Diagram 2: HBsAg Purification Workflow
Caption: Multi-step purification workflow for HBsAg VLPs from yeast.
Diagram 3: Logic of Methanol-Inducible Expression in P. pastoris
Caption: Methanol induction of HBsAg expression via the AOX1 promoter.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression of hepatitis B surface antigen in the methylotrophic yeast Pichia pastoris using the GAP promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Expression, purification, and characterization of hepatitis B virus surface antigens (HBsAg) in yeast Pichia Pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis B Virus: A Comprehensive Strategy for Eliminating Transmission in the United States Through Universal Childhood Vaccination: Recommendations of the Immunization Practices Advisory Committee (ACIP) [cdc.gov]
- 6. Synthesis and assembly of hepatitis B virus surface antigen particles in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction and characterization of a Saccharomyces cerevisiae strain (RIT4376) expressing hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. repo.uni-hannover.de [repo.uni-hannover.de]
- 10. Virus-like particle production with yeast: ultrastructural and immunocytochemical insights into Pichia pastoris producing high levels of the Hepatitis B surface antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of hepatitis B surface antigen virus-like particles from recombinant Pichia pastoris and in vivo analysis of their immunogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Large-scale production of recombinant hepatitis B surface antigen from Pichia pastoris [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of hepatitis B virus surface antigen in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development and Testing of Novel Adjuvants for Hepatitis B Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective vaccines against the Hepatitis B virus (HBV) remains a global health priority. While existing vaccines are effective, there is a continuous need for innovation, particularly in the development of novel adjuvants to enhance vaccine immunogenicity, especially in populations that respond poorly to conventional vaccines. Adjuvants augment the immune response to an antigen, leading to a more robust and durable protective immunity. This document provides detailed application notes and protocols for the development and testing of novel adjuvants for HBV vaccines, intended to guide researchers through the preclinical evaluation process.
Overview of Adjuvant Development and Testing Workflow
The development and evaluation of a novel adjuvant for an HBV vaccine is a multi-stage process that begins with in vitro screening and culminates in preclinical in vivo studies. This workflow is designed to assess the adjuvant's mechanism of action, efficacy, and safety before consideration for clinical trials.
Key Signaling Pathways Activated by Novel Adjuvants
Understanding the mechanism of action is crucial for rational adjuvant design. Many novel adjuvants function by activating specific innate immune signaling pathways, leading to the induction of a robust adaptive immune response.
Toll-Like Receptor (TLR) Signaling
TLRs are a class of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs). TLR agonists are potent inducers of innate immunity. For instance, CpG oligodeoxynucleotides (a TLR9 agonist) and monophosphoryl lipid A (MPL, a TLR4 agonist) are used in approved vaccines.[1] A novel TLR7 agonist, when combined with an alum adjuvant and HBsAg, has been shown to induce Th1-type immune responses.[2]
STING (Stimulator of Interferon Genes) Pathway
The STING pathway is activated by cyclic dinucleotides, which can be produced by bacteria or synthesized as vaccine adjuvants. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are critical for the induction of potent T-cell responses.
Experimental Protocols
In Vitro Screening of Adjuvant Candidates
Objective: To perform an initial screen of potential adjuvant candidates for their ability to activate innate immune cells.
Protocol 1: Dendritic Cell (DC) Maturation Assay
-
Cell Culture: Culture human monocyte-derived dendritic cells (Mo-DCs) or a murine DC line (e.g., DC2.4) in complete RPMI-1640 medium.
-
Adjuvant Stimulation: Plate DCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Add novel adjuvant candidates at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium only).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC Class II). Analyze the expression of these markers by flow cytometry.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of key cytokines such as IL-6, IL-12p70, and TNF-α using a multiplex cytokine assay or ELISA.
In Vivo Evaluation of Adjuvant Efficacy
Objective: To assess the immunogenicity of the adjuvanted HBV vaccine in a relevant animal model.
Protocol 2: Immunization of Mice and Assessment of Humoral and Cellular Immunity
-
Animal Model: Use 6-8 week old female C57BL/6 or BALB/c mice. An AAV/HBV-infected mouse model can also be used to evaluate therapeutic vaccine candidates.[2]
-
Vaccine Formulation: Prepare the vaccine formulation by mixing recombinant Hepatitis B surface antigen (HBsAg) (e.g., 2 µg per dose) with the novel adjuvant at the predetermined optimal concentration. Include control groups receiving HBsAg alone, HBsAg with a known adjuvant (e.g., Alum), and a vehicle control.[2]
-
Immunization Schedule: Immunize mice intraperitoneally or intramuscularly on days 0, 14, and 28.[2]
-
Sample Collection: Collect blood samples via retro-orbital or tail bleeding at various time points (e.g., days 14, 28, and 42) to assess antibody responses. At the end of the experiment (e.g., day 42), euthanize the mice and harvest spleens for the assessment of T-cell responses.
-
Measurement of HBsAg-specific Antibodies (ELISA):
-
Coat 96-well ELISA plates with recombinant HBsAg (1-2 µg/mL) overnight at 4°C.
-
Wash the plates and block with 1% BSA in PBS for 1 hour at room temperature.
-
Add serially diluted mouse serum samples and incubate for 2 hours at room temperature.
-
Wash and add HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c secondary antibodies. Incubate for 1 hour at room temperature.
-
Wash and add TMB substrate. Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
-
Measurement of HBsAg-specific T-cell Responses (IFN-γ ELISpot):
-
Isolate splenocytes from immunized mice.
-
Add 3 x 10^5 splenocytes per well to a 96-well ELISpot plate pre-coated with an anti-IFN-γ capture antibody.[2]
-
Stimulate the cells with HBsAg protein (e.g., 20 µg/mL) or a pool of HBsAg-derived peptides for 18-24 hours at 37°C.[2]
-
Wash the cells and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and then the substrate to visualize the spots.
-
Count the number of IFN-γ-secreting cells (spot-forming units, SFU) using an ELISpot reader.
-
Data Presentation
Quantitative data from adjuvant testing should be summarized in clear and concise tables to allow for easy comparison between different adjuvant candidates and control groups.
Table 1: In Vitro Cytokine Production by Dendritic Cells Stimulated with Novel Adjuvants
| Adjuvant Candidate | Concentration (µg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) |
| Adjuvant A | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| 10 | Mean ± SD | Mean ± SD | Mean ± SD | |
| Adjuvant B | 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| 10 | Mean ± SD | Mean ± SD | Mean ± SD | |
| Positive Control (LPS) | 0.1 | Mean ± SD | Mean ± SD | Mean ± SD |
| Negative Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: HBsAg-specific Antibody Titers in Mice Immunized with Adjuvanted Vaccines
| Immunization Group | HBsAg-specific IgG Titer (log10) | HBsAg-specific IgG1 Titer (log10) | HBsAg-specific IgG2a/c Titer (log10) |
| HBsAg + Adjuvant A | Mean ± SD | Mean ± SD | Mean ± SD |
| HBsAg + Adjuvant B | Mean ± SD | Mean ± SD | Mean ± SD |
| HBsAg + Alum | Mean ± SD | Mean ± SD | Mean ± SD |
| HBsAg alone | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: HBsAg-specific T-cell Responses in Immunized Mice
| Immunization Group | IFN-γ SFU per 10^6 splenocytes |
| HBsAg + Adjuvant A | Mean ± SD |
| HBsAg + Adjuvant B | Mean ± SD |
| HBsAg + Alum | Mean ± SD |
| HBsAg alone | Mean ± SD |
| Vehicle Control | Mean ± SD |
Conclusion
The systematic approach outlined in these application notes and protocols provides a robust framework for the development and preclinical evaluation of novel adjuvants for HBV vaccines. By combining in vitro screening to identify promising candidates with comprehensive in vivo studies to assess immunogenicity and safety, researchers can accelerate the discovery of next-generation adjuvants that have the potential to significantly improve the efficacy of HBV vaccination. Careful consideration of the adjuvant's mechanism of action, through the study of innate immune signaling pathways, will further enable the rational design of highly effective and safe vaccine formulations.
References
Methods for constructing and delivering DNA vaccines against hepatitis B.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health issue, with hundreds of millions of individuals chronically infected and at risk of developing severe liver diseases like cirrhosis and hepatocellular carcinoma.[1][2] While prophylactic vaccines are effective, treating chronic infections is a major challenge.[1][3] DNA vaccines represent a promising therapeutic strategy, aiming to stimulate the host's cellular and humoral immune systems to clear the virus.[1][4][5]
The principle of DNA vaccination involves introducing a plasmid DNA (pDNA) encoding one or more viral antigens into the host's cells.[1][4] The cellular machinery then transcribes and translates this genetic information, producing the viral antigens in situ. This endogenous production facilitates antigen presentation through both MHC class I and class II pathways, crucial for inducing robust cytotoxic T lymphocyte (CTL) and T helper (Th) cell responses, which are often weak in chronically infected patients.[5][6][7]
These application notes provide a comprehensive overview of the methods for constructing and delivering DNA vaccines targeting HBV, complete with detailed protocols and comparative data to guide researchers in the field.
Section 1: Construction of Hepatitis B DNA Vaccines
The construction of an effective DNA vaccine is the foundational step. It involves selecting the right viral antigens and designing an optimized plasmid vector to ensure high-level expression in mammalian cells.
Antigen Selection
The choice of antigen is critical for inducing a protective and therapeutic immune response. For HBV, the most commonly used antigens are the Surface antigen (HBsAg), Core antigen (HBcAg), and the viral Polymerase (Pol).
-
Hepatitis B Surface Antigen (HBsAg): As the primary component of the viral envelope, HBsAg is the main target for neutralizing antibodies and is used in all commercially available prophylactic vaccines.[1][8] DNA vaccines encoding HBsAg can induce strong and lasting anti-HBs antibody responses.[1]
-
Hepatitis B Core Antigen (HBcAg): HBcAg is a highly immunogenic internal protein. It is a potent T-cell immunogen, and specific cellular immunity against HBcAg is considered a key factor in the control and clearance of HBV infection.[5][6]
-
Hepatitis B Polymerase (Pol): The viral polymerase is another highly immunogenic and conserved protein among different HBV genotypes, making it an attractive target for inducing T-cell responses.[6]
Therapeutic vaccine candidates often include a combination of these antigens, such as Core and Polymerase, to elicit a broad and multi-specific T-cell response.[6][7]
Plasmid Vector Design
A typical DNA vaccine plasmid is a bacterial plasmid engineered for expression in eukaryotic cells.[1]
Key Components:
-
Promoter/Enhancer: A strong viral promoter, such as the human cytomegalovirus (CMV) immediate-early promoter, is used to drive high-level transcription of the antigen gene in mammalian cells.
-
Antigen-Encoding Gene: The gene for the selected HBV antigen (e.g., HBsAg, HBcAg). Codon optimization of this sequence to match the host's codon usage can significantly enhance protein expression.[3][9][10]
-
Polyadenylation Signal: A sequence, often from bovine growth hormone (BGH) or SV40, is added downstream of the gene to ensure proper termination and stabilization of the mRNA transcript.
-
Bacterial Elements: An origin of replication (e.g., pUC ori) for propagation in E. coli and a selectable marker (e.g., kanamycin (B1662678) resistance gene) for selection during cloning. Vectors like pVax1 are often used in clinical studies as they are designed to meet regulatory standards.[11]
Caption: High-level workflow for the development of a DNA vaccine.
Protocol: Plasmid DNA Vaccine Construction
This protocol describes the general steps for cloning an HBV antigen gene into a mammalian expression vector.
1. Gene Amplification:
-
Amplify the target HBV gene (e.g., HBsAg) from an HBV genomic DNA template using PCR.[8]
-
Design primers with restriction enzyme sites (e.g., BamHI and PstI) at the 5' ends to facilitate cloning into the corresponding sites of the expression vector (e.g., pSW3891 or pVax1).[5]
-
PCR Reaction Mix (50 µL):
-
5x High-Fidelity Buffer: 10 µL
-
dNTP Mix (10 mM): 4 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
HBV DNA Template: ~50 ng
-
High-Fidelity DNA Polymerase: 1 µL
-
Nuclease-free H₂O: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min
-
30 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55°C for 30 sec
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 10 min
-
-
Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size.
2. Vector and Insert Preparation:
-
Purify the PCR product using a commercial kit.
-
Perform a restriction digest on both the purified PCR product and the destination plasmid vector using the selected restriction enzymes (e.g., HindIII).[8]
-
Digestion Reaction (50 µL):
-
Purified DNA (PCR product or plasmid): 1-5 µg
-
10x Restriction Buffer: 5 µL
-
Restriction Enzyme(s): 1-2 µL per enzyme
-
Nuclease-free H₂O: to 50 µL
-
-
Incubate at 37°C for 2 hours.
-
Purify the digested vector and insert fragments by gel electrophoresis.
3. Ligation:
-
Ligate the purified gene insert into the linearized vector using T4 DNA Ligase.[8] Use a molar ratio of insert to vector of approximately 3:1.
-
Ligation Reaction (10 µL):
-
Linearized Vector: ~50 ng
-
Insert DNA: Molar equivalent to a 3:1 ratio
-
10x T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-free H₂O: to 10 µL
-
-
Incubate at 16°C overnight or at room temperature for 2 hours.
4. Transformation and Screening:
-
Transform the ligation product into competent E. coli cells (e.g., DH5α or HB101 strain).[5]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).
-
Incubate overnight at 37°C.
-
Select individual colonies and screen for the correct construct by colony PCR or restriction enzyme digestion of miniprep DNA.
-
Confirm the final construct by Sanger sequencing.
5. Large-Scale Plasmid Purification:
-
Inoculate a large culture of LB broth with a confirmed positive colony.
-
Grow overnight in a shaking incubator.
-
Purify the plasmid DNA using a commercial endotoxin-free maxi- or giga-prep kit. High purity and the absence of endotoxins are critical for in vivo applications.
Caption: Step-by-step workflow for constructing the DNA vaccine plasmid.
Section 2: Delivery of Hepatitis B DNA Vaccines
Effective delivery is paramount for DNA vaccines, as naked plasmid DNA is susceptible to degradation and has poor cellular uptake.[12] Various methods have been developed to enhance the delivery and subsequent immunogenicity of these vaccines.
Intramuscular (IM) Injection
This is the simplest delivery method, involving direct injection of the DNA plasmid solution into a muscle.[13] Muscle cells are capable of taking up and expressing the plasmid DNA, but the efficiency is generally low, often requiring large doses of DNA.
Electroporation (EP)
Electroporation uses controlled, brief electrical pulses to create transient pores in cell membranes, dramatically increasing the uptake of plasmid DNA into cells at the injection site.[7][14] This method has been shown to significantly enhance both humoral and cellular immune responses compared to naked DNA injection alone, allowing for dose-sparing.[3][4][11][15]
Gene Gun (Biolistic Delivery)
The gene gun uses high-pressure helium to propel microscopic gold or tungsten particles coated with plasmid DNA directly into cells, typically in the epidermis.[16][17] This method targets antigen-presenting cells (APCs) like Langerhans cells directly, which can lead to potent immune activation.[5]
Nanoparticle-based Delivery
This approach uses various nanoparticles as carriers to protect the DNA from nuclease degradation and facilitate its delivery to APCs.[12]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate DNA, allowing for sustained release and targeted uptake by APCs.[12][18]
-
Lipid-Based Nanoparticles (LNPs): Cationic lipids form complexes with negatively charged DNA, facilitating entry into cells. LNPs are a clinically advanced delivery platform.[19]
-
Inorganic Nanoparticles: Materials like calcium phosphate (B84403) or layered double hydroxides (LDH) can be used to formulate DNA vaccines, showing good biocompatibility and adjuvant properties.[12][14]
Caption: Signaling pathway of the immune response to a DNA vaccine.
Section 3: Experimental Protocols for Delivery
Protocol: Intramuscular (IM) Injection with Electroporation (Mouse Model)
This protocol is adapted from studies demonstrating enhanced immunogenicity via electroporation in mice.[7][11][20]
Materials:
-
Purified, endotoxin-free plasmid DNA at 1 mg/mL in sterile PBS.
-
BALB/c mice (6-8 weeks old).
-
Insulin syringes.
-
Electroporator (e.g., BTX 830) with two-needle array electrodes.
-
Anesthesia equipment.
Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave the fur over the tibialis anterior muscle of one hind limb.
-
Inject 30 µL of the plasmid DNA solution (containing 30 µg of DNA) into the tibialis anterior muscle.[20]
-
Immediately after injection, insert the two-needle array electrode longitudinally into the muscle, spanning the injection site. The distance between electrodes is typically 5 mm.[20]
-
Deliver the electrical pulses. A common set of parameters is:
-
Withdraw the electrodes and allow the mouse to recover from anesthesia.
-
Booster immunizations can be performed using the same procedure at intervals of 2-3 weeks.[7][20]
Protocol: Gene Gun Delivery (Mouse Model)
This protocol is based on the use of the Helios Gene Gun system for transdermal vaccination.[21]
Materials:
-
Helios Gene Gun System (Bio-Rad).
-
Gold microcarriers (e.g., 1.0 µm diameter).
-
Plasmid DNA.
-
Spermidine (B129725), CaCl₂, Polyvinylpyrrolidone (PVP).
-
Tubing prep station and tubing cutter.
-
Pressurized helium tank.
Procedure:
-
Preparation of DNA-Coated Gold Particles:
-
Weigh 25 mg of gold microcarriers into a microfuge tube.
-
Add 50 µg of plasmid DNA.
-
Vortex continuously while adding 100 µL of 0.05 M spermidine and 100 µL of 1 M CaCl₂.
-
Allow DNA to precipitate onto the gold particles for 10 minutes.
-
Pellet the coated particles, wash with ethanol (B145695), and resuspend in ethanol containing PVP.
-
-
Cartridge Preparation:
-
Load the DNA-gold suspension into Tefzel tubing using a tubing prep station.
-
Allow the gold particles to settle, remove the ethanol, and dry the tubing with nitrogen gas.
-
Cut the tubing into 0.5-inch cartridges.
-
-
Vaccination:
-
Shave the abdominal area of the mouse.
-
Set the helium pressure on the gene gun (typically 300-400 psi).
-
Place the gene gun orifice against the shaved skin and discharge. Each discharge delivers approximately 1 µg of DNA.
-
Deliver 2-3 non-overlapping shots per mouse.
-
-
Booster immunizations can be given at 2-week intervals.
Section 4: Data Presentation - Immunogenicity of HBV DNA Vaccines
The efficacy of different DNA vaccine constructs and delivery methods is typically evaluated by measuring the resulting humoral (antibody) and cellular (T-cell) immune responses.
Table 1: Humoral Immune Response to HBV DNA Vaccines in Animal Models
| Animal Model | Vaccine Antigen(s) | Delivery Method | Dose | Peak Anti-HBs Titer (mIU/mL) | Reference |
| Mice (BALB/c) | HBsAg | IM Injection | 100 µg | ~1,000 | [1] |
| Mice (BALB/c) | Core & Pol | IM + Electroporation | 20 µg | Not Applicable (T-cell focus) | [7] |
| Rabbits | WHsAg¹ | IM + Electroporation | 500 µg | > 10,000 | [3] |
| Sheep | HBsAg | IM + Electroporation | 500 µg | ~1,000 | [4] |
| Chimpanzee | HBsAg (S + M) | IM Injection | 2 mg (4 doses) | 14,000 - 114,000 | [1][13] |
| Chimpanzee | HBsAg (S + M) | IM Injection | 400 µg | Lower, transient titers | [13] |
¹WHsAg: Woodchuck Hepatitis Virus surface antigen, an animal model equivalent.
Table 2: Cellular Immune Response to HBV DNA Vaccines
| Model | Vaccine Antigen(s) | Delivery Method | Dose | T-Cell Response Metric (IFN-γ SFC¹/10⁶ cells) | Reference |
| Mice (BALB/c) | Core & Pol | IM + Electroporation | 20 µg | Core: ~670, Pol: ~2685 | [7] |
| Mice (BALB/c) | Core & Pol | IM + Electroporation | 2 µg | Core: ~742, Pol: ~1600 | [7] |
| Mice (BALB/c) | HBcAg | Gene Gun | 1 µg | Strong CTL activity detected | [5] |
| Human (CHB²) | S + PreS2/S | IM Injection | 1 mg | Transient IFN-γ T-cell activation | [9] |
| Human (CHB²) | Core & Pol + IL-12 | IM Injection | 1 mg | Detectable Th1 cell response | [4] |
¹SFC: Spot-Forming Cells in an ELISpot assay. ²CHB: Chronic Hepatitis B patients.
Conclusion
The development of DNA vaccines for hepatitis B has made significant strides, moving from basic constructs to optimized plasmids delivered by advanced physical and nanoparticle-based methods. Electroporation and gene gun delivery have proven particularly effective at enhancing immunogenicity in preclinical models.[4][15] While early human trials showed modest efficacy, they confirmed the safety of the approach and its ability to activate T-cell responses in some patients with chronic HBV.[4][9] Ongoing research focuses on further optimizing vaccine immunogenicity through the use of potent adjuvants, combination antigen strategies, and improved delivery platforms to overcome the immune tolerance associated with chronic HBV infection.[9][22] The detailed protocols and comparative data presented here serve as a valuable resource for researchers dedicated to advancing this promising therapeutic modality.
References
- 1. karger.com [karger.com]
- 2. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity in mice and rabbits of DNA vaccines expressing woodchuck hepatitis virus antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA vaccine: a promising new approach for chronic hepatitis B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel DNA vaccine based on hepatitis B virus core gene induces specific immune responses in Balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Therapeutic Hepatitis B Virus DNA Vaccine Induces Specific Immune Responses in Mice and Non-Human Primates [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Construction and identification of Complex DNA vaccine of hepatitis B and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleic acid vaccines: A taboo broken and prospect for a hepatitis B virus cure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | DNA Engineering and Hepatitis B Virus Replication [frontiersin.org]
- 11. A Therapeutic Hepatitis B Virus DNA Vaccine Induces Specific Immune Responses in Mice and Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micro- and nanoparticulates for DNA vaccine delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA vaccine for hepatitis B: evidence for immunogenicity in chimpanzees and comparison with other vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elgalabwater.com [elgalabwater.com]
- 15. Enhancement of immune responses to an HBV DNA vaccine by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene Gun Delivery of mRNA - Creative Biolabs [mrna.creative-biolabs.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Micro- and nanoparticle-based vaccines for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advances in Nanoparticle Drug Delivery Systems for Anti-Hepatitis B Virus Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA Immunization with Fusion of CTLA-4 to Hepatitis B Virus (HBV) Core Protein Enhanced Th2 Type Responses and Cleared HBV with an Accelerated Kinetic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for monitoring gene gun-induced HBV- and HCV-specific immune responses in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adjuvant synergy in the response to hepatitis B vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neutralizing Antibody Titers Post-Hepatitis B Vaccination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative measurement of neutralizing antibodies following Hepatitis B vaccination. Accurate determination of anti-HBs (antibody to Hepatitis B surface antigen) titers is crucial for assessing vaccine efficacy, determining immune status, and guiding clinical management.[1][2][3] This document outlines the most common assay methodologies, presents comparative data, and offers step-by-step experimental protocols.
Introduction to Anti-HBs Assays
The primary correlate of vaccine-induced protection against Hepatitis B virus (HBV) is the presence of anti-HBs antibodies. An anti-HBs titer of ≥10 milli-international units per milliliter (mIU/mL) is generally considered protective.[4][5][6] Several immunoassays are available for the quantitative determination of anti-HBs levels, each with its own advantages and limitations. The most widely used methods include Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA). While these binding assays are common, it is important to note that not all binding antibodies have neutralizing activity.[7] The Plaque Reduction Neutralization Test (PRNT) is considered the gold standard for measuring functional neutralizing antibodies, although it is more complex and less frequently used in routine clinical practice.[8][9]
Comparative Analysis of Assay Performance
A comparison of various commercially available assays reveals differences in their quantitative results, sensitivity, and specificity.[1][10] These discrepancies can arise from differences in assay design, the nature of the HBsAg used (recombinant vs. plasma-derived), and calibration to international standards.[1][10]
| Assay Type | Principle | Typical Sensitivity | Typical Specificity | Advantages | Disadvantages |
| ELISA | Enzyme-linked immunosorbent assay | High | High | Cost-effective, well-established | Can have lower sensitivity for certain antibody subtypes[11] |
| CLIA | Chemiluminescent immunoassay | Very High | High | Automated, high-throughput, wide dynamic range[12][13] | Higher instrument cost |
| PRNT | Plaque Reduction Neutralization Test | Gold Standard | Gold Standard | Measures functional neutralizing antibodies[8][9] | Labor-intensive, time-consuming, requires cell culture facilities[9] |
Table 1: Comparison of Common Anti-HBs Assay Methodologies. This table summarizes the key characteristics of ELISA, CLIA, and PRNT for the measurement of anti-HBs titers.
A study comparing nine different commercial anti-HBs assays showed that while most demonstrated high sensitivity (93.5-100%), there were significant quantitative discrepancies between the systems, with a mean coefficient of variation of 47.1%.[1] Another study comparing an enhanced chemiluminescence assay (ECL) and a microparticle enzyme immunoassay (IMx) found that the IMx assay generally yielded higher anti-HBs values.[10] These findings highlight the importance of consistency in the assay used for longitudinal monitoring of antibody titers.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HBs Quantification
This protocol is based on the antigen "sandwich" ELISA principle, where anti-HBs antibodies in the sample bind to HBsAg coated on the microplate and to an HRP-conjugated HBsAg.[14]
Materials:
-
HBsAg-coated 96-well microplate
-
Patient serum or plasma samples
-
Positive and Negative Controls
-
HBsAg conjugated to Horseradish Peroxidase (HRP-Conjugate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Chromogen Substrate solutions (e.g., TMB)
-
Stop Solution (e.g., 1N Sulfuric Acid)
-
Microplate reader with a 450 nm filter
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute concentrated Wash Buffer as instructed.
-
Sample Addition: Add 50 µL of Positive Control, Negative Control, and patient samples to the designated wells of the HBsAg-coated microplate.[15]
-
HRP-Conjugate Addition: Add 50 µL of HRP-Conjugate to each well (except for the blank well).[15][16]
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.[15]
-
Washing: Aspirate the liquid from each well and wash each well 5 times with diluted Wash Buffer.[15][16] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 50 µL of Substrate Reagent A and 50 µL of Substrate Reagent B to each well. Gently mix and incubate for 15 minutes at 37°C in the dark.[15][16]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the color development.[15][16]
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[15][16]
-
Calculation: Calculate the cut-off value and determine the anti-HBs status of the samples based on the kit's instructions. For quantitative results, a standard curve is generated using calibrators of known anti-HBs concentrations.
Caption: Workflow for a quantitative anti-HBs ELISA.
Chemiluminescence Immunoassay (CLIA) for Anti-HBs Quantification
CLIA is a highly sensitive method that utilizes chemiluminescent labels. The protocol is often automated.[2][12] The following is a general workflow for a microparticle-based CLIA.
Materials:
-
Automated immunoassay analyzer (e.g., Abbott ARCHITECT or Alinity i)[2][12]
-
Reagent kits containing HBsAg-coated microparticles, acridinium-labeled conjugate, and other assay-specific reagents.
-
Patient serum or plasma samples.
-
Calibrators and controls.
Procedure (Automated):
-
Sample Loading: Load patient samples, calibrators, and controls onto the automated analyzer.
-
Incubation with Microparticles: The analyzer pipettes the sample and HBsAg-coated microparticles into a reaction vessel. Anti-HBs in the sample binds to the microparticles.
-
Washing: A wash cycle removes unbound components.
-
Conjugate Addition: An acridinium-labeled HBsAg conjugate is added and binds to the captured anti-HBs, forming a "sandwich".
-
Second Wash: Another wash cycle removes the unbound conjugate.
-
Signal Generation: Pre-trigger and trigger solutions are added to initiate the chemiluminescent reaction.
-
Signal Detection: The resulting light emission is measured as relative light units (RLUs) by the analyzer's luminometer.
-
Quantification: The analyzer's software calculates the anti-HBs concentration in the sample by comparing its RLU to a previously generated calibration curve.[12][13]
Caption: Automated workflow for a quantitative anti-HBs CLIA.
Plaque Reduction Neutralization Test (PRNT) for HBV
The PRNT is the gold standard for assessing neutralizing antibodies and is crucial for evaluating novel vaccines and therapeutics.[8][9] This assay measures the ability of antibodies in a serum sample to prevent HBV infection of susceptible cells in culture.[17]
Materials:
-
Hepatitis B virus stock of known titer.
-
Susceptible cell line (e.g., HepG2-NTCP cells).[18]
-
Cell culture medium and supplements.
-
Patient serum samples, heat-inactivated.
-
96-well cell culture plates.
-
Semi-solid overlay (e.g., containing carboxymethyl cellulose (B213188) or agarose).
-
Fixative (e.g., methanol).
-
Staining solution (e.g., crystal violet) or specific antibodies for immunofluorescent staining.
-
Microscope.
Procedure:
-
Cell Seeding: Seed susceptible cells into 96-well plates to form a confluent monolayer.
-
Serum Dilution: Prepare serial dilutions of the heat-inactivated patient serum.
-
Virus Neutralization: Mix the diluted serum with a constant amount of HBV and incubate for 1-2 hours at 37°C to allow antibodies to neutralize the virus.
-
Infection: Add the serum-virus mixtures to the cell monolayers and incubate for several hours to allow for viral entry.
-
Overlay Application: Remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization:
-
For lytic viruses, fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
For non-lytic viruses, immunofluorescent staining for a viral antigen (e.g., HBcAg) can be used to identify infected cell foci.[18]
-
-
Plaque Counting: Count the number of plaques in each well.
-
Titer Calculation: The neutralizing antibody titer is expressed as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the control wells (virus only). This is often reported as the PRNT50 value.[9]
Caption: General workflow for the Plaque Reduction Neutralization Test (PRNT).
Conclusion
The choice of assay for measuring anti-HBs titers post-hepatitis B vaccination depends on the specific application, required throughput, and the need for functional versus binding antibody data. While ELISA and CLIA are suitable for routine clinical monitoring and large-scale epidemiological studies due to their high-throughput and automated nature, the PRNT remains the definitive method for assessing true neutralizing antibody capacity, which is critical in vaccine development and in-depth immunological research. Researchers should be aware of the potential for quantitative variability between different assay platforms and select a consistent method for longitudinal studies.
References
- 1. Comparison of Nine Commercially Available Assays for Quantification of Antibody Response to Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uncmedicalcenter.org [uncmedicalcenter.org]
- 3. Hepatitis B Surface Antibody Quantitative Test | Ulta Lab Tests [ultalabtests.com]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. cidrap.umn.edu [cidrap.umn.edu]
- 7. Robust in vitro assay for analyzing the neutralization activity of serum specimens against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 10. Comparison of enhanced chemiluminescence and microparticle enzyme immunoassay for the measurement of hepatitis B surface antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of two techniques for detecting antibody to HBsAg during a hepatitis B vaccine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csvlab.com.br [csvlab.com.br]
- 13. Quantitation of hepatitis B surface antigen by an automated chemiluminescent microparticle immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlas-medical.com [atlas-medical.com]
- 15. assaygenie.com [assaygenie.com]
- 16. vetassay.oss-ap-southeast-1.aliyuncs.com [vetassay.oss-ap-southeast-1.aliyuncs.com]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. A Combination of Human Broadly Neutralizing Antibodies against Hepatitis B Virus HBsAg with Distinct Epitopes Suppresses Escape Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-Cell Activation Assays in Therapeutic HBV Vaccine Immunogenicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic vaccines for chronic Hepatitis B Virus (HBV) infection is a critical global health priority. A key determinant of vaccine efficacy is the ability to induce a robust and durable T-cell response capable of recognizing and eliminating HBV-infected hepatocytes. Consequently, accurate and standardized methods for assessing the immunogenicity of these vaccines are paramount. This document provides detailed application notes and protocols for three widely used T-cell activation assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T-cell proliferation assays. These assays provide quantitative and qualitative insights into the functionality of vaccine-induced HBV-specific T-cells.
T-Cell Activation Signaling Pathway
Upon recognition of HBV-derived peptides presented by antigen-presenting cells (APCs) via the T-cell receptor (TCR), a complex signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and effector functions. A simplified representation of this pathway is illustrated below.
Data Presentation: Quantitative Analysis of T-Cell Responses to Therapeutic HBV Vaccines
The following tables summarize quantitative data from representative studies evaluating T-cell responses to therapeutic HBV vaccines using ELISpot, ICS, and proliferation assays.
Table 1: IFN-γ ELISpot Responses to Therapeutic HBV Vaccines
| Vaccine Candidate | Patient Population | Antigen/Peptide Pool | Pre-Vaccination (SFU/10^6 PBMC) | Post-Vaccination (SFU/10^6 PBMC) | Fold Increase | Reference |
| DNA vaccine (pCMV-S2.S) | Chronic Hepatitis B (CHB) | HBsAg | Undetectable | 50-100% of patients with detectable responses | - | [1] |
| Yeast-based (GS-4774) | CHB | HBV X, S, and C antigens | Not specified | Median >100 SFU/10^6 PBMC | - | [2] |
| TG1050 (Adenovirus 5-based) | CHB on NUC therapy | HBV polymerase, core, env | Not specified | Up to 100% of patients responded | - | [3] |
| BRII-179 (VBI-2601) | CHB | Pre-S1, Pre-S2, and S | Not specified | Enhanced T-cell responses observed | - | [4] |
SFU: Spot Forming Units
Table 2: Intracellular Cytokine Staining (ICS) of HBV-Specific T-Cells
| Vaccine Candidate | T-Cell Subset | Cytokine(s) | Pre-Vaccination (% positive cells) | Post-Vaccination (% positive cells) | Key Findings | Reference |
| AdC6-gDHBV2 | CD8+ | IFN-γ | Not specified | Significantly increased | Vaccine with gD adjuvant showed superior responses. | [5] |
| YF17D/HBc-C | CD8+ | IFN-γ, TNF-α, Granzyme B | Not specified | High degree of polyfunctionality | Exceeded responses from adenovirus-vectored vaccine. | [6] |
| BRII-179 (VBI-2601) | CD4+ & CD8+ | IFN-γ, TNF-α | Not specified | Induced and/or restored | Th1-skewed immune responses observed. | [4] |
Table 3: T-Cell Proliferation in Response to Therapeutic HBV Vaccines
| Vaccine Candidate | Patient Population | Stimulation Antigen | Pre-Vaccination (Stimulation Index - SI) | Post-Vaccination (Stimulation Index - SI) | % Responders | Reference |
| HBsAg Vaccine | CHB | HBsAg | <2 | >2 in responders | 26% (7/27) | [7] |
| HBsAg Vaccine | Healthy Vaccinees | HBsAg | Correlated with anti-HBs levels | Correlated with anti-HBs levels | 58% in those with anti-HBs ≤ 10 IU/L | [8] |
Stimulation Index (SI) is the ratio of proliferation in the presence of antigen to proliferation in the absence of antigen.
Experimental Protocols
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant HBV antigens or peptide pools
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Wash buffers (PBS, PBS-Tween20)
Protocol:
-
Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Add 2-4 x 10^5 PBMCs per well. Add HBV-specific peptides or antigens to the respective wells. Include a negative control (cells only) and a positive control (e.g., Phytohemagglutinin - PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash and add BCIP/NBT substrate.
-
-
Spot Development: Monitor for the appearance of dark purple spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cell subsets producing specific cytokines in response to antigen stimulation.
Materials:
-
PBMCs
-
HBV antigens or peptide pools
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with HBV peptides/antigens in the presence of a protein transport inhibitor for 6-12 hours at 37°C.
-
Surface Staining: Wash the cells and stain with antibodies against cell surface markers for 30 minutes at 4°C.
-
Fixation: Wash the cells and fix with a paraformaldehyde-based fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize using a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at room temperature.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to gate on specific T-cell populations and determine the percentage of cells producing each cytokine.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferative capacity of T-cells in response to antigenic stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the tracking of cell proliferation.
Materials:
-
PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
HBV antigens or peptide pools
-
Cell culture medium and supplements
-
Fluorochrome-conjugated antibodies for surface markers
-
Flow cytometer
Protocol:
-
CFSE Labeling: Resuspend PBMCs at 10^7 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with cold RPMI-1640 with 10% FBS.
-
Cell Culture: Wash the CFSE-labeled cells and plate at 1-2 x 10^5 cells/well in a 96-well plate. Add HBV antigens/peptides. Include unstimulated and positive controls.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with antibodies for surface markers to identify T-cell subsets.
-
Acquisition and Analysis: Acquire data on a flow cytometer and analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence. Calculate the percentage of divided cells and the proliferation index.
Conclusion
The assays described in these application notes are powerful tools for the immunogenicity assessment of therapeutic HBV vaccines. The choice of assay will depend on the specific research question, with ELISpot being ideal for quantifying the frequency of cytokine-producing cells, ICS providing multiparametric information on T-cell function, and proliferation assays measuring the expansion of antigen-specific T-cells. Rigorous and standardized application of these protocols will contribute to the successful development of effective immunotherapies for chronic HBV infection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antigen Recognition and Immune Response to Acute and Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. tandfonline.com [tandfonline.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. CTLA-4 interferes with the HBV-specific T cell immune response (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in understanding T cell activation and exhaustion during HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISPOT-Based Assay to Measure HBV-Specific CD8+ T Cell Responses in Immunocompetent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of New Hepatitis B Vaccine Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of new and improved vaccines against the Hepatitis B virus (HBV) is a global health priority. Despite the success of existing prophylactic vaccines, challenges remain, including the need for therapeutic vaccines to treat chronic HBV infections and the development of more potent vaccines with fewer doses.[1][2] Preclinical evaluation in relevant animal models is a critical step in the vaccine development pipeline, providing essential data on immunogenicity, efficacy, and safety before advancing to human clinical trials.[3] HBV has a very narrow host range, primarily infecting humans and some non-human primates, which complicates the selection of appropriate animal models.[4][5] This document provides detailed notes on the available animal models, protocols for key experiments, and guidance on data presentation for the preclinical testing of new HBV vaccine candidates.
Overview of Animal Models
The choice of an animal model depends on the specific research question, such as evaluating prophylactic versus therapeutic efficacy, and the vaccine platform being tested.[4] Key models include chimpanzees, woodchucks, tree shrews, and various mouse models.
Non-Human Primates
-
Chimpanzees (Pan troglodytes): Historically the most important model, chimpanzees are the only immunocompetent non-human primate fully susceptible to human HBV, mimicking the natural course of infection and disease progression in humans.[6][7] They have been instrumental in the development of both the first-generation plasma-derived and the current recombinant yeast-derived HBV vaccines.[8][9][10] However, their use is now severely restricted due to high costs, limited availability, and significant ethical concerns.[6][11]
-
Rhesus Macaques (Macaca mulatta): Macaques are not naturally susceptible to HBV. However, recent advances have enabled the creation of models where macaques are rendered susceptible through the in-vivo expression of the human sodium taurocholate co-transporting polypeptide (hNTCP), the primary HBV entry receptor.[10] This model can support HBV infection and induce humoral and cellular immunity, but infection efficiency remains low.[10]
Rodent and Lagomorph Models
-
Woodchuck (Marmota monax): The woodchuck and its native Woodchuck Hepatitis Virus (WHV) serve as an excellent model for HBV.[12] WHV is closely related to HBV, and the progression from acute to chronic hepatitis and hepatocellular carcinoma in woodchucks closely mirrors human disease.[13][14] This makes the woodchuck model highly suitable for testing both prophylactic and therapeutic vaccines, including DNA vaccines and immunomodulatory approaches.[13][15][16]
-
Mouse Models: Mice are not naturally susceptible to HBV, but their well-characterized immune system and the availability of genetic tools make them a cornerstone of preclinical research.[11][17]
-
Transgenic Mice: These mice carry parts of or the entire HBV genome. While they are immunologically tolerant to HBV antigens, they are invaluable for testing therapeutic vaccine candidates designed to break this tolerance and for evaluating vaccine-induced immune responses.[18][19][20]
-
Humanized Chimeric Mice: These are immunodeficient mice (e.g., uPA/SCID or FRG mice) engrafted with human hepatocytes.[19] They can be infected with HBV and support the complete viral life cycle, making them suitable for studying viral replication and the efficacy of antivirals and vaccine candidates.[11][21] By co-engrafting components of a human immune system, these models can also be used to study immune responses.[4][5]
-
Viral Vector-Based Models: In these models, the HBV genome is delivered to the mouse liver using a viral vector, such as an adeno-associated virus (AAV-HBV). This approach establishes a persistent infection, providing a robust system for evaluating the efficacy of therapeutic vaccines in reducing HBsAg and HBV DNA levels.[22][23]
-
Other Models
-
Tree Shrew (Tupaia belangeri): As a species closely related to primates, the tree shrew is susceptible to HBV infection, and its sodium taurocholate co-transporting polypeptide (NTCP) receptor can be used by the virus for entry.[19][24] Neonatal tree shrews can develop chronic infections.[25] However, limitations include genetic heterogeneity, low viral titers in vivo, and a scarcity of species-specific immunological reagents.[10]
Summary Comparison of Animal Models
| Feature | Chimpanzee | Woodchuck (WHV) | Tree Shrew | Transgenic Mouse | Humanized Mouse | AAV-HBV Mouse |
| Susceptibility to human HBV | Yes (Full)[7] | No (uses WHV)[13] | Yes[19] | No (expresses HBV genes)[18] | Yes (in human hepatocytes)[19] | No (HBV genome delivered by AAV)[22] |
| Immune System | Competent (Primate)[6] | Competent (Woodchuck)[13] | Competent (Tree Shrew)[24] | Competent (Mouse) but tolerant to HBV Ag[19] | Immunodeficient (can be humanized)[4] | Competent (Mouse)[22] |
| Mimics Human Disease | Closely[6] | Closely (HCC)[14] | Partially[25] | Partially (no pathology without immune transfer)[19] | Partially (viral replication)[11] | Partially (chronic antigenemia)[23] |
| Primary Use | Efficacy, safety (historical)[8] | Prophylactic & therapeutic vaccine efficacy[1][15] | Viral entry, pathogenesis[24] | Therapeutic vaccine immunogenicity[20] | Antiviral & vaccine efficacy on replication[21] | Therapeutic vaccine efficacy[22] |
| Key Advantage | Gold standard for relevance[7] | Strong model for chronic disease and HCC[12] | Small primate model susceptible to HBV[26] | Standardized genetics, abundant reagents[11] | Supports full HBV life cycle[19] | Robust chronic infection model[23] |
| Key Limitation | Ethical concerns, cost, availability[11] | Non-HBV virus, limited reagents[17] | Low viral load, limited reagents[10] | Immune tolerance to HBV[1] | Immunodeficient background[4] | No natural infection pathway |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for key experiments in HBV vaccine preclinical testing.
Protocol: Quantification of HBsAg-Specific Antibodies by ELISA
This protocol is for determining the titer of antibodies specific to the Hepatitis B surface antigen (HBsAg) in serum from vaccinated animals.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant HBsAg (vaccine antigen)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Dilute recombinant HBsAg to 1-2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash plates three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash plates three times. Prepare serial dilutions of serum samples (starting from 1:100) in Blocking Buffer. Add 100 µL of diluted sera to the wells. Include negative control serum. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash plates three times. Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Development: Wash plates five times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the mean of the negative controls).
Protocol: Assessment of T-Cell Response by IFN-γ ELISpot
This protocol measures the frequency of HBsAg-specific, IFN-γ-secreting T-cells from splenocytes of vaccinated mice.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
HBsAg peptide pool or whole protein
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or HRP conjugate
-
BCIP/NBT or AEC substrate
-
Concanavalin A (ConA) or anti-CD3 antibody (positive control)
-
Automated ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile PBS. Coat wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice in complete RPMI medium. Count viable cells using a hemocytometer and trypan blue.
-
Blocking and Seeding: Wash the coated plate five times with sterile PBS. Block with complete RPMI medium for 1-2 hours at 37°C. Discard the blocking medium and add 2-5 x 10⁵ splenocytes per well.
-
Antigen Stimulation: Add HBsAg peptide pool (final concentration ~1-10 µg/mL per peptide) or protein to the appropriate wells.
-
Test wells: Cells + HBsAg antigen
-
Negative control wells: Cells + medium only
-
Positive control wells: Cells + ConA or anti-CD3
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash plates with PBST to remove cells. Add biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash plates. Add Streptavidin-AP or HRP conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash plates. Add substrate (BCIP/NBT for AP or AEC for HRP). Monitor for spot development (10-30 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to allow for easy comparison between vaccine candidates and controls.
Table 1: Example of Humoral Response Data in Vaccinated Mice
| Group (n=8) | Vaccine Candidate | Dose (µg) | Adjuvant | Anti-HBsAg IgG Titer (GMT) at Week 6 | Seroprotection Rate (%) |
| 1 | Vaccine A | 10 | Alum | 15,240 | 100 |
| 2 | Vaccine B | 10 | Adjuvant X | 55,890 | 100 |
| 3 | Control Vaccine | 10 | Alum | 12,550 | 100 |
| 4 | Vehicle | - | Alum | <100 | 0 |
| Seroprotection is often defined as an anti-HBs titer ≥10 mIU/mL in human studies; an equivalent threshold can be established in animal models.[27] | |||||
| GMT: Geometric Mean Titer |
Table 2: Example of T-Cell and Antiviral Efficacy Data in AAV-HBV Mice
| Group (n=6) | Therapeutic Vaccine | IFN-γ ELISpot (SFU/10⁶ splenocytes) | Mean HBsAg Reduction (log₁₀ IU/mL) at Week 8 | Mean HBV DNA Reduction (log₁₀ copies/mL) at Week 8 |
| 1 | mRNA-HBV | 850 ± 120 | 1.7[22] | 0.5 |
| 2 | DNA-HBV | 475 ± 95 | 0.8 | 0.2 |
| 3 | Placebo | 25 ± 10 | 0.1 | 0.0 |
| Data are presented as Mean ± Standard Deviation or as cited. | ||||
| SFU: Spot Forming Units |
Visualizations
Diagrams created using Graphviz DOT language help to visualize complex workflows and pathways.
Experimental Workflow
Caption: General workflow for preclinical evaluation of HBV vaccine candidates.
Immune Activation Pathway
References
- 1. Therapeutic Vaccination in Chronic Hepatitis B: Preclinical Studies in the Woodchuck - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis B Vaccine and Immunoglobulin: Key Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trials for Hepatitis B » Hepatitis B Foundation [hepb.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Chimpanzee Model for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chimpanzee Model of Viral Hepatitis: Advances in Understanding the Immune Response and Treatment of Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
- 12. Woodchucks as a Model for Hepatitis B Infection - AAI News [news.aai.org]
- 13. Woodchuck Model for HBV Vaccine Development Service - Creative Biolabs [creative-biolabs.com]
- 14. The Woodchuck, a Nonprimate Model for Immunopathogenesis and Therapeutic Immunomodulation in Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of new approaches to prophylactic and therapeutic vaccinations against hepatitis B viruses in the woodchuck model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portal.fis.tum.de [portal.fis.tum.de]
- 17. Evaluating HBV Vaccine Efficacy in Animal Models - Creative Diagnostics [creative-diagnostics.com]
- 18. A novel mouse model for immunogenic evaluation of human HBV vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A hepatitis B virus-derived peptide combined with HBsAg exerts an anti-HBV effect in an HBV transgenic mouse model as a therapeutic vaccine [frontiersin.org]
- 21. Humanized mouse model reveals the immunogenicity of Hepatitis B Virus vaccine candidates produced in CRISPR/Cas9-edited Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mRNA Therapeutic Vaccine for Hepatitis B Demonstrates Immunogenicity and Efficacy in the AAV-HBV Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mRNA Therapeutic Vaccine for Hepatitis B Demonstrates Immunogenicity and Efficacy in the AAV-HBV Mouse Model [mdpi.com]
- 24. Frontiers | Characterization of innate immune response to hepatitis B virus genotype F acute infection in tree shrew (Tupaia belangeri) model [frontiersin.org]
- 25. Tree Shrew as an Emerging Small Animal Model for Human Viral Infection: A Recent Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New advances in tree shrew model in experimental studies of hepatitis B virus [lcgdbzz.com]
- 27. Insights into induction of the immune response by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for the Development of Combination Vaccines Including Hepatitis B Components: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combination vaccines, which deliver antigens against multiple pathogens in a single administration, are a cornerstone of modern immunization programs. They offer numerous advantages, including simplified immunization schedules, improved vaccination coverage, and reduced healthcare costs. The inclusion of a hepatitis B virus (HBV) component is critical for global efforts to control and eliminate this significant cause of liver disease.
This document provides detailed application notes and protocols for the development of combination vaccines containing a hepatitis B component. It addresses key strategic considerations, including co-formulation challenges, adjuvant selection, immunogenicity assessment, and stability testing, to guide researchers and developers in this complex field.
Strategic Considerations for Co-formulation
The successful development of a combination vaccine hinges on the compatibility of its individual components. The hepatitis B surface antigen (HBsAg), the primary immunogen in hepatitis B vaccines, must be co-formulated with other antigens without compromising its stability, immunogenicity, or safety profile.
Antigenic Compatibility
A primary challenge in developing combination vaccines is the potential for antigenic interference, where the immune response to one or more antigens is suppressed when administered in combination. It is essential to ensure that the immunogenicity of each component is comparable to that of the individual vaccines.[1]
Key Considerations:
-
Physicochemical Interactions: Antigens, adjuvants, and excipients can interact, leading to aggregation, precipitation, or conformational changes that may impact immunogenicity.
-
Adjuvant Competition: Different antigens may compete for binding to the adjuvant, potentially leading to a diminished immune response to one or more components.
-
Epitope Masking: The close proximity of different antigens could lead to the masking of critical epitopes, preventing their recognition by the immune system.
Adjuvant Selection
Adjuvants are critical for enhancing the immune response to vaccine antigens, particularly purified subunit antigens like HBsAg. The choice of adjuvant can significantly influence the magnitude and quality of the immune response.
-
Aluminum Salts (Alum): Aluminum hydroxide (B78521) and aluminum phosphate (B84403) are the most widely used adjuvants in licensed vaccines, including many hepatitis B vaccines.[2][3][4] They primarily promote a Th2-biased immune response, which is crucial for antibody production.
-
Novel Adjuvants: Newer adjuvants are being developed to elicit a more robust and broader immune response.
-
CpG 1018: A Toll-like receptor 9 (TLR9) agonist, CpG 1018, is used in the Heplisav-B vaccine and has been shown to induce a strong Th1- and Th2-mediated immune response.[3][5]
-
AS04: This adjuvant system combines monophosphoryl lipid A (MPL), a TLR4 agonist, with aluminum salt and is used in the Fendrix vaccine.[3]
-
Data Presentation: Immunogenicity of Hepatitis B Combination Vaccines
The following tables summarize key immunogenicity data from clinical trials of licensed combination vaccines containing a hepatitis B component. Seroprotection is typically defined as an anti-HBs antibody concentration of ≥10 mIU/mL.
Table 1: Immunogenicity of Pediatric Combination Vaccines Containing Hepatitis B Component
| Vaccine Name | Combination | Study Population | Number of Doses | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Reference |
| Pediarix | DTaP-IPV-HepB | Infants | 3 | 98.5% | [6] |
| Vaxelis | DTaP-IPV-Hib-HepB | Infants | 3 | ≥98% | [2] |
| Infanrix hexa | DTaP-IPV-Hib-HepB | Infants | 3 | 98.5% | [7] |
Table 2: Immunogenicity of Adolescent and Adult Combination Vaccines Containing Hepatitis B Component
| Vaccine Name | Combination | Study Population | Number of Doses | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Reference |
| Twinrix | Hepatitis A-Hepatitis B | Adults (18+ years) | 3 | 99.5% | [6] |
| Heplisav-B | Hepatitis B (with CpG 1018 adjuvant) | Adults (18+ years) | 2 | 90-100% | [5][8] |
| PreHevbrio | 3-Antigen Hepatitis B | Adults (18+ years) | 3 | 91.4% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of combination vaccines containing a hepatitis B component.
Protocol for Co-formulation of HBsAg with Aluminum Adjuvant
This protocol describes the co-precipitation of recombinant HBsAg with aluminum hydroxide adjuvant.
Materials:
-
Purified recombinant HBsAg (e.g., from Saccharomyces cerevisiae)
-
Aluminum hydroxide gel (Alhydrogel®)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, depyrogenated glassware and stir bars
-
Aseptic environment (e.g., laminar flow hood)
Procedure:
-
Preparation of HBsAg Solution:
-
Dilute the purified HBsAg to the desired final concentration in sterile PBS.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Adjuvant Suspension:
-
In a sterile vessel, add the calculated volume of aluminum hydroxide gel.
-
While gently stirring, slowly add the HBsAg solution to the aluminum hydroxide suspension.
-
-
Adsorption:
-
Continue stirring the mixture at room temperature for 4-6 hours or overnight at 2-8°C to allow for complete adsorption of the antigen to the adjuvant.
-
-
Washing (Optional):
-
To remove any unbound antigen, the suspension can be centrifuged at a low speed (e.g., 1000 x g for 10 minutes).
-
Carefully remove the supernatant and resuspend the pellet in fresh sterile PBS. Repeat this step 2-3 times.
-
-
Final Formulation:
-
Resuspend the final antigen-adjuvant complex in the desired formulation buffer, which may contain stabilizers or preservatives.
-
Adjust the final volume to achieve the target antigen and adjuvant concentration.
-
-
Quality Control:
-
Perform an antigen content assay (e.g., ELISA) on the supernatant after adsorption to determine the percentage of HBsAg adsorbed to the adjuvant.
-
Visually inspect the final formulation for homogeneity and absence of large aggregates.
-
Measure the pH of the final formulation.
-
Protocol for Quantification of Anti-HBs Antibodies by ELISA
This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of anti-HBs antibodies in serum or plasma.
Materials:
-
96-well microtiter plates coated with recombinant HBsAg
-
Human serum or plasma samples
-
Anti-HBs reference standards (calibrated in mIU/mL)
-
Peroxidase-conjugated goat anti-human IgG
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Dilution buffer (PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents and Samples:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the anti-HBs reference standards in dilution buffer to generate a standard curve (e.g., 0, 10, 25, 50, 100, 200 mIU/mL).
-
Dilute test samples in dilution buffer (e.g., 1:100).
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the HBsAg-coated microtiter plate.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of peroxidase-conjugated goat anti-human IgG to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of anti-HBs antibodies in the test samples by interpolating their absorbance values from the standard curve.
-
Apply the dilution factor to calculate the final antibody concentration in the original samples.
-
Protocol for Stability Testing of a Liquid Combination Vaccine
This protocol provides a framework for assessing the stability of a liquid combination vaccine containing a hepatitis B component under different storage conditions.[7][10]
Parameters to be Tested:
-
Appearance: Visual inspection for color change, precipitation, or aggregation.
-
pH: Measurement of the vaccine's pH.
-
Antigen Content: Quantification of each antigen in the formulation (e.g., by ELISA).
-
Adjuvant Integrity: Assessment of adjuvant particle size and antigen adsorption.
-
Potency: In vivo immunogenicity testing in an animal model (e.g., mice) to assess the vaccine's ability to elicit an immune response.
-
Sterility: Testing for microbial contamination.
Procedure:
-
Study Design:
-
Select at least three batches of the final formulated vaccine.
-
Define the storage conditions to be tested:
-
Long-term (recommended) storage: 2-8°C.
-
Accelerated storage: 25°C ± 2°C / 60% RH ± 5% RH.
-
Stress conditions: 37°C ± 2°C / 75% RH ± 5% RH.
-
-
-
Time Points:
-
Long-term storage: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated storage: 0, 1, 2, 3, 6 months.
-
Stress conditions: 0, 1, 2 weeks, 1 month.
-
-
Testing:
-
At each time point, withdraw samples from each storage condition and perform the full panel of stability tests.
-
-
Data Analysis:
-
Analyze the data for trends in the degradation of the vaccine components.
-
Determine the shelf-life of the vaccine based on the time it takes for any of the parameters to fall outside of the pre-defined specifications under the recommended storage conditions.
-
Visualizations
Signaling Pathway for HBsAg-induced Immune Response
Caption: HBsAg immune response pathway.
Experimental Workflow for Combination Vaccine Development
Caption: Vaccine development workflow.
Logical Relationships in Stability Testing
Caption: Stability testing relationships.
References
- 1. dcvmn.org [dcvmn.org]
- 2. Hepatitis B Vaccine Administration | Hepatitis B | CDC [cdc.gov]
- 3. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Main Function of Adjuvants in Vaccines? [aarp.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov.ph [fda.gov.ph]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Immunogenicity and Safety of a 3-Antigen this compound vs a Single-Antigen this compound: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
Application of virus-like particles (VLPs) in next-generation hepatitis B vaccines.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Virus-like particles (VLPs) represent a significant advancement in vaccine technology, offering a safe and highly immunogenic platform for preventing and treating infectious diseases. In the context of hepatitis B virus (HBV) infection, VLP-based vaccines have been a cornerstone of global health initiatives for decades. Next-generation HBV vaccines are leveraging the versatility of VLPs to enhance immunogenicity, broaden protection, and develop therapeutic strategies for chronic hepatitis B. These advanced vaccines are based on the self-assembling properties of viral structural proteins, primarily the hepatitis B surface antigen (HBsAg) and the hepatitis B core antigen (HBcAg), to form particles that mimic the structure of the native virus without containing any genetic material, rendering them non-infectious.[1][2][3]
This document provides detailed application notes and experimental protocols for the development and evaluation of VLP-based next-generation hepatitis B vaccines. It is intended for researchers, scientists, and drug development professionals working in the field of vaccinology and immunology.
Key Advantages of VLP-Based Hepatitis B Vaccines
-
Enhanced Safety: VLPs are non-replicative and non-infectious as they lack the viral genome.[1][2]
-
High Immunogenicity: Their particulate nature and repetitive surface structure effectively stimulate both humoral and cellular immune responses, often without the need for strong adjuvants.[2]
-
Versatile Platform: VLPs can be engineered to display foreign epitopes, making them a suitable platform for developing chimeric vaccines against other pathogens.[2]
-
Improved Stability: VLP-based vaccines are generally stable nanoparticles, which can be advantageous for storage and distribution.[1]
Data Presentation
Table 1: Comparison of Hepatitis B VLP Expression Systems
| Expression System | VLP Type | Typical Yield | Advantages | Disadvantages | References |
| Pichia pastoris | HBsAg, HBcAg | Up to 3 mg/g wet cell weight (HBcAg) | High cell density culture, proper protein folding, potential for post-translational modifications. | Methanol (B129727) induction can be hazardous on a large scale. | [1] |
| Escherichia coli | HBcAg | ~3.21 mg/L (optimized) | Rapid growth, low cost, well-established genetics. | Lack of post-translational modifications, potential for inclusion body formation, endotoxin (B1171834) contamination. | [4][5] |
| Plant-based (e.g., Nicotiana benthamiana) | HBcAg | Variable | Low cost, scalable, inherently safe (no human pathogens). | Downstream processing can be complex, lower yields compared to microbial systems. | [2] |
| Cell-Free Protein Synthesis (Pichia pastoris lysate) | HBcAg | ~6.4 µg/mL | Rapid prototyping, precise control over reaction conditions. | Lower yield, higher cost for large-scale production. | [1] |
Table 2: Characterization of Hepatitis B VLPs
| VLP Type | Characterization Method | Average Particle Size (Diameter) | Morphology | References |
| HBsAg | Transmission Electron Microscopy (TEM) | 22-25 nm | Spherical, icosahedral contour | [6][7] |
| HBcAg (wild-type) | Transmission Electron Microscopy (TEM) | 29-35 nm | Spherical, icosahedral | [1][8] |
| Chimeric HBcAg-HEV | Transmission Electron Microscopy (TEM) | ~34.1 nm | Irregular spherical ("knobbly") | [8] |
| HBsAg | Dynamic Light Scattering (DLS) | Hydrodynamic radius (Rh) varies | Provides information on size distribution and aggregation | [9][10][11] |
Table 3: Immunogenicity of VLP-Based Hepatitis B Vaccines in Preclinical and Clinical Studies
| Vaccine Candidate | Adjuvant | Host | Key Findings (Antibody Titers / T-Cell Response) | References |
| HBsAg VLP | CpG (ODN1668) | BALB/c mice | Anti-HBsAg titers between 171,000 and 381.6 IU/L. | [12] |
| Chimeric HBsAg-HCV VLPs | Addavax (MF59 analogue) | BALB/c mice | Antibody titers approaching 5 x 10⁴ against displayed HCV epitopes. | [13] |
| HBc-preS1 VLPs | Alhydrogel | BALB/c mice | High anti-preS1 response and significant T-cell proliferation. | [14] |
| 3-Antigen (pre-S1, pre-S2, S) HBsAg VLP | Aluminum hydroxide | Humans (Phase 3 trial) | Seroprotection rate of 99.3% after 3 doses, higher and more rapid response compared to single-antigen vaccine. | [15] |
| 20 µg HBsAg VLP (3-dose) | Alum | Humans | Geometric mean concentration (GMC) of anti-HBs: 427.46 mIU/mL at 24 months. | [16] |
Experimental Protocols
Protocol 1: Production of HBsAg VLPs in Pichia pastoris (Small-Scale)
This protocol is adapted from established guidelines for small-scale production.[1][6]
1. Materials:
-
Recombinant Pichia pastoris strain harboring the HBsAg gene.
-
BMGY (Buffered Glycerol-complex Medium) and BMMY (Buffered Methanol-complex Medium).
-
Shake flasks.
-
Incubator shaker.
2. Procedure:
-
Inoculate 50 mL of BMGY medium with a glycerol (B35011) stock of the recombinant P. pastoris strain.
-
Incubate at 30°C with vigorous shaking (250 rpm) for 12-16 hours, or until the optical density at 600 nm (OD600) reaches 15.
-
Use this culture to inoculate 1 L of BMGY medium in a larger flask and incubate until the OD600 reaches approximately 8 (around 14 hours).
-
Harvest the cells by centrifugation.
-
To induce HBsAg expression, resuspend the cell pellet in BMMY medium.
-
Continue incubation at 30°C with shaking for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
Harvest the cells by centrifugation for downstream processing.
Protocol 2: Purification of HBsAg VLPs
This protocol involves cell lysis followed by a series of chromatography steps.[6][17]
1. Materials:
-
Lysis buffer (e.g., 25 mM sodium phosphate, 5 mM EDTA, pH 8.0).
-
High-pressure homogenizer.
-
Polyethylene glycol (PEG) 6000 and NaCl.
-
Fumed silica (B1680970) (Aerosil 380).
-
Ion-exchange chromatography (IEX) column.
-
Size-exclusion chromatography (SEC) column.
-
ÄKTA chromatography system or equivalent.
2. Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and pass through a high-pressure homogenizer multiple times.
-
Clarification and Precipitation: Clarify the lysate by centrifugation. Add PEG 6000 and NaCl to the supernatant to precipitate host cell proteins.
-
Adsorption to Fumed Silica: After another centrifugation step, adsorb the HBsAg from the supernatant onto fumed silica. Elute the HBsAg from the silica.
-
Ion-Exchange Chromatography (IEX): Further purify the eluate using an IEX column to remove additional contaminants.
-
Size-Exclusion Chromatography (SEC): Perform a final polishing step using an SEC column to separate assembled VLPs from monomers and smaller impurities.
-
Characterization: Analyze the purified fractions by SDS-PAGE and confirm VLP formation by Transmission Electron Microscopy (TEM).
Protocol 3: Immunological Evaluation in Mice
This protocol outlines a general procedure for assessing the immunogenicity of a VLP vaccine candidate in a mouse model.[12][14]
1. Materials:
-
BALB/c mice (6-8 weeks old).
-
VLP vaccine formulation.
-
Adjuvant of choice (e.g., Alhydrogel, CpG ODN).
-
Sterile PBS and syringes.
-
ELISA plates and reagents.
-
ELISpot plates and reagents.
-
Flow cytometer and antibodies for intracellular cytokine staining.
2. Procedure:
-
Immunization: Immunize groups of mice (n=5-10) subcutaneously or intramuscularly with the VLP vaccine formulation. Include a control group receiving adjuvant only. Administer booster immunizations at 2-3 week intervals.
-
Serum Collection: Collect blood samples at specified time points (e.g., before immunization and 2 weeks after each boost) to obtain serum for antibody analysis.
-
Antibody Titer Determination (ELISA): a. Coat ELISA plates with recombinant HBsAg or the specific antigen of interest. b. Block the plates to prevent non-specific binding. c. Add serial dilutions of mouse sera and incubate. d. Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. e. Add a substrate solution and measure the absorbance to determine the antibody titer.
-
T-Cell Response Analysis (ELISpot): a. Isolate splenocytes from immunized mice. b. Add splenocytes to an ELISpot plate pre-coated with capture antibodies for specific cytokines (e.g., IFN-γ, IL-4). c. Stimulate the cells with the VLP antigen or specific peptides. d. After incubation, wash the plate and add a biotinylated detection antibody. e. Add a streptavidin-enzyme conjugate and a substrate to visualize the spots, which represent cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS): a. Stimulate isolated splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). b. Stain the cells for surface markers (e.g., CD4, CD8). c. Fix and permeabilize the cells. d. Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). e. Analyze the cells by flow cytometry to quantify the percentage of antigen-specific, cytokine-producing T-cells.
Mandatory Visualizations
Caption: Workflow for the development of a VLP-based Hepatitis B vaccine.
Caption: Immune response pathway induced by Hepatitis B VLP vaccines.
References
- 1. Frontiers | Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System [frontiersin.org]
- 2. Absolute Quantification of Hepatitis B Core Antigen (HBcAg) Virus-like Particles and Bound Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escherichia coli-derived virus-like particles in vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yield Optimisation of Hepatitis B Virus Core Particles in E. coli Expression System for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yield Optimisation of Hepatitis B Virus Core Particles in E. coli Expression System for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Production of Chimeric Hepatitis B Virus-Like Particles Bearing an Epitope of Hepatitis E Virus Capsid by Transient Expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. Dynamic Light Scattering (DLS) [bio-protocol.org]
- 10. Development and validation of a dynamic light scattering-based method for viral quantification: A straightforward protocol for a demanding task | PLOS One [journals.plos.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 15. Immunogenicity and Safety of a 3-Antigen this compound vs a Single-Antigen this compound: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of immunogenicity between hepatitis B vaccines with different dosages and schedules among healthy young adults in China: A 2-year follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of structure and immunogenicity of CVB1-VLP and inactivated CVB1 vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Production and Characterization of Three-Antigen Hepatitis B Vaccines
Introduction
Hepatitis B virus (HBV) infection is a significant global health issue, and vaccination remains the most effective prevention strategy.[1][2][3][4][5] Third-generation hepatitis B vaccines, such as PreHevbrio, represent a significant advancement over conventional single-antigen vaccines.[1][6][7] PreHevbrio contains all three of the HBV surface antigens—S (small), pre-S1 (large), and pre-S2 (medium)—which are produced in mammalian Chinese Hamster Ovary (CHO) cells.[7][8][9][10][11] This composition mimics the native virus particle, leading to a broader and more robust immune response, particularly in populations that may respond sub-optimally to single-antigen vaccines.[1][9][12]
These application notes provide a detailed overview of the methods for producing and characterizing three-antigen HBV vaccines, with PreHevbrio as the primary example. The protocols are intended for researchers, scientists, and drug development professionals working on vaccine development and quality control.
Section 1: Production of Three-Antigen HBV Vaccine
The production of a three-antigen HBV vaccine like PreHevbrio is a multi-step bioprocess that begins with the expression of the S, pre-S1, and pre-S2 proteins in a suitable host system.[8][9] PreHevbrio utilizes a mammalian CHO cell line, which allows for proper protein folding and glycosylation, closely resembling the native viral antigens.[7][9] The three antigens then self-assemble into non-infectious virus-like particles (VLPs).[13][14][15][16][17] The manufacturing process is performed at a dedicated facility and involves formulation, aseptic filling, and packaging.[8]
References
- 1. Development, Production, and Characterization of Hepatitis B Subviral Envelope Particles as a Third-Generation Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and purification of hepatitis B surface antigen S from Escherichia coli; a new simple method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and purification of hepatitis B surface antigen S from Escherichia coli; a new simple method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative purification and characterization of hepatitis B virus-like particles produced by recombinant vaccinia viruses in human hepatoma cells and human primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress on the Versatility of Virus-Like Particles [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.report [fda.report]
- 11. researchgate.net [researchgate.net]
- 12. PreHevbrio: the first approved 3-antigen hepatitis B vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virus-Like Particle-based human vaccines: quality assessment based on structural and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatitis B core-based virus-like particles: A platform for vaccine development in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and Assembly of Hepatitis B Virus-Like Particles in a Pichia pastoris Cell-Free System [frontiersin.org]
- 16. Construction and Characterization of Virus-Like Particles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunogenicity and Safety of a 3-Antigen this compound vs a Single-Antigen this compound: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Hepatitis B Vaccine Non-Response
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on strategies to overcome non-response to conventional hepatitis B (HBV) vaccines.
Troubleshooting Guides and FAQs
Defining and Identifying Non-Response
Q1: What is the definition of a hepatitis B vaccine "non-responder"?
A1: A non-responder is an individual who does not develop a protective antibody response after a complete primary series of the this compound.[1][2][3] This is clinically defined as having a concentration of antibodies to hepatitis B surface antigen (anti-HBs) below 10 milli-international units per milliliter (mIU/mL) when tested 1-2 months after the final vaccine dose.[4][5][6] While most immunocompetent individuals achieve long-term protection, about 5-10% of recipients are classified as non-responders.[1][7]
Q2: What are the first steps to take when an experimental subject appears to be a non-responder?
A2:
-
Confirm Non-Response: Retest anti-HBs levels 1-2 months after the final dose of the primary vaccine series to confirm the titer is <10 mIU/mL.[4][6]
-
Rule out Chronic Infection: Before diagnosing a subject as a vaccine non-responder, it is crucial to test for the presence of hepatitis B surface antigen (HBsAg).[6][8] A positive HBsAg test indicates an existing HBV infection, which is a different clinical scenario.
-
Review Influencing Factors: Assess the subject for known factors associated with vaccine non-response, such as age (>40 years), male sex, obesity, smoking, and underlying medical conditions.[1][9][10] This can help stratify experimental groups.
Investigating Causes of Non-Response
Q3: What are the known host and genetic factors contributing to vaccine non-response?
A3: Non-response is influenced by a complex interplay of factors:
-
Demographic and Lifestyle Factors: Advanced age, male gender, obesity, smoking, and chronic alcohol consumption are associated with decreased vaccine response.[1][10]
-
Immunological Status: Conditions that compromise the immune system, such as chronic kidney disease, diabetes, chronic liver disease, HIV infection, celiac disease, and inflammatory bowel disease, are linked to higher rates of non-response.[1][2][9]
-
Genetic Predisposition: Certain Major Histocompatibility Complex (MHC) haplotypes, particularly specific HLA alleles (e.g., HLA-DQ2, HLA-DR3, HLA-DR7), are associated with impaired antigen presentation and a subsequent poor immune response.[1][9] Genetic polymorphisms in genes related to immune regulation also play a role.[1]
Q4: What are the underlying immunological mechanisms for non-response?
A4: The immunological basis for non-response is multifactorial and can involve:
-
Impaired Antigen Presentation: Genetic factors, such as specific HLA haplotypes, can lead to inefficient presentation of HBsAg peptides to T helper cells.[9]
-
Defective T-Cell Help: A key factor is a deficiency in the generation of HBsAg-specific CD4+ T helper cells, which are essential for activating B cells to produce antibodies.[7][9]
-
Regulatory Immune Cells: An upregulation of regulatory T cells (Tregs) or regulatory B cells (Bregs) can suppress the immune response, potentially through the release of inhibitory cytokines like IL-10.[7][9]
Below is a simplified diagram illustrating the key cellular interactions required for a successful immune response to the HBV vaccine.
Caption: Key cellular interactions in HBV vaccine response.
Strategies to Overcome Non-Response
Q5: What are the primary strategies to manage and overcome vaccine non-response in a research setting?
A5: Several approaches can be investigated for subjects who fail to respond to a primary vaccine series:
-
Revaccination: Administering a second, complete 3-dose series of a conventional HBV vaccine. This strategy results in seroconversion in 30-50% of initial non-responders.[6][8][11] A single additional dose can also be effective, inducing an adequate response in 15-25% of cases.[11]
-
Increased Antigen Dose: Using a higher dose of the vaccine (e.g., 40 µg) has been shown to improve seroconversion rates, particularly in populations like patients with chronic kidney disease or HIV.[4][12]
-
Change in Administration Route: Intradermal (ID) administration of the vaccine, often at a lower dose, can enhance the immune response by targeting a rich population of antigen-presenting cells in the skin.[9][13] This route has shown higher seroconversion rates compared to intramuscular (IM) injections in some non-responder groups.[13]
-
Use of Novel Adjuvants: Newer vaccines containing advanced adjuvants, such as CpG 1018 (e.g., Heplisav-B), can create a stronger and more robust immune response.[14][15] These have demonstrated high rates of seroprotection (over 90%) in individuals who previously failed multiple doses of conventional vaccines.[16][17][18]
-
Third-Generation Vaccines: Vaccines containing Pre-S1 and Pre-S2 antigens in addition to HBsAg can elicit a broader immune response and have shown improved seroconversion in previous non-responders.[13][14]
The following workflow outlines the experimental process for evaluating these strategies.
Caption: Workflow for identifying and testing non-responders.
Quantitative Data Summary
The following tables summarize seroconversion rates from various studies investigating strategies for HBV vaccine non-responders.
Table 1: Response Rates to Revaccination and Alternative Strategies in Non-Responders
| Strategy | Population | Seroconversion Rate (Anti-HBs ≥10 mIU/mL) | Reference(s) |
| Revaccination (Conventional) | |||
| One Additional Dose | Healthy Non-Responders | 15% - 25% | [11] |
| Complete Second 3-Dose Series | Healthy Non-Responders | 30% - 50% | [8][11] |
| Repeat Series (Same Dose) | Mixed (ESRD, HIV, HCV, etc.) | 85.7% (overall) | [12] |
| Increased Antigen Dose | |||
| 40 µg Dose | HIV, HCV, Hemodialysis Patients | Improved rates over standard dose | [12] |
| 30 µg or 60 µg Dose | Healthy Non-Responders | ≥87.1% | [16][19] |
| Intradermal (ID) Route | |||
| Weekly 5 µg ID (8 weeks) | Hemodialysis Patients | 79% | [13] |
| High-Dose (40 µg) ID | Chronic Liver Disease Patients | 70% | [20] |
| Adjuvanted Vaccines | |||
| Heplisav-B (CpG Adjuvant) | Non-Responders to ≥5 doses | 91% - 92% | [16][17][18] |
| HBAI20 (IL-2 Adjuvant) | Non-Responders to ≥6 doses | 90% (Phase 1) | [21][22] |
| Combined Vaccines | |||
| Combined Hepatitis A/B Vaccine | Healthy Non-Responders | ~95% | [4][9] |
Experimental Protocols
Protocol 1: Quantitative Measurement of Anti-HBs Antibodies
This protocol describes the general steps for quantifying anti-HBs titers using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescence Immunoassay (CLIA) kit, the standard methods for assessing vaccine response.[23][24]
Objective: To determine the concentration of anti-HBs in serum or plasma to classify a subject as a responder (≥10 mIU/mL) or non-responder (<10 mIU/mL).
Materials:
-
Commercial anti-HBs quantitative ELISA or CLIA kit (follow manufacturer's instructions precisely).
-
Subject serum or plasma samples.
-
Microplate reader (for ELISA) or specific immunoassay analyzer (for CLIA).
-
Calibrators and controls provided with the kit.
-
Precision pipettes and disposable tips.
Methodology (General ELISA Principle):
-
Sample Collection: Collect whole blood and separate serum or plasma. Samples can typically be stored refrigerated or frozen.[25]
-
Plate Coating: Microplate wells are pre-coated with recombinant HBsAg.
-
Sample Incubation: Add subject samples, calibrators, and controls to the wells. If anti-HBs is present, it will bind to the immobilized HBsAg.
-
Washing: Wash the wells to remove unbound components.
-
Conjugate Incubation: Add an enzyme-labeled (e.g., HRP) HBsAg conjugate. This will bind to the captured anti-HBs, forming a "sandwich".
-
Second Washing: Wash the wells again to remove unbound conjugate.
-
Substrate Addition: Add a chromogenic substrate. The enzyme on the conjugate will convert the substrate, causing a color change proportional to the amount of bound anti-HBs.
-
Reaction Stop & Reading: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve using the results from the known calibrators. Use this curve to determine the concentration of anti-HBs (in mIU/mL) in the subject samples.[24][26]
Protocol 2: Assessment of HBsAg-Specific Cell-Mediated Immunity
This protocol outlines the general steps for an Enzyme-Linked Immunospot (ELISpot) assay to measure HBsAg-specific T-cell responses by quantifying interferon-gamma (IFN-γ) secreting cells. This is a valuable secondary endpoint to assess cellular immune memory, which may be present even in the absence of high antibody titers.[27][28][29]
Objective: To enumerate HBsAg-specific IFN-γ-secreting T cells in peripheral blood mononuclear cells (PBMCs) as a marker of cell-mediated immunity.
Materials:
-
Human IFN-γ ELISpot kit.
-
Heparinized blood from subjects.
-
Ficoll-Paque or similar density gradient medium for PBMC isolation.
-
Complete RPMI 1640 medium.
-
Recombinant HBsAg protein or specific HBsAg peptides.
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).
-
Culture medium alone (negative control).
-
Automated ELISpot reader and analysis software.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh heparinized blood using density gradient centrifugation.
-
Cell Plating: Plate the isolated PBMCs (e.g., at 2-4 x 10^5 cells/well) into a 96-well plate pre-coated with an anti-IFN-γ capture antibody.
-
Antigen Stimulation: Stimulate the cells in triplicate wells with:
-
Test Antigen: Recombinant HBsAg protein or a pool of HBsAg-derived peptides.
-
Negative Control: Culture medium alone.
-
Positive Control: A mitogen like PHA.
-
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 18-24 hours at 37°C, 5% CO2). During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Wash away unbound detection antibody.
-
Add an enzyme-linked streptavidin conjugate (e.g., Streptavidin-ALP).
-
Wash again and add a precipitating enzyme substrate. This will form a visible spot at the site of each IFN-γ-secreting cell.
-
-
Analysis: Air-dry the plate and count the spots in each well using an automated ELISpot reader. The result is expressed as Spot-Forming Cells (SFCs) per million PBMCs. A positive response is defined as a spot count in the antigen-stimulated wells that is significantly higher than the negative control wells.[27]
Decision-Making for Non-Responders
The following diagram provides a logical decision tree for managing a non-responder in a research or clinical context, based on established guidelines.
Caption: Decision tree for managing HBV vaccine non-response.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound nonresponders: Possible mechanisms and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Hepatitis B Nonresponder: Definition, Cause, Next Steps [healthline.com]
- 6. What Do I Do if I’m a this compound Non-Responder? - Hepatitis B Foundation [hepb.org]
- 7. This compound Non-Responders Show Higher Frequencies of CD24highCD38high Regulatory B Cells and Lower Levels of IL-10 Expression Compared to Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis B Foundation: Vaccine Non-Responders [hepb.org]
- 9. Overview of this compound Non-Response and Associated B Cell Amnesia: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Hepatitis B Virus: A Comprehensive Strategy for Eliminating Transmission in the United States Through Universal Childhood Vaccination: Recommendations of the Immunization Practices Advisory Committee (ACIP) [cdc.gov]
- 12. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 13. Recent advances in vaccination of non-responders to standard dose hepatitis B virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspharmacist.com [uspharmacist.com]
- 15. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 16. droracle.ai [droracle.ai]
- 17. Hepatitis B-CpG Vaccine Series for Healthcare Workers Who Are this compound Nonresponders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinician.nejm.org [clinician.nejm.org]
- 19. Immunogenicity and safety of HBAI20 this compound in non‐responders: Double‐blinded, randomised, controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Cytuvax Starts Its Phase II BE RESPONDER! Study Effective Vaccination For Hepatitis B Non-Responders - BioSpace [biospace.com]
- 23. Comparison of Nine Commercially Available Assays for Quantification of Antibody Response to Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcdr.net [jcdr.net]
- 25. labcorp.com [labcorp.com]
- 26. researchgate.net [researchgate.net]
- 27. [Establishment of cellular immunity of enhanced this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. www2.ufjf.br [www2.ufjf.br]
- 29. Long term persistence of T cell memory to HBsAg after hepatitis B vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hepatitis B Virus (HBV) Vaccine Escape Mutants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the challenges posed by hepatitis B vaccine escape mutants.
Frequently Asked Questions (FAQs)
Q1: What are HBV vaccine escape mutants?
A1: HBV vaccine escape mutants are strains of the hepatitis B virus that have developed mutations, primarily in the hepatitis B surface antigen (HBsAg). These mutations alter the antigenic epitopes, particularly the "a" determinant, which is the main target for neutralizing antibodies induced by current vaccines.[1][2][3] This allows the virus to evade the host's immune response, leading to breakthrough infections in vaccinated individuals.[4]
Q2: What is the primary mechanism behind vaccine escape?
A2: The primary mechanism is the selection of HBV variants with amino acid substitutions in the Major Hydrophilic Region (MHR) of the HBsAg, specifically within the "a" determinant (amino acids 124-147).[4][5] Current HBV vaccines are based on the small HBsAg (S-HBsAg) protein, and the antibodies they elicit primarily target this region.[3][6] Mutations in this area change the protein's conformation, which reduces the binding affinity of neutralizing antibodies, thereby allowing the virus to escape neutralization and infect host cells.[2][3]
Q3: What are the most common and clinically significant escape mutations?
A3: The most widely recognized vaccine escape mutation is a substitution at amino acid position 145, from glycine (B1666218) to arginine (G145R).[3][7] However, a variety of other mutations within and outside the "a" determinant have been identified. These include P120S, T131N, S143L, and D144E/A.[5][8] The emergence of complex profiles with two or more escape mutations is also a growing concern.[8]
Q4: How do these mutations arise?
A4: Escape mutations can arise spontaneously due to the high error rate of the HBV reverse transcriptase.[9][10] However, their prevalence is largely driven by selective pressure from:
-
Universal vaccination programs: Widespread immunization exerts pressure that favors the survival and propagation of mutant strains.[4][11]
-
Hepatitis B Immunoglobulin (HBIG) therapy: Used for post-exposure prophylaxis and in liver transplant recipients, HBIG can select for resistant mutants.[9][11]
-
Antiviral drug therapy: The HBV polymerase gene completely overlaps the S gene. Consequently, mutations conferring resistance to nucleos(t)ide analogues (NAs) in the polymerase can lead to amino acid changes in the HBsAg, sometimes resulting in vaccine escape phenotypes.[3][5][12]
Q5: What are the main challenges these mutants pose for researchers and clinicians?
A5: The main challenges are:
-
Vaccine Failure: Mutants can cause infections in individuals who have been vaccinated and may even have protective levels of anti-HBs antibodies against the wild-type virus.[4]
-
Diagnostic Failure: Many commercial HBsAg immunoassays rely on monoclonal antibodies that target the "a" determinant. Mutations can lead to reduced antibody binding, resulting in false-negative HBsAg tests, a phenomenon known as diagnostic escape.[1][13][14] This poses a risk to the safety of the blood supply.[2]
-
Transmission: Escape mutants are transmissible, raising public health concerns about their spread in the population, even in regions with high vaccination coverage.[15]
Q6: What are the current strategies being developed to address HBV escape mutants?
A6: Strategies focus on both prevention and treatment:
-
New Vaccine Formulations: Development of third-generation vaccines that include Pre-S1 and Pre-S2 antigens in addition to the S-HBsAg. These can induce a broader immune response, including antibodies against Pre-S domains that may neutralize escape mutants.[6][8][10] Adjuvanted vaccines are also being explored to enhance the immune response.[16]
-
Enhanced Surveillance: Using advanced sequencing techniques like Next-Generation Sequencing (NGS) to monitor the prevalence and emergence of new mutants.[8]
-
Improved Diagnostics: Designing new HBsAg assays that utilize a combination of monoclonal and polyclonal antibodies targeting various epitopes to improve the detection of mutant strains.[13][17]
-
Novel Therapeutics: Investigating new antiviral agents that target different stages of the HBV lifecycle, such as capsid assembly modulators, which are active against drug-resistant strains.[12]
Troubleshooting Experimental Issues
Q1: My HBsAg immunoassay result is negative for a sample I suspect is positive for HBV (e.g., HBV DNA is detectable). Could this be an escape mutant?
A1: Yes, this is a classic sign of a diagnostic escape mutant.[1]
-
Immediate Action: Do not rule out HBV infection based on a negative HBsAg result alone, especially if HBV DNA is positive.
-
Troubleshooting Steps:
-
Re-test with a different HBsAg assay: The performance of HBsAg assays in detecting mutants varies significantly.[13][18] Use an assay known to have good sensitivity for common mutants, preferably one that employs a mix of antibodies targeting different epitopes.[19]
-
Quantify HBV DNA: A high viral load in the absence of HBsAg is highly suggestive of an escape mutant.
-
Sequence the S gene: This is the definitive method to confirm the presence of mutations. Amplify and sequence the MHR and "a" determinant region to identify specific amino acid substitutions.[8]
-
Q2: I have identified a known escape mutation (e.g., G145R) in my HBV sample. How can I functionally test its vaccine escape potential?
A2: An in vitro neutralization assay is the gold standard for functionally characterizing vaccine escape.
-
Troubleshooting Steps:
-
Generate Pseudoparticles or Cell Culture-Derived Virus: Create viral particles expressing the mutant HBsAg.
-
Perform Neutralization Assay: Incubate the mutant virus with sera from vaccinated individuals or with monoclonal anti-HBs antibodies. Use a wild-type virus as a control.
-
Assess Infection: Infect a susceptible cell line (e.g., HepaRG or NTCP-expressing HepG2 cells).[20][21]
-
Measure Readout: After several days, measure a marker of infection, such as secreted HBeAg/HBsAg by ELISA or intracellular HBV RNA by qRT-PCR.[20][22] A significant reduction in neutralization compared to the wild-type virus confirms the escape phenotype.
-
Common Pitfall: If you see poor neutralization for both mutant and wild-type, check the concentration and potency of your antibody source. Ensure the viral inoculum is not too high, as this can overwhelm the antibodies.[21][22]
-
Q3: My neutralization assay results are inconsistent. What are the critical parameters to control?
A3: Consistency in neutralization assays requires careful control of several factors.
-
Troubleshooting Steps:
-
Cell Health and Differentiation: Ensure your HepaRG cells are properly differentiated and healthy. The expression of HBV entry receptors like NTCP is critical for efficient infection.[21]
-
Viral Titer (MOI): Use a consistent and optimized Multiplicity of Infection (MOI). A very high MOI can lead to incomplete neutralization and high background.[21][22] An MOI of around 500 genome equivalents per cell is often used, but should be optimized for your specific cell system.[20]
-
Antibody Concentration: Titrate your antibody (e.g., HBIG, monoclonal antibody, or patient serum) to generate a full dose-response curve and accurately determine the IC50.
-
Incubation Times: Standardize the pre-incubation time for the virus-antibody mixture (e.g., 90 minutes at 37°C) and the infection time (e.g., 24 hours).[20]
-
Controls: Always include a no-antibody control (maximum infection), a positive neutralization control (e.g., a high concentration of HBIG), and a mock-infected control (background).[20]
-
Data Presentation: Summary Tables
Table 1: Prevalence of HBV Vaccine Escape Mutants in Different Studies
| Study Population & Region | Genotype(s) | Prevalence of 'a' determinant Mutants | Key Findings & Reference |
| HBV-infected children (Taiwan) | Not specified | 7.8% (1984) -> 19.6% (1989) -> 28.1% (1994) | Significant increase in mutant prevalence following the introduction of universal vaccination.[9][11] |
| Genotype-D infected patients (Italy) | D | 17.7% (overall) | Prevalence of complex mutants (≥2 mutations) increased from 0.4% (2005-2009) to 5.1% (2015-2019).[8] |
| Chronic HBV patients (Upper Egypt) | D, E | 16.3% | Mutations were detected only in genotype D isolates in this cohort.[5][23] |
| Vaccinated adult restaurant employees (China) | Not specified | 3.4% (HBV DNA positive post-vaccination) | Most vaccine failure cases were associated with mutants in the 'a' determinant.[24] |
| Patients with HBsAg/anti-HBs coexistence (USA) | B, C | 50% | Mutations at position 126 were most common in this specific serological profile.[7] |
Table 2: Performance of Commercial HBsAg Immunoassays in Detecting Escape Mutants
| Assay | Assay Type | Limit of Detection (Wild-Type) | Sensitivity to Mutant Panel | Key Findings & Reference |
| Rapid Tests | ||||
| VIKIA HBsAg | Rapid Test | 0.5 - 1.0 IU/ml | 100% (clinical & recombinant) | Detected all clinical and recombinant mutants tested.[25][26] |
| DRW HBsAg | Rapid Test | 0.05 - 0.5 IU/ml | 98.5% (missed 1 recombinant) | Missed recombinant G145R mutant at 7.3 IU/ml.[25][26] |
| Determine HBsAg | Rapid Test | 1.0 - 2.0 IU/ml | 98.5% (missed 2 recombinant) | Missed recombinant K141E and S143L mutants.[25][26] |
| Automated Immunoassays | ||||
| Elecsys HBsAg II (Roche) | CMIA | <0.15 ng/ml | 99.94% | Least compromised by MHR mutants compared to other assays.[19] |
| Architect HBsAg (Abbott) | CMIA | <0.15 ng/ml | 99.2% (overall positive) | Excellent concordance with Roche for quantification, but some impact from variants.[18] |
| LiaisonXL HBsAg (DiaSorin) | CLIA | <0.15 ng/ml | 98.9% (overall positive) | Tended to underestimate HBsAg levels compared to Abbott and Roche.[18] |
| Advia Centaur HBsAg (Bayer) | Various | <0.15 ng/ml | 37.1% - 91.4% (depending on study) | Performance varied significantly depending on the specific mutant panel.[13] |
CMIA: Chemiluminescent Microparticle Immunoassay; CLIA: Chemiluminescent Immunoassay.
Table 3: Common Amino Acid Substitutions in HBsAg Vaccine Escape Mutants
| Position | Common Substitution(s) | Region | Notes & References |
| 120 | P120S/T | "a" determinant | Frequently observed mutation.[5][8] |
| 126 | T126S | "a" determinant | A common immune-escape mutation.[5][7] |
| 129 | Q129R/H | "a" determinant | Associated with vaccine escape.[5] |
| 131 | T131N | "a" determinant | One of the most frequently observed single mutations.[8] |
| 133 | M133T/L | "a" determinant | A recognized immune-escape mutation.[5][7] |
| 144 | D144E/A | "a" determinant | Frequently observed; affects antigenicity.[5][8] |
| 145 | G145R/A | "a" determinant | The "classic" and most widely studied vaccine escape mutation.[3][5][7][8] |
| 143 | S143L | "a" determinant | Predominant mutation found in some regional studies.[5] |
Mandatory Visualizations and Diagrams
Caption: Workflow for identifying and characterizing HBV vaccine escape mutants.
Caption: Mechanism of HBV vaccine escape and diagnostic failure.
Caption: Strategies to address the challenge of HBV escape mutants.
Experimental Protocols
Protocol 1: HBV S Gene Sequencing for Mutant Detection
This protocol describes the amplification and sequencing of the HBV S gene region, including the "a" determinant, from patient serum or plasma.
1. Viral DNA Extraction:
-
Extract HBV DNA from 200 µL of serum or plasma using a commercial viral DNA extraction kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.
-
Elute the DNA in 50 µL of elution buffer.
2. First Round PCR Amplification:
-
Prepare a PCR master mix for the outer primers spanning the S gene.
-
Reaction Mix (50 µL):
-
25 µL of 2x High-Fidelity PCR Master Mix
-
2 µL of Forward Outer Primer (10 µM)
-
2 µL of Reverse Outer Primer (10 µM)
-
5 µL of extracted HBV DNA
-
16 µL of Nuclease-Free Water
-
-
Cycling Conditions:
-
Initial Denaturation: 94°C for 5 min
-
35 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 55-60°C for 30 sec (optimize based on primer Tm)
-
Extension: 72°C for 1 min
-
-
Final Extension: 72°C for 7 min
-
-
Verify the amplicon size on a 1.5% agarose (B213101) gel.
3. Second Round (Nested) PCR:
-
This step increases specificity and yield.
-
Reaction Mix (50 µL):
-
25 µL of 2x High-Fidelity PCR Master Mix
-
2 µL of Forward Inner Primer (10 µM)
-
2 µL of Reverse Inner Primer (10 µM)
-
2 µL of the first-round PCR product
-
19 µL of Nuclease-Free Water
-
-
Cycling Conditions:
-
Initial Denaturation: 94°C for 5 min
-
30 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 60°C for 30 sec (optimize)
-
Extension: 72°C for 35 sec
-
-
Final Extension: 72°C for 7 min
-
-
Purify the nested PCR product using a PCR purification kit (e.g., QIAquick PCR Purification Kit).[8]
4. Sequencing and Analysis:
-
Quantify the purified PCR product.
-
Send the product for Sanger sequencing using the inner forward and reverse primers.
-
For higher sensitivity and detection of quasi-species, prepare libraries for Next-Generation Sequencing (NGS) according to the platform's protocol (e.g., Illumina MiSeq).[8][27]
-
Assemble and align the sequences against an appropriate HBV reference sequence (e.g., NC_003977.2).[8]
-
Translate the nucleotide sequence to amino acids and identify substitutions within the MHR (aa 99-160) and specifically the "a" determinant (aa 124-147).[5][23]
Protocol 2: In Vitro HBV Neutralization Assay
This protocol assesses the ability of antibodies to neutralize HBV infection of a susceptible cell line.
1. Cell Culture and Plating:
-
Culture HepaRG cells according to the supplier's instructions, including the differentiation step which is critical for HBV susceptibility.[20]
-
Alternatively, use HepG2 cells engineered to express the HBV receptor NTCP (HepG2-NTCP).[21]
-
Plate the differentiated cells in 96-well collagen-coated plates and allow them to adhere.
2. Preparation of Virus-Antibody Mixture:
-
Prepare serial dilutions of the test antibody (e.g., patient serum, purified monoclonal antibody, or HBIG standard) in culture medium.
-
Mix the diluted antibody with a fixed amount of HBV inoculum (e.g., at an MOI of 500 genome copies/cell).[20]
-
Include a "no antibody" control for 100% infection.
-
Incubate the mixture at 37°C for 90 minutes to allow antibodies to bind to the virus.[20]
3. Cell Infection:
-
Remove the culture medium from the plated cells.
-
Add the virus-antibody mixture to the cells. Include 4% PEG-8000 in the inoculum to enhance infection.[20][21]
-
Incubate for 24 hours at 37°C.
4. Post-Infection Culture and Readout:
-
After 24 hours, carefully remove the inoculum and wash the cells three times with fresh culture medium to remove unbound virus and antibodies.[20]
-
Add fresh culture medium and return the plates to the incubator.
-
Change the medium every 2-3 days. Collect the supernatant at each time point for analysis.
-
On Day 8-9 post-infection, measure the level of a secreted viral marker (e.g., HBsAg or HBeAg) in the supernatant using a quantitative ELISA.[20][22][28]
-
Alternatively, lyse the cells and quantify intracellular HBV RNA (e.g., pregenomic RNA) by qRT-PCR.[20]
5. Data Analysis:
-
Normalize the results to the "no antibody" control.
-
Plot the percentage of neutralization against the antibody concentration (log scale).
-
Calculate the 50% inhibitory concentration (IC50) using a non-linear regression curve fit. A higher IC50 for a mutant virus compared to wild-type indicates vaccine escape.[22][28]
Protocol 3: Modified HBsAg Immunoassay for Mutant Detection (Neutralization Confirmation)
This protocol is a confirmatory test to verify HBsAg positivity and can be adapted to screen for mutants that are not neutralized by a standard antibody.
1. Principle:
-
This assay is based on specific antibody neutralization. A sample containing HBsAg will show a significant reduction in signal when pre-incubated with a neutralizing anti-HBs reagent compared to a non-specific control reagent.[29]
2. Sample Preparation and Incubation:
-
Aliquot the repeatedly reactive patient sample into two tubes.
-
To Tube A (Neutralization), add the specific human Anti-HBs Confirmatory Reagent.
-
To Tube B (Control), add the non-neutralizing control reagent (e.g., normal human globulin).
-
Vortex and incubate both tubes according to the assay manufacturer's instructions (e.g., 1 hour at 37°C or overnight at 2-8°C).
3. HBsAg Detection:
-
Run the contents of both Tube A and Tube B in a standard, high-sensitivity HBsAg ELISA or CLIA as if they were regular samples.
-
Follow the standard procedure for the chosen HBsAg assay.
4. Calculation and Interpretation:
-
Calculate the percent neutralization using the formula: % Neutralization = (1 - (Signal of Tube A / Signal of Tube B)) * 100
-
Interpretation:
-
≥ 50% Neutralization: The sample is confirmed positive for HBsAg. The epitopes targeted by the confirmatory antibody are intact.[29]
-
< 50% Neutralization: The sample is considered non-neutralizable or indeterminate. If the sample is known to be HBV DNA positive, this result strongly suggests the presence of an escape mutant with an altered epitope that the confirmatory antibody cannot bind efficiently.
-
-
Note: High-titer samples may require dilution (e.g., 1:500) to avoid antigen excess and ensure effective neutralization.[29]
References
- 1. brieflands.com [brieflands.com]
- 2. Hepatitis B vaccination: Are escape mutant viruses a matter of concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Targeting this compound escape using immunogenetics in Bangladeshi infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-Escape Mutations Are Prevalent among Patients with a Coexistence of HBsAg and Anti-HBs in a Tertiary Liver Center in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Hepatitis B surface antigen escape mutations: Indications for initiation of antiviral therapy revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to eliminate HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitivities of Four New Commercial Hepatitis B Virus Surface Antigen (HBsAg) Assays in Detection of HBsAg Mutant Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Hepatitis B virus S gene escape mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uspharmacist.com [uspharmacist.com]
- 17. Novel immunoassay for the detection of hepatitis B surface 'escape' mutants and its application in liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Performance of HBsAg quantification assays for detection of Hepatitis B virus genotypes and diagnostic escape-variants in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Robust in vitro assay for analyzing the neutralization activity of serum specimens against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of Antigen Escape Mutations in Chronic HBV-Infected Patients in Upper Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prevalence of vaccine-induced escape mutants of hepatitis B virus in the adult population in China: a prospective study in 176 restaurant employees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. Comparative Performance of Three Rapid HBsAg Assays for Detection of HBs Diagnostic Escape Mutants in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reactivation of a Vaccine Escape Hepatitis B Virus Mutant in a Cambodian Patient During Anti-Hepatitis C Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rupress.org [rupress.org]
- 29. fda.gov [fda.gov]
HEPLISAV-B Technical Support Center: Optimizing Dose and Schedule for Rapid Protection
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose and schedule of HEPLISAV-B® [Hepatitis B Vaccine (Recombinant), Adjuvanted] for rapid seroprotection. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Troubleshooting Guides and FAQs
Q1: What is the standard FDA-approved dosing schedule for HEPLISAV-B for rapid protection in adults?
The standard and recommended schedule for HEPLISAV-B to achieve rapid protection in adults (18 years of age and older) is a series of two 0.5 mL intramuscular doses administered one month apart (0, 1-month schedule).[1] This regimen is considered to provide faster protection compared to traditional three-dose hepatitis B vaccines.
Q2: Is there evidence for a more accelerated dosing schedule for HEPLISAV-B to achieve even faster seroprotection?
Currently, there is a lack of published clinical trial data evaluating dosing intervals shorter than four weeks for HEPLISAV-B in the general adult population. The standard 0, 1-month schedule is the most effective established regimen for rapid seroprotection.[2][3] Any deviation from this schedule would be considered off-label and would require a robust, ethically approved clinical trial to assess both immunogenicity and safety.
Q3: We are observing lower than expected seroprotection rates in our study subjects after the standard two-dose series. What are the potential causes and troubleshooting steps?
Several factors can contribute to suboptimal immune responses to hepatitis B vaccination. Consider the following:
-
Subject Population: Immunocompromised individuals, including those on immunosuppressant therapy, may exhibit a diminished immune response to HEPLISAV-B.[1] It is crucial to document the immune status of study participants.
-
Vaccine Storage and Handling: HEPLISAV-B must be stored in a refrigerator between 2°C to 8°C (35°F to 46°F) and should never be frozen. Improper storage can compromise vaccine potency.
-
Administration Technique: The vaccine should be administered intramuscularly in the deltoid region. Incorrect administration, such as subcutaneous injection, can lead to a reduced immune response.
-
Pre-existing Conditions: Certain underlying medical conditions, such as chronic liver disease, may be associated with a reduced immune response to hepatitis B vaccines.
-
Testing Timeframe: Ensure that seroprotection is assessed at an appropriate time point, typically at least one month after the second dose.
Troubleshooting Steps:
-
Verify Vaccine Handling: Confirm that the vaccine cold chain was maintained throughout storage and handling.
-
Review Administration Records: Ensure proper intramuscular administration technique was used for all subjects.
-
Analyze Subject Demographics: Stratify data by age, immune status, and presence of comorbidities to identify any trends.
-
Consider a Third Dose: In a clinical trial setting with appropriate ethical approvals, a third dose of HEPLISAV-B could be considered for subjects who do not respond to the initial two-dose series. One study showed that for patients with chronic liver disease who did not respond to the initial series, a third dose resulted in seroprotection in some individuals.
Q4: Can HEPLISAV-B be used in a post-exposure prophylaxis (PEP) setting for unvaccinated individuals?
Yes, for unvaccinated or incompletely vaccinated individuals with a known exposure to a person who is HBsAg-positive, the CDC recommends initiating the HEPLISAV-B series. The first dose should be administered as soon as possible after exposure, preferably within 24 hours, along with Hepatitis B Immune Globulin (HBIG) at a separate injection site. The second dose of HEPLISAV-B should be administered one month after the first.
Q5: We need to assess seroprotection at very early time points. What level of protection can be expected after a single dose of HEPLISAV-B?
While the full two-dose series is required for high rates of seroprotection, some level of immune response is initiated after the first dose. However, specific data on seroprotection rates before the second dose is limited in publicly available literature. For experimental purposes, time points for assessment could include week 2 and week 4 post-first dose to characterize the early immune response, with the understanding that seroprotection rates will be significantly lower than after the complete series.
Data on HEPLISAV-B Dosing and Immunogenicity
The following tables summarize key quantitative data regarding the dosing and immunogenicity of HEPLISAV-B.
Table 1: HEPLISAV-B Dosing Regimens
| Population | Recommended Dosing Schedule | Total Doses |
| General Adults (≥18 years) | 0.5 mL intramuscularly at 0 and 1 month.[1][4] | 2 |
| Adults on Hemodialysis | A 4-dose regimen has been studied, demonstrating a seroprotection rate of 89.3%.[5] The standard 2-dose series has not been established for this population. | 4 (investigational) |
Table 2: Comparative Seroprotection Rates (SPR) of HEPLISAV-B vs. Engerix-B
| Study Population (Age) | Timepoint of Assessment (after first dose) | HEPLISAV-B SPR (95% CI) | Engerix-B SPR (95% CI) |
| 18-55 years | 12 weeks (after 2 doses of HEPLISAV-B) vs. 28 weeks (after 3 doses of Engerix-B) | 95.1% | 81.1% |
| 40-70 years | 12 weeks (after 2 doses of HEPLISAV-B) vs. 32 weeks (after 3 doses of Engerix-B) | 90.0% | 70.5% |
| 18-70 years (with Type 2 Diabetes) | 28 weeks | 90.0% (87.4, 92.2) | 65.1% (59.6, 70.3) |
Seroprotection is defined as an anti-HBs antibody concentration of ≥10 mIU/mL.
Experimental Protocols
Protocol for Quantification of Anti-HBs Antibodies by ELISA
This protocol provides a general methodology for the quantitative determination of anti-HBs antibodies in human serum or plasma using a sandwich ELISA. Specific reagents and incubation times may vary based on the commercial kit used.
1. Principle:
This assay is a sandwich enzyme-linked immunosorbent assay. Wells of a microtiter plate are pre-coated with recombinant Hepatitis B surface antigen (HBsAg). When patient serum or plasma is added, anti-HBs antibodies present in the sample bind to the immobilized HBsAg. After washing away unbound material, an enzyme-conjugated HBsAg (e.g., HRP-HBsAg) is added, which binds to the captured anti-HBs antibodies, forming a "sandwich". Following another wash step, a substrate solution is added, which develops color in proportion to the amount of bound enzyme. The reaction is stopped, and the optical density is measured, which allows for the quantification of anti-HBs antibodies against a standard curve.
2. Materials:
-
Microtiter plate pre-coated with recombinant HBsAg
-
Sample diluent
-
Wash buffer concentrate
-
Enzyme-conjugated HBsAg (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Anti-HBs antibody standards (calibrators)
-
Positive and negative controls
-
Distilled or deionized water
-
Precision pipettes and disposable tips
-
Microplate reader with a 450 nm filter (and optionally a 620-650 nm reference filter)
-
Incubator set to 37°C
-
Plate washer (optional)
3. Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the wash buffer concentrate and preparing the standard curve dilutions.
-
Sample Preparation: If necessary, dilute patient serum or plasma samples according to the kit protocol.
-
Coating and Blocking (if not pre-coated): If using a non-pre-coated plate, coat the wells with recombinant HBsAg and subsequently block with a suitable blocking buffer.
-
Sample Incubation: Add 100 µL of standards, controls, and diluted samples to the appropriate wells.
-
Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Washing: Aspirate the contents of the wells and wash each well with wash buffer (e.g., 5 times with 300 µL per well). Ensure complete removal of the wash buffer after the final wash.
-
Conjugate Incubation: Add 100 µL of the enzyme-conjugated HBsAg to each well.
-
Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Washing: Repeat the washing step as described in step 6.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 15 minutes) for color development.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of anti-HBs antibodies in the samples by interpolating their absorbance values from the standard curve.
-
A seroprotective level is generally considered to be an anti-HBs concentration of ≥10 mIU/mL.
Visualizations
Caption: HEPLISAV-B Mechanism of Action via TLR9 Agonism.
Caption: Experimental Workflow for HEPLISAV-B Immunogenicity Assessment.
Caption: Troubleshooting Logic for Suboptimal Seroprotection Rates.
References
Reducing the number of doses required for a complete hepatitis B vaccination series.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reduction of doses required for a complete hepatitis B vaccination series.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies currently being explored to reduce the number of hepatitis B vaccine doses?
The primary strategies involve the development of vaccines with novel adjuvants to enhance the immune response, and the exploration of alternative delivery routes. A key example is the use of a Toll-like receptor 9 (TLR9) agonist, such as the CpG 1018 adjuvant in the HEPLISAV-B® vaccine, which has demonstrated high efficacy with a two-dose regimen.[1][2] Other approaches include the use of new vaccine formulations like PreHevbrio®, which is a 3-antigen this compound, and investigating alternative delivery systems like bioneedles and intradermal injections.[3][4][5]
Q2: How do novel adjuvants like CpG 1018 contribute to a reduced-dose regimen?
CpG 1018 is a synthetic oligonucleotide that mimics microbial DNA and acts as a TLR9 agonist.[1][2] By stimulating TLR9, it triggers a strong innate immune response, which in turn enhances the adaptive immune response to the hepatitis B surface antigen (HBsAg). This leads to a more rapid and robust production of protective antibodies, allowing for a shorter vaccination schedule (two doses in one month) compared to conventional three-dose vaccines that use alum as an adjuvant.[2][6]
Q3: What is the efficacy of the two-dose HEPLISAV-B® vaccine compared to traditional three-dose vaccines?
Clinical trials have consistently shown that the two-dose HEPLISAV-B® (HBsAg with CpG 1018 adjuvant) elicits a higher rate of seroprotection compared to the three-dose Engerix-B® (HBsAg with alum adjuvant). Seroprotection rates for HEPLISAV-B® are reported to be in the range of 90-100%, while for Engerix-B®, they are between 71-90%.[1][2] This superior efficacy is also observed in populations that traditionally show a poorer response to vaccination, such as older adults and individuals with diabetes.[1][2][7]
Q4: Are there other reduced-dose hepatitis B vaccines available or in development?
Besides HEPLISAV-B®, which is a two-dose vaccine, research is ongoing into other formulations. PreHevbrio® is a three-antigen vaccine that has shown high seroprotection rates, with some studies suggesting that two doses might be sufficient to confer high-titer antibody responses in a high percentage of recipients.[8][9] Single-dose this compound research is also being conducted, with a focus on inducing both humoral and cellular immunity.[10]
Q5: Can alternative delivery methods reduce the number of required doses?
Alternative delivery methods are being investigated for their potential to improve vaccine immunogenicity and possibly reduce the number of doses. Intradermal vaccination, for example, has been shown to be more immunogenic than the standard intramuscular route in some populations, including those who do not respond to conventional vaccination.[5][11] Bioneedles, which are absorbable implants, have also been explored as a delivery system for HBsAg, showing promising results in preclinical studies by inducing comparable or even higher antibody titers with fewer immunizations compared to conventional injections.[3]
Troubleshooting Guides
Issue 1: Low Seroprotection Rates in an Experimental Cohort with a Novel Two-Dose Vaccine
Possible Causes:
-
Suboptimal Adjuvant Concentration: The adjuvant concentration may be insufficient to elicit a strong enough immune response.
-
Antigen Integrity Issues: The hepatitis B surface antigen (HBsAg) may have degraded due to improper storage or handling.
-
Population-Specific Hyporesponsiveness: The study population may include individuals with factors known to be associated with a lower vaccine response, such as older age, obesity, smoking, or underlying chronic diseases.[11][12]
-
Incorrect Administration Technique: Improper injection technique can lead to suboptimal vaccine delivery.
Troubleshooting Steps:
-
Verify Adjuvant and Antigen Quality:
-
Conduct a dose-response study to determine the optimal adjuvant concentration.
-
Perform quality control assays (e.g., ELISA, SDS-PAGE) to confirm the integrity and concentration of the HBsAg.
-
-
Review Participant Characteristics:
-
Analyze the demographic and clinical characteristics of the study population to identify any overrepresentation of factors associated with vaccine non-response.
-
Consider stratifying the analysis by these factors to better understand their impact.
-
-
Ensure Proper Administration:
-
Review and standardize the vaccination administration protocol.
-
Provide additional training to clinical staff on proper injection techniques.
-
-
Consider a Booster Dose:
-
For individuals who do not respond to the initial two-dose series, a third dose may be considered to achieve seroprotection.[13]
-
Issue 2: Inconsistent Immune Response Across Different Batches of an Adjuvanted Vaccine
Possible Causes:
-
Variability in Adjuvant-Antigen Formulation: Inconsistent mixing or adsorption of the adjuvant to the antigen can lead to batch-to-batch variability.
-
Inconsistent Adjuvant Quality: The quality and purity of the adjuvant itself may vary between batches.
-
Storage and Handling Variations: Differences in storage temperature or exposure to light can affect the stability of the vaccine.
Troubleshooting Steps:
-
Standardize Formulation Process:
-
Implement a strictly controlled and validated process for mixing the adjuvant and antigen.
-
Use analytical techniques to characterize the adjuvant-antigen complex in each batch.
-
-
Implement Stringent Quality Control for Adjuvants:
-
Establish and adhere to strict quality control specifications for each batch of adjuvant received from the supplier.
-
-
Monitor Storage and Handling:
-
Use data loggers to continuously monitor the temperature of vaccine storage units.
-
Protect the vaccine from light and follow all manufacturer's instructions for handling.
-
Quantitative Data Summary
Table 1: Comparison of Seroprotection Rates (%) for Two-Dose vs. Three-Dose Hepatitis B Vaccines
| Vaccine | Dosing Schedule | Overall Seroprotection Rate (%) | Seroprotection Rate in Diabetics (%) | Seroprotection Rate in Older Adults (%) | Reference |
| HEPLISAV-B® | 2 doses over 1 month | 90 - 100 | 90.0 | 90.1 (ages 40-70) | [1][2][7][14] |
| Engerix-B® | 3 doses over 6 months | 71 - 90.2 | 65.1 | 70.5 - 81.3 | [1][2][14][15] |
| PreHevbrio® | 3 doses over 6 months | 91.4 - 100 | Not Specified | 91.4 (all adults ≥18) | [4][8][9] |
Seroprotection is defined as an anti-HBs antibody concentration of ≥10 mIU/mL.
Experimental Protocols
Protocol 1: Evaluation of Seroprotection Rate of a Novel Two-Dose Adjuvanted this compound
1. Study Design: A randomized, controlled, double-blind clinical trial comparing the novel two-dose vaccine to a standard three-dose licensed this compound (e.g., Engerix-B®).
2. Participant Population: Healthy adults, aged 18-55 years, with no prior history of hepatitis B infection or vaccination.
3. Vaccination Schedule:
-
Experimental Group: Two intramuscular injections of the novel vaccine at Day 0 and Day 28.
-
Control Group: Three intramuscular injections of the licensed vaccine at Day 0, Day 28, and Day 180.
4. Immunogenicity Assessment:
-
Collect blood samples at baseline (Day 0), Day 28, Day 56, and Day 208.
-
Measure anti-HBs antibody concentrations using a validated quantitative immunoassay.
-
The primary endpoint is the seroprotection rate (percentage of participants with anti-HBs ≥10 mIU/mL) at a pre-specified time point after the final dose (e.g., Day 56 for the experimental group and Day 208 for the control group).
5. Safety Assessment:
-
Monitor and record all solicited local (pain, redness, swelling) and systemic (fever, headache, fatigue) adverse events for a defined period after each vaccination.
-
Collect data on any unsolicited adverse events throughout the study.
Visualizations
Caption: Signaling pathway of a CpG-adjuvanted this compound.
References
- 1. CpG-Adjuvanted this compound (HEPLISAV-B®) Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioneedles as alternative delivery system for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News & Views: What's Different about the Latest this compound, PreHevbrio? | Children's Hospital of Philadelphia [chop.edu]
- 5. Alternative Methods of Vaccine Delivery: An Overview of Edible and Intradermal Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Two-Dose HBV Vaccine Recommended by ACIP » Hepatitis B Foundation [hepb.org]
- 7. ajmc.com [ajmc.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | A single birth dose of this compound induces polyfunctional CD4+ T helper cells [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Hepatitis B Foundation: Vaccine Non-Responders [hepb.org]
- 14. Study Results - HEPLISAV-B® (Recombinant), Adjuvanted [heplisavbhcp.com]
- 15. Cost-Effectiveness of an Adjuvanted this compound (HEPLISAV-B) in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the development of effective therapeutic HBV vaccines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on therapeutic HBV vaccines.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a therapeutic HBV vaccine, and how does it differ from a prophylactic vaccine?
A prophylactic (preventive) vaccine aims to induce neutralizing antibodies, primarily against the Hepatitis B surface antigen (HBsAg), to prevent the virus from establishing an infection.[1] In contrast, a therapeutic vaccine is administered to individuals already chronically infected with HBV.[2][3] Its primary goal is to break the state of immune tolerance, stimulate a dysfunctional immune system to recognize and eliminate infected liver cells, and ultimately achieve a "functional cure" (sustained HBsAg loss and undetectable HBV DNA after treatment).[2][4] This requires inducing robust, multi-specific T-cell responses, particularly cytotoxic CD8+ T-cells, which are essential for clearing infected hepatocytes.[5][6]
Q2: Why have many previous therapeutic HBV vaccine clinical trials failed to show significant efficacy?
Despite promising results in animal models, most clinical trials in humans have yielded disappointing results.[2] Several key challenges contribute to this:
-
Immune Tolerance: In chronic HBV infection, the host immune system becomes tolerant to viral antigens due to their high and prolonged expression. This leads to a state of T-cell dysfunction or "exhaustion."[7]
-
Weak T-Cell Induction: Many vaccine candidates that are immunogenic in healthy individuals fail to induce strong enough T-cell responses in chronically infected patients to overcome this immune tolerance.[2][3]
-
High Antigen Load: The extremely high levels of circulating HBsAg and other viral proteins can act as decoys, "adsorbing" antibodies and contributing to the exhaustion of T-cells.[5][7]
-
Inadequate Animal Models: A significant hurdle is the lack of animal models that faithfully replicate all aspects of human chronic hepatitis B, complicating the translation of preclinical findings to clinical efficacy.[1][8]
Q3: Which HBV antigens should be targeted for a therapeutic vaccine?
While prophylactic vaccines exclusively use HBsAg, therapeutic strategies often target other viral proteins to broaden the T-cell response.[1]
-
Hepatitis B core antigen (HBcAg) and Polymerase: These are highly conserved and immunogenic antigens. Targeting them can stimulate a broader and more potent T-cell response.[5][9] Many researchers believe HBcAg-specific immunity is crucial for controlling HBV replication.[10][11]
-
Hepatitis B surface antigen (HBsAg): While a target, the high circulating levels of HBsAg can drive T-cell exhaustion.[5] Some strategies focus on the PreS1/PreS2 regions of the envelope protein, which are less abundant than the S domain.[7]
-
Hepatitis B X protein (HBx): This protein is expressed at much lower levels, which may make it a better target for vaccination as it is less likely to cause T-cell exhaustion.[1]
Q4: What is the role of adjuvants and why are they critical for therapeutic HBV vaccines?
Adjuvants are substances added to vaccines to enhance the immunogenicity of the antigen.[12] For therapeutic HBV vaccines, where the goal is to overcome profound immune tolerance, a powerful adjuvant is critical. They work by stimulating the innate immune system, improving antigen presentation, and directing the adaptive immune response towards a desired Th1-dominant, cell-mediated profile.[12][13] Alum, the standard adjuvant in prophylactic vaccines, is often insufficient. Newer adjuvants and combinations, such as Toll-like receptor (TLR) agonists (e.g., CpG 1018) and saponins (B1172615) (e.g., QS-21), are being explored to elicit the strong T-cell responses needed.[13]
Q5: What are the limitations of the preclinical animal models used for HBV vaccine research?
The development of effective therapies is hampered by the scarcity of suitable animal models.[1][14]
-
Narrow Host Range: HBV has a very restricted host range, naturally infecting only humans and chimpanzees.[8] Research in chimpanzees is now highly restricted for ethical reasons.[15]
-
Mouse Models: Mice are not naturally susceptible to HBV. Common models include:
-
Transgenic Mice: These mice express HBV proteins but do not replicate the virus from cccDNA, and they often develop immune tolerance, which is useful for some studies but doesn't model an active infection.[1][16]
-
Hydrodynamic Injection/AAV Models: These models deliver the HBV genome to mouse hepatocytes, leading to viral replication. However, the infection is not established naturally, and the immune response may differ from that in humans.[1][15]
-
-
Other Models: Woodchucks and ducks have their own hepadnaviruses, which are similar to HBV but not identical. These models have provided valuable insights but have limitations due to genetic and immunological differences.[16]
Troubleshooting Guides
Issue 1: Low or Undetectable Antigen-Specific T-Cell Response Post-Vaccination
| Potential Cause | Troubleshooting Step / Recommended Action |
| Suboptimal Adjuvant | The choice of adjuvant is critical to break tolerance. If using alum-based adjuvants, consider switching to or combining with more potent Th1-polarizing adjuvants like CpG oligonucleotides or QS-21.[13] Loading adjuvants directly into particulate antigens (e.g., HBcAg) can also increase potency and reduce the required dose.[17] |
| Antigen Choice & T-Cell Exhaustion | High levels of HBsAg can induce tolerance. Consider using HBcAg or polymerase as the primary immunogen, as they are less associated with T-cell exhaustion.[5] If HBsAg must be used, a strategy to first lower the antigen load (e.g., with siRNA or NUCs) before vaccination may improve T-cell priming.[1] |
| Vaccine Delivery Strategy | A simple protein prime may be insufficient. Consider a heterologous prime-boost strategy, for example, priming with a protein/adjuvant formulation and boosting with a viral vector (e.g., MVA) expressing the same antigen.[6] This approach can generate stronger and more durable immunity.[6] |
| Host Immune Status | The immune system in chronic infection is fundamentally different from a healthy one. Ensure the chosen preclinical model adequately reflects an immune-tolerant state. Results from healthy wild-type mice may not be predictive.[2] |
Issue 2: T-Cell Response Detected, but No Significant Decline in Viral Markers (HBsAg, HBV DNA)
| Potential Cause | Troubleshooting Step / Recommended Action |
| T-Cell Exhaustion / Dysfunction | The induced T-cells may be present but functionally impaired. Analyze T-cells for expression of exhaustion markers like PD-1, TIM-3, and TIGIT via flow cytometry.[13] A combination therapy approach, pairing the therapeutic vaccine with a checkpoint inhibitor (e.g., anti-PD-1 antibody), can help restore the function of these exhausted T-cells.[1][5] |
| Insufficient T-Cell Trafficking to the Liver | A systemic T-cell response may not translate to an effective response within the liver, the site of infection. It is critical to analyze the magnitude and function of HBV-specific T-cells within the liver tissue itself, not just the spleen or blood.[2] Fine-needle aspiration is a potential method for this in clinical studies.[2] |
| Non-Cytolytic vs. Cytolytic Activity | Effective viral control relies on both killing infected cells (cytolytic) and suppressing the virus through cytokines like IFN-γ (non-cytolytic).[18] If viral markers are not declining, the induced T-cells may lack sufficient cytolytic activity. Assess the cytotoxic potential of vaccine-induced T-cells in vitro. |
| Breadth of Immune Response | The T-cell response may be too narrow, targeting only one or two epitopes. This allows for viral escape. Broadening the targeted antigens to include core, polymerase, and surface antigens can increase the chances of clearing the virus.[2][9] |
Quantitative Data Summary
Table 1: Selected Therapeutic Vaccine Clinical Trial Outcomes
| Vaccine Candidate | Vaccine Type | Patient Population | Key Efficacy Outcome | Citation |
| GS-4774 | Yeast-based, expressing HBsAg, HBcAg, HBx | NUC-suppressed, low HBsAg | In patients receiving the highest dose, only 3 out of 178 saw HBsAg declines of >0.5 log10 IU/mL. No significant difference from control. | [2] |
| TG-1050 | Adenoviral vector (Ad5) expressing truncated core, polymerase, and envelope proteins | NUC-suppressed, raised HBsAg | One year post-vaccination, 19% of vaccinated participants achieved >0.2 log10 IU/mL HBsAg loss compared to 8% of unvaccinated. | [2] |
| NASVAC | Protein-based (HBsAg + HBcAg) | Treatment-naïve CHB patients | 3 years post-treatment, 54 of 59 patients showed a reduction in HBV DNA from baseline. ALT levels normalized in 42 of 59 patients. | [19] |
| Recombinant HBsAg Vaccine | Protein-based (HBsAg) | NUC-suppressed, eAg-negative, low HBsAg (<1000 IU/mL) | Associated with further reductions in HBsAg and undetectable HBsAg in some participants in a small study. | [3] |
Experimental Protocols
ELISpot Assay for IFN-γ Secretion by Antigen-Specific T-Cells
This protocol is used to quantify the frequency of antigen-specific T-cells based on their ability to secrete IFN-γ upon stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized animals. Count viable cells using a trypan blue exclusion assay.
-
Stimulation: Add 2-4 x 10^5 cells per well. Stimulate cells with HBV-specific peptide pools (e.g., overlapping peptides from HBcAg or HBsAg) at a final concentration of 1-5 µg/mL per peptide.
-
Controls:
-
Negative Control: Cells with media only (no peptide).
-
Positive Control: Cells with a mitogen like Phytohaemagglutinin (PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.
-
Wash, and add a substrate solution (e.g., BCIP/NBT) to develop spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFUs) per million cells.
Flow Cytometry for T-Cell Phenotyping (Exhaustion Markers)
This protocol is used to identify and quantify T-cell populations and their expression of exhaustion markers like PD-1 and TIM-3.
Methodology:
-
Cell Preparation: Isolate lymphocytes from spleen, liver, or blood. For liver, this involves perfusing the organ and digesting it with collagenase, followed by density gradient centrifugation to isolate lymphocytes.
-
Surface Staining:
-
Resuspend 1-2 x 10^6 cells in FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel for exhausted T-cells would include:
-
T-Cell Markers: Anti-CD3, Anti-CD4, Anti-CD8.
-
Exhaustion Markers: Anti-PD-1, Anti-TIM-3, Anti-TIGIT.
-
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Fixation (Optional): If intracellular staining is not performed immediately, fix the cells with a fixation buffer (e.g., 1% paraformaldehyde).
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., >100,000) for robust analysis.
-
Analysis: Use analysis software (e.g., FlowJo) to gate on lymphocyte populations (CD3+), then on CD4+ and CD8+ subsets. Within the CD8+ population, quantify the percentage of cells co-expressing PD-1 and/or TIM-3.
Visualizations
Caption: Troubleshooting workflow for low vaccine immunogenicity.
Caption: T-cell exhaustion pathway in chronic HBV and interventions.
Caption: Comparison of major therapeutic HBV vaccine strategies.
References
- 1. Improving Therapeutic Vaccination against Hepatitis B—Insights from Preclinical Models of Immune Therapy against Persistent Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic vaccination for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of therapeutic vaccines for the treatment of chronic hepatitis B: A systematic review and meta-analysis of randomized controlled trials update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - A therapeutic HBV vaccine containing a checkpoint modifier enhances CD8+ T cell and antiviral responses [insight.jci.org]
- 6. eatg.org [eatg.org]
- 7. Designing a therapeutic hepatitis B vaccine to circumvent immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Therapeutic Vaccine for Chronic Hepatitis B: Concept, Cellular and Molecular Events, Design, Limitation, and Future Projection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scitechnol.com [scitechnol.com]
- 13. A CpG 1018S/QS-21-Adjuvanted HBsAg Therapeutic Vaccine as a Novel Strategy Against HBV | MDPI [mdpi.com]
- 14. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
- 16. Evaluating HBV Vaccine Efficacy in Animal Models - Creative Diagnostics [creative-diagnostics.com]
- 17. Introducing adjuvant-loaded particulate hepatitis B core antigen as an alternative therapeutic this compound component - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunogenicity and Antiviral Response of Therapeutic Hepatitis B Vaccination in a Mouse Model of HBeAg-Negative, Persistent HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Safety and Efficacy of a Therapeutic Vaccine for Chronic Hepatitis B: A Follow-Up Study of Phase III Clinical Trial [mdpi.com]
Technical Support Center: Enhancing Hepatitis B Vaccine Efficacy in Older Adults
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficacy of hepatitis B vaccines in older adults.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies focused on hepatitis B vaccination in the elderly.
Question: We are observing high variability in anti-HBs antibody titers within our elderly cohort following vaccination. What are the potential causes and solutions?
Answer:
High variability in antibody responses is a common challenge in older adult cohorts. Several factors can contribute to this issue. Here is a guide to troubleshoot and mitigate this problem.
| Potential Cause | Recommended Action |
| Pre-analytical Variability | - Standardize Sample Handling: Ensure consistent procedures for blood collection, serum/plasma separation, and storage. Avoid repeated freeze-thaw cycles. - Document Concomitant Medications: Record all medications taken by participants, as some may influence immune responses. |
| Analytical Variability (ELISA) | - Pipetting Technique: Ensure all technicians are properly trained in precise pipetting. Use calibrated pipettes and change tips for each sample and reagent. - Washing Steps: Inadequate washing can lead to high background and variability. Increase the number of wash steps or the soaking time between washes. Ensure complete aspiration of wash buffer without scratching the wells.[1] - Reagent Preparation and Handling: Allow all reagents to come to room temperature before use.[2] Ensure thorough mixing of reagents before application to the plate. Prepare dilutions accurately. |
| Biological Variability | - Health Status Stratification: Analyze data based on the health status of participants. The presence of comorbidities such as diabetes, renal failure, or chronic liver disease can significantly impact vaccine response.[3] - Assess for Frailty: Consider using a frailty index to stratify participants, as frailty has been linked to reduced vaccine immunogenicity. |
| Assay-Related Issues | - Plate Edge Effects: Avoid using the outer wells of the ELISA plate, or ensure that samples and controls are distributed randomly across the plate to minimize systematic errors. - Bubbles in Wells: Inspect wells for bubbles before reading the plate, as they can interfere with the optical density measurement.[1] |
Question: A significant portion of our older adult participants are non-responders (anti-HBs <10 mIU/mL) to the standard three-dose vaccine series. What are our next steps?
Answer:
Non-response to the standard hepatitis B vaccine series is more frequent in older adults.[4] The following steps can be taken to manage non-responders in a clinical trial setting.
| Step | Action | Rationale |
| 1. Confirm Non-Response | Re-test anti-HBs levels 1-2 months after the final vaccine dose to confirm non-responder status.[5] | Ensures that the initial result was not due to a delay in the immune response. |
| 2. Rule out Chronic HBV Infection | Test participants for hepatitis B surface antigen (HBsAg) and anti-hepatitis B core antigen (anti-HBc). | A lack of response to the vaccine could be due to an existing chronic infection.[4] |
| 3. Administer a Second Vaccine Series | For confirmed non-responders, administer a second, complete series of the this compound.[5] Consider using a different vaccine formulation (e.g., an adjuvanted vaccine) for the second series.[4] | Approximately 30-50% of individuals who do not respond to the initial series will respond to a second series.[5] |
| 4. Consider Alternative Strategies | - Adjuvanted Vaccine: If not used for the second series, consider a vaccine with a novel adjuvant, such as Heplisav-B (CpG 1018 adjuvant). - Higher Dose: Some studies have explored the use of a higher vaccine dose (e.g., 40 µg) in non-responders.[3] - Alternative Schedule: An accelerated vaccination schedule could be considered, although a fourth dose may be needed to achieve long-term protection. | These strategies have shown promise in improving seroprotection rates in populations that respond poorly to standard vaccines. |
| 5. Post-Second Series Testing | Measure anti-HBs titers 1-2 months after the completion of the second vaccine series.[5] | To determine if seroprotection has been achieved. Individuals who remain non-responders after a second series are considered "true" non-responders and should be counseled on measures to prevent HBV infection. |
Frequently Asked Questions (FAQs)
Question: Why is the efficacy of hepatitis B vaccines lower in older adults?
Answer:
The primary reason for lower this compound efficacy in older adults is a phenomenon called immunosenescence , which is the age-associated decline in the function of the immune system.[6] This decline affects both the innate and adaptive immune responses, leading to:
-
Reduced B cell function: This results in a diminished capacity to produce high-affinity antibodies against the hepatitis B surface antigen (HBsAg).
-
Impaired T cell help: The function of T helper cells, which are crucial for orchestrating the immune response and supporting B cell antibody production, is compromised in older adults.
-
Slower and weaker immune response: The overall immune response to the vaccine is often delayed and of a lower magnitude in older individuals compared to younger adults.[7]
The following diagram illustrates the impact of immunosenescence on the immune response to vaccination.
Question: What are the current strategies being investigated to improve this compound response in older adults?
Answer:
Several strategies are being explored to overcome the effects of immunosenescence and enhance the immunogenicity of hepatitis B vaccines in the elderly.
| Strategy | Description |
| Novel Adjuvants | Adjuvants are substances that enhance the immune response to an antigen. Newer adjuvants, such as the Toll-like receptor 9 (TLR9) agonist CpG 1018 found in Heplisav-B, have been shown to induce a more robust and rapid immune response in older adults compared to traditional aluminum-adjuvanted vaccines. |
| Higher Antigen Dose | Some studies have investigated the use of higher doses of the HBsAg antigen to stimulate a stronger immune response in older adults and other hyporesponsive populations.[3] |
| Alternative Vaccination Schedules | Accelerated schedules (e.g., 0, 1, and 2 months) are being studied to see if they can induce a more rapid and potent immune response. However, a booster dose may be required for long-term protection with some accelerated schedules. |
| Intradermal Administration | Administering the vaccine into the dermal layer of the skin, which is rich in antigen-presenting cells, is another approach being explored to improve vaccine immunogenicity. |
| Combination Approaches | Combining different strategies, such as a novel adjuvant with an optimized vaccination schedule, may offer a synergistic effect in enhancing the immune response in older adults. |
Question: What quantitative data is available on the comparative efficacy of different hepatitis B vaccines in older adults?
Answer:
Recent studies have provided valuable data on the improved efficacy of newer hepatitis B vaccines in older adults. Below is a summary of seroprotection rates from comparative studies.
| Vaccine | Adjuvant | Schedule | Age Group | Seroprotection Rate (SPR) | Reference |
| Engerix-B | Aluminum Hydroxide | 0, 1, 6 months | 65-82 years | 54% (Intramuscular) | [6] |
| Recombivax HB | Aluminum Hydroxide | 0, 1, 6 months | >60 years | 45.7% | |
| Heplisav-B | CpG 1018 | 0, 1 month | 40-70 years | 98.2% | |
| Fendrix | AS04 (MPL + Aluminum) | 0, 1, 2, 6 months | Dialysis patients (often older) | Higher than standard vaccines |
Experimental Protocols
Question: Can you provide a detailed protocol for a quantitative enzyme-linked immunosorbent assay (ELISA) to measure anti-HBs antibody titers?
Answer:
This protocol outlines the steps for a sandwich ELISA to quantify anti-HBs antibodies in human serum or plasma.
Materials:
-
96-well microplate pre-coated with recombinant HBsAg
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Sample Diluent (e.g., PBS with 1% BSA)
-
Anti-HBs standards of known concentrations (mIU/mL)
-
HRP-conjugated recombinant HBsAg
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute concentrated wash buffer and prepare serial dilutions of the anti-HBs standards in sample diluent. Dilute participant serum/plasma samples as required (a starting dilution of 1:10 is common).
-
Sample and Standard Addition: Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the HBsAg-coated microplate.
-
Incubation 1: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing 1: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
HRP-Conjugate Addition: Add 100 µL of diluted HRP-conjugated HBsAg to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.
-
Washing 2: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation 3 (Development): Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot a standard curve of the absorbance versus the concentration of the anti-HBs standards.
-
Use the standard curve to determine the concentration of anti-HBs in the participant samples.
-
The following diagram illustrates the workflow for a comparative vaccine efficacy study.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 4. Hepatitis B Foundation: Vaccine Non-Responders [hepb.org]
- 5. What Do I Do if I’m a this compound Non-Responder? - Hepatitis B Foundation [hepb.org]
- 6. The SENIEUR protocol and the efficacy of hepatitis B vaccination in healthy elderly persons by age, gender, and vaccine route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired Immune Response to Primary but Not to Booster Vaccination Against Hepatitis B in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Breakthrough HBV Infections in Vaccinated Individuals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating breakthrough Hepatitis B Virus (HBV) infections in vaccinated individuals.
Frequently Asked Questions (FAQs)
FAQ 1: What constitutes a breakthrough HBV infection in a vaccinated individual?
A breakthrough HBV infection is the detection of Hepatitis B surface antigen (HBsAg) and/or HBV DNA in an individual who has a documented history of completing a full HBV vaccination series and had previously demonstrated an adequate immune response (anti-HBs levels ≥10 mIU/mL). These infections are relatively rare and can be attributed to several factors, including exposure to a high viral inoculum, host immune status, or infection with HBV variants containing mutations in the S gene (vaccine escape mutants)[1][2][3].
FAQ 2: How can I differentiate between a true breakthrough infection and waning immunity?
Differentiating between a true breakthrough infection and waning immunity can be challenging. Waning immunity is characterized by a decline in anti-HBs levels over time, but often, immunological memory persists, providing protection against clinical disease. In contrast, a true breakthrough infection involves active viral replication.
Key Differentiating Factors:
-
HBV DNA: The presence of detectable HBV DNA is a strong indicator of an active infection.
-
HBsAg: Detection of HBsAg also signifies an active infection.
-
Anti-HBc IgM: The presence of IgM antibodies to the HBV core antigen is indicative of a recent or acute infection.
-
Anamnestic Response: In individuals with waning immunity, re-exposure to HBV antigen (e.g., through a booster vaccine dose) typically elicits a rapid and robust increase in anti-HBs levels. This response may be slower or absent in a true breakthrough infection, especially if caused by an escape mutant.
A workflow for differentiating these states is presented below.
FAQ 3: What are the primary management strategies for a confirmed breakthrough HBV infection?
Currently, there are no specific guidelines for the management of breakthrough HBV infections. Treatment decisions are typically made on a case-by-case basis and should be guided by the clinical presentation, HBV DNA levels, liver function tests (ALT), and the presence of liver inflammation or fibrosis.
For acute breakthrough infections, treatment is generally supportive[4][5]. In cases that progress to chronic infection (HBsAg persistence for more than 6 months) with evidence of active liver disease (elevated ALT and significant HBV DNA levels), antiviral therapy with nucleos(t)ide analogs (NAs) such as tenofovir (B777) or entecavir (B133710) may be considered, similar to the management of chronic HBV infection in unvaccinated individuals[4][6][7]. The decision to initiate therapy should be made in consultation with a hepatologist.
For individuals with low-level viremia (detectable HBV DNA <2,000 IU/mL) and normal ALT, a "watch and wait" approach with regular monitoring of HBV DNA and liver function is often adopted[8][9].
Troubleshooting Guides
Guide 1: Discrepant Serological and Molecular Results
Issue: I have a sample from a vaccinated individual that is HBsAg negative by a standard immunoassay but HBV DNA positive.
Possible Causes and Troubleshooting Steps:
-
Low-level Viremia: The HBsAg level may be below the limit of detection of the assay.
-
Action: Use a more sensitive HBsAg assay. Quantify HBsAg levels if possible.
-
-
HBsAg Escape Mutants: Mutations in the "a" determinant of the S gene can alter the antigenicity of HBsAg, leading to false-negative results in some assays.
-
Action: Sequence the HBV S gene to identify potential escape mutations. Refer to the "Performance of HBsAg Assays for Detecting Escape Mutants" table below to select an appropriate assay.
-
-
Occult HBV Infection (OBI): This is characterized by the presence of HBV DNA in the liver (and sometimes in the serum) in HBsAg-negative individuals.
-
Action: Test for anti-HBc total antibodies. A positive result in an HBsAg-negative, HBV DNA-positive individual is suggestive of OBI.
-
Data Presentation: Performance of HBsAg Assays for Detecting Escape Mutants
| HBsAg Assay | Technology | Performance with Common Escape Mutants (e.g., G145R) |
| Assay A | Chemiluminescent Microparticle Immunoassay (CMIA) | May have reduced sensitivity for certain mutants. Consult manufacturer's data. |
| Assay B | Enzyme-Linked Immunosorbent Assay (ELISA) | Variable performance depending on the monoclonal antibodies used. |
| Assay C | Next-Generation HBsAg Assay | Designed to have improved detection of common escape mutants. |
Note: This table is a generalized representation. Researchers should consult the specific manufacturer's instructions and available literature for the performance of their particular assay.
Guide 2: Ambiguous S Gene Sequencing Results
Issue: My Sanger sequencing chromatogram of the HBV S gene shows overlapping peaks, making it difficult to identify mutations.
Possible Causes and Troubleshooting Steps:
-
Mixed Viral Population (Quasispecies): The patient may be infected with more than one HBV variant.
-
Action: Consider using next-generation sequencing (NGS) to identify and quantify the different viral populations. Alternatively, cloning the PCR product followed by sequencing of individual clones can resolve the mixed sequences.
-
-
Poor Quality DNA Template: Contaminants in the DNA sample can lead to poor sequencing results.
-
Action: Re-purify the PCR product using a high-quality column-based kit. Ensure the starting DNA template is of high purity.
-
-
Sequencing Primer Issues: The sequencing primer may be binding to multiple sites or be of poor quality.
-
Action: Design a new, more specific sequencing primer. Check the quality and concentration of the existing primer.
-
-
PCR Artifacts: Non-specific amplification during PCR can result in multiple products being sequenced.
-
Action: Optimize the PCR conditions (e.g., annealing temperature, primer concentration). Gel-purify the PCR product to ensure only the band of the correct size is used for sequencing.
-
Experimental Protocols
Protocol 1: Quantitative Analysis of HBV DNA by Real-Time PCR
This protocol provides a general framework for the quantification of HBV DNA from serum or plasma.
1. DNA Extraction:
-
Extract viral DNA from 200-400 µL of serum or plasma using a commercial viral nucleic acid extraction kit, following the manufacturer's instructions.
-
Elute the DNA in 50-100 µL of elution buffer.
2. Real-Time PCR:
-
Prepare a master mix containing a commercial real-time PCR mix, forward and reverse primers, and a probe targeting a conserved region of the HBV genome (e.g., the S or core gene).
-
Primer/Probe Example (S gene):
-
Forward Primer: 5'-TCG TGGTGGACTTCTCTCAATTT-3'
-
Reverse Primer: 5'-GAC AAACGGGCAACATACCTT-3'
-
Probe: 5'-FAM-TAT CCT GCT GCT ATGCCTCATC-TAMRA-3'
-
-
Add 5-10 µL of extracted DNA to each reaction.
-
Include a standard curve of known HBV DNA concentrations and no-template controls in each run.
-
Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
3. Data Analysis:
-
Generate a standard curve by plotting the Ct values against the log of the HBV DNA concentrations of the standards.
-
Determine the HBV DNA concentration in the unknown samples by interpolating their Ct values from the standard curve.
Data Presentation: Correlation of Quantitative HBsAg and HBV DNA in Breakthrough Infections
| Patient ID | HBsAg (IU/mL) | HBV DNA (IU/mL) | Identified S Gene Mutation(s) |
| BT-001 | 15.5 | 3.5 x 10^3 | G145R |
| BT-002 | <0.05 | 1.2 x 10^4 | T126S |
| BT-003 | 250.0 | 8.0 x 10^5 | Wild-type |
| BT-004 | 5.2 | 9.8 x 10^2 | P120T |
This is a representative table; actual values will vary.
Protocol 2: HBV S Gene Amplification and Sequencing
This protocol describes a nested PCR approach for the amplification of the HBV S gene, followed by Sanger sequencing.
1. First Round PCR:
-
Primers: Design primers flanking the S gene.
-
Reaction Mix:
-
5 µL of 10x PCR buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
0.5 µL of Taq DNA polymerase
-
5 µL of extracted DNA
-
Nuclease-free water to 50 µL
-
-
Cycling Conditions:
-
94°C for 5 minutes
-
35 cycles of: 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute
-
72°C for 7 minutes
-
2. Second Round (Nested) PCR:
-
Primers: Design primers internal to the first-round primers.
-
Reaction Mix: Same as the first round, but use 1 µL of the first-round PCR product as the template.
-
Cycling Conditions: Same as the first round.
3. PCR Product Purification and Sequencing:
-
Run the nested PCR product on an agarose (B213101) gel and excise the band of the correct size.
-
Purify the DNA from the gel slice using a commercial gel extraction kit.
-
Send the purified PCR product and sequencing primers (forward and reverse) for Sanger sequencing.
4. Sequence Analysis:
-
Assemble the forward and reverse sequencing reads.
-
Align the consensus sequence with a reference HBV S gene sequence to identify mutations.
Signaling Pathways and Immune Evasion
HBV has evolved multiple strategies to evade the host immune response, often by interfering with key signaling pathways.
HBV and the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the innate and adaptive immune responses. The HBV X protein (HBx) has been shown to modulate this pathway at multiple levels, leading to a complex interplay that can both promote and inhibit viral replication and contribute to liver inflammation and carcinogenesis.
HBV Interference with Interferon (IFN) Signaling
The interferon signaling pathway is critical for establishing an antiviral state in host cells. HBV employs several mechanisms to counteract this pathway. For instance, the HBV polymerase can interfere with the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for type I IFN production. Additionally, HBV proteins can inhibit the downstream signaling of the IFN receptor by blocking the nuclear translocation of STAT1.
References
- 1. Breakthrough HBV infection in vaccinated children in Taiwan: surveillance for HBV mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis B surface antigen escape mutations: Indications for initiation of antiviral therapy revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of vaccine-induced escape mutants of hepatitis B virus in the adult population in China: a prospective study in 176 restaurant employees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Viral Hepatitis - STI Treatment Guidelines [cdc.gov]
- 6. Recommendations for the treatment of hepatitis B in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core Concepts - Choosing an Initial HBV Treatment Regimen - HBO 3rd Edition - Hepatitis B Online [hepatitisb.uw.edu]
- 8. Low-level viremia in patients undergoing antiviral therapy: Does it indicate time for a change? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-level viremia in hepatitis b patients on antiviral treatment: Can we ignore it? - Editorial [natap.org]
Refining protocols for intradermal administration of hepatitis B vaccine in non-responders.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining protocols for the intradermal (ID) administration of the hepatitis B vaccine in individuals who have not responded to standard intramuscular (IM) vaccination.
Frequently Asked Questions (FAQs)
Q1: Who is classified as a this compound non-responder?
A non-responder is an individual who does not develop a protective antibody response after a complete primary series of the this compound. This is defined as having an anti-hepatitis B surface antibody (anti-HBs) titer of less than 10 mIU/mL, typically measured 1-2 months after the final dose of the initial vaccine series.
Q2: What are the primary factors contributing to non-response to intramuscular vaccination?
Non-response is influenced by a variety of factors related to the host and their lifestyle. These include:
-
Demographic and Genetic Factors: Age over 40 years, male sex, and specific Major Histocompatibility Complex (MHC) haplotypes are associated with higher rates of non-response.
-
Lifestyle Factors: Obesity, smoking, and excessive alcohol consumption can impair the immune response to the vaccine.
-
Medical Conditions: Immunodeficiency is a major contributor. Conditions such as chronic kidney disease, hemodialysis, HIV infection, chronic liver disease, celiac disease, and diabetes mellitus are linked to poor vaccine response.
-
Vaccine Administration: Improper storage of the vaccine or administration into the gluteal muscle instead of the deltoid can reduce immunogenicity.
Q3: Why is the intradermal route being explored as an alternative for non-responders?
The skin, particularly the dermis, is rich in potent antigen-presenting cells (APCs) like dendritic cells (including Langerhans cells) and macrophages. Administering the vaccine intradermally targets these cells directly, which can lead to a more robust and efficient immune response compared to the muscle, which has fewer APCs. This enhanced stimulation of both humoral (antibody-mediated) and cellular immunity can overcome non-response to the IM route.
Q4: What are the typical side effects associated with intradermal hepatitis B vaccination?
Side effects are generally mild and localized. Common reactions at the injection site include itching, discoloration, and the formation of a small nodule. Systemic reactions like fever and headache are rare. Adjuvanted vaccines may cause more pronounced local reactions.
Troubleshooting Guides
Problem 1: Persistent Non-Response After Initial Intradermal Revaccination Series
-
Question: A research subject remains a non-responder (anti-HBs <10 mIU/mL) after a complete series of intradermal vaccine doses. What are the next steps?
-
Possible Causes & Solutions:
-
Incorrect Injection Technique: The most critical factor for ID administration is the correct deposition of the vaccine into the dermis. If the injection is too deep (subcutaneous), the immunological advantage is lost. Ensure personnel are thoroughly trained in the Mantoux method.
-
Insufficient Antigen Dose or Schedule: While low doses are a key advantage of ID vaccination, some persistent non-responders may require a higher dose or an altered schedule. Some studies have successfully used higher doses (e.g., 20 µg) intradermally or more frequent dosing intervals.
-
Underlying Host Factors: Re-evaluate the subject for unidentified or poorly managed comorbidities known to impair immune response (e.g., diabetes, early-stage renal failure).
-
Consider Alternative Strategies: For persistent non-responders, newer-generation vaccines containing novel adjuvants (e.g., CpG 1018 in Heplisav-B) or additional antigens (Pre-S1/Pre-S2) may be more effective. Combining Hepatitis A and B vaccines has also shown success in some studies.
-
Problem 2: Injection Site Wheal Does Not Form
-
Question: During intradermal administration, the characteristic pale bump or "wheal" did not appear. Was the dose administered correctly?
-
Solution: The formation of a wheal is a visual confirmation of correct intradermal deposition. However, its absence does not automatically mean the dose was invalid, as it can be influenced by skin elasticity and operator technique. It is not recommended to repeat the dose immediately. Instead, document the observation and ensure meticulous technique on subsequent administrations. Provide additional training for the administrator, focusing on maintaining a 5-15 degree angle of needle insertion with the bevel facing up.
Data Presentation: Efficacy of Intradermal Revaccination
The following tables summarize quantitative data from studies comparing intradermal and intramuscular revaccination strategies in known non-responders.
Table 1: Seroprotection Rates in Hemodialysis Patients (Non-Responders)
| Study | Revaccination Protocol (Intradermal - ID) | Revaccination Protocol (Intramuscular - IM) | Seroprotection Rate (ID) | Seroprotection Rate (IM) |
| Fabrizi et al. (1997) | 16 weekly doses of 5 µg | Two monthly doses of 40 µg | 96% | 40% |
| Barraclough et al. | Weekly 5 µg dose for 8 weeks | 40 µg dose at 1 and 8 weeks | 79% | 40% |
Table 2: Seroconversion in Healthy Adult Non-Responders
| Study Population | Revaccination Protocol (Intradermal) | Seroconversion/Seroprotection Rate | Geometric Mean Titer (GMT) of anti-HBs |
| Healthy Volunteers (IM Non-Responders) | 2 or 3 ID immunizations | All but one subject achieved protective levels | Not specified |
| Healthcare Workers (IM Non-Responders) | Up to 4 doses of Engerix-B (5 µg per dose) | Response observed in some non-responders | Not specified |
| General Population (IM Non-Responders) | 5 doses of 10 µg, 2 weeks apart | 76.1% response rate | 263.5 ± 350.1 IU/L |
Experimental Protocols & Methodologies
Protocol 1: Intradermal Vaccine Administration
This protocol outlines the standardized procedure for administering the this compound via the intradermal route.
-
Vaccine Preparation:
-
Use a standard recombinant this compound (e.g., Engerix-B, Recombivax HB).
-
Draw up the specified dose (typically 2-10 µg, which corresponds to 0.1-0.25 mL depending on the formulation) into a 1 mL tuberculin syringe.
-
Use a 26- or 27-gauge needle for the injection.
-
-
Site Selection and Preparation:
-
The preferred site is the volar surface of the forearm.
-
Alternative sites include the skin over the deltoid muscle or the upper back below the scapula.
-
Cleanse the injection site with an alcohol wipe and allow it to air dry completely.
-
-
Injection Technique:
-
Stretch the skin taut at the injection site.
-
With the needle bevel facing upwards, insert the needle at a shallow 5 to 15-degree angle into the upper layer of the skin (dermis).
-
Slowly inject the vaccine. A distinct, pale wheal (a small bump) approximately 6-10 mm in diameter should form at the injection site.
-
Withdraw the needle. Do not massage the area.
-
-
Dosing Schedule:
-
Schedules vary. A common approach for non-responders is a series of doses at 0, 1, and 6 months.
-
Accelerated schedules, such as multiple doses administered two weeks apart, have also been studied.
-
Protocol 2: Assessment of Immunogenicity
This protocol describes the method for quantifying the antibody response to vaccination.
-
Sample Collection:
-
Collect a blood sample via venipuncture 4-8 weeks after the final dose of the vaccination series.
-
Process the blood to separate the serum and store it at -20°C or below until analysis.
-
-
Antibody Titer Measurement:
-
Quantify the concentration of anti-HBs antibodies using a commercial enzyme-linked immunosorbent assay (ELISA) or microparticle enzyme immunoassay (MEIA).
-
-
Interpretation of Results:
-
Non-Responder: Anti-HBs titer < 10 mIU/mL.
-
Responder (Protected): Anti-HBs titer ≥ 10 mIU/mL.
-
Good/High Responder: Anti-HBs titer ≥ 100 mIU/mL. A good response is often associated with longer-lasting immunity.
-
Visualizations
Caption: Immunological pathway activated by intradermal vaccine administration.
Caption: Experimental workflow for managing this compound non-responders.
Validation & Comparative
Comparative analysis of plasma-derived versus recombinant hepatitis B vaccines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance, manufacturing, and immunological profiles of plasma-derived and recombinant hepatitis B vaccines. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these two critical vaccine technologies.
Introduction
Hepatitis B is a significant global health issue, and vaccination remains the most effective strategy for prevention. The first generation of hepatitis B vaccines was derived from the plasma of chronic carriers. Subsequently, with advancements in biotechnology, recombinant DNA technology has enabled the production of hepatitis B surface antigen (HBsAg) in yeast and other expression systems. This guide delves into a comparative analysis of these two types of vaccines, focusing on their immunogenicity, safety, manufacturing processes, and the underlying immunological mechanisms.
Performance and Immunogenicity
The immunogenicity of hepatitis B vaccines is primarily assessed by the seroconversion rate (the percentage of individuals who develop protective levels of antibodies) and the geometric mean titers (GMTs) of antibodies to HBsAg (anti-HBs). A protective level is generally considered to be an anti-HBs concentration of ≥10 mIU/mL.
Comparative Immunogenicity Data
Clinical studies have demonstrated that both plasma-derived and recombinant hepatitis B vaccines are highly immunogenic. However, some differences in the kinetics and magnitude of the immune response have been observed.
| Study Population | Vaccine Type | Dosage | Seroconversion Rate (Post-Vaccination) | Geometric Mean Titer (GMT) of anti-HBs (mIU/mL) | Reference |
| Japanese Nursery-School Children | Recombinant | 5 µg | 98.3% (9 months), 100% (12 months) | Significantly higher than plasma-derived after the third injection | [1] |
| Plasma-derived | 10 µg | 82.3% (9 months), 77.9% (12 months) | - | [1] | |
| Health Professionals | Recombinant (10 µg) | 10 µg | Similar to plasma-derived | Similar to plasma-derived | [2] |
| Recombinant (5 µg) | 5 µg | Similar to plasma-derived | Similar to plasma-derived | [2] | |
| Recombinant (2.5 µg) | 2.5 µg | Similar to plasma-derived | Lower than plasma-derived | [2] | |
| Plasma-derived | 20 µg | Similar to recombinant doses | - | [2] | |
| Medical Students | Recombinant | - | - | Significantly higher than plasma-derived | [3] |
| Plasma-derived | - | - | - | [3] |
Long-Term Efficacy
Both vaccine types have shown excellent long-term protection. Studies have indicated that even with waning antibody titers over time, immune memory is maintained. Some studies suggest a higher rate of anti-HBs disappearance with recombinant vaccines over a 12-15 year period, but they also show a better anamnestic response to a booster dose.[4]
Safety Profile
Both plasma-derived and recombinant hepatitis B vaccines have a well-established safety profile. Early concerns with plasma-derived vaccines centered on the potential for transmission of blood-borne pathogens. However, rigorous purification and inactivation processes have proven effective in eliminating this risk. Recombinant vaccines, being synthetically produced, do not carry this risk. Side effects for both are generally mild and transient, including pain at the injection site and low-grade fever.
Experimental Protocols
Quantification of Anti-HBs Antibodies by ELISA
The standard method for assessing the immunogenicity of hepatitis B vaccines is the quantification of anti-HBs antibodies in serum or plasma using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: The assay typically employs a "sandwich" format. Microtiter wells are coated with HBsAg. When the test serum is added, anti-HBs antibodies bind to the immobilized antigen. A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), that recognizes human IgG is then added. Finally, a chromogenic substrate is introduced, and the resulting color change is proportional to the amount of anti-HBs antibodies present.
Detailed Protocol (Representative):
-
Coating: 96-well microtiter plates are coated with purified HBsAg (ad and ay subtypes) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Addition: Serum samples and a calibrated standard (e.g., WHO International Standard for anti-HBs immunoglobulin) are serially diluted and added to the wells. Incubation for 1-2 hours at 37°C allows for antibody binding.
-
Washing: Plates are washed to remove unbound serum components.
-
Conjugate Addition: An enzyme-conjugated anti-human IgG antibody (e.g., HRP-conjugated goat anti-human IgG) is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed to remove unbound conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at 450 nm using a microplate reader.
-
Quantification: A standard curve is generated from the results of the serially diluted standard, and the concentration of anti-HBs in the samples is interpolated from this curve.
Manufacturing and Purification Workflows
The production processes for plasma-derived and recombinant hepatitis B vaccines are fundamentally different, which is reflected in their safety profiles and scalability.
Plasma-Derived Vaccine Manufacturing Workflow
Caption: Manufacturing workflow for plasma-derived hepatitis B vaccine.
Recombinant Vaccine Manufacturing Workflow
Caption: Manufacturing workflow for recombinant this compound.
Signaling Pathways in Immune Response
The immune response to HBsAg is initiated by the recognition of the antigen by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. Toll-like receptors (TLRs) play a crucial role in this process. HBsAg has been shown to be recognized by TLR2 and TLR4.[5][6]
The signaling cascade initiated by TLR activation leads to the production of pro-inflammatory cytokines and the maturation of APCs, which is essential for the subsequent activation of adaptive immunity, including B cell proliferation and antibody production.
HBsAg Recognition and Downstream Signaling
Caption: HBsAg recognition by TLRs and downstream signaling pathway.
Conclusion
Both plasma-derived and recombinant hepatitis B vaccines are safe and effective in preventing hepatitis B infection. Recombinant vaccines have become the standard of care due to their enhanced safety profile, eliminating the theoretical risk of blood-borne pathogen transmission, and their scalability of production. While immunogenicity is comparable, some studies suggest that recombinant vaccines may induce a more robust and potentially longer-lasting immune response. The choice of vaccine for research and development purposes will depend on the specific objectives of the study, with recombinant vaccines offering a more controlled and consistent source of HBsAg.
References
- 1. Frontiers | Recent advances in different interactions between toll-like receptors and hepatitis B infection: a review [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Recombinant versus plasma-derived this compound: comparison of immunogenicity in medical students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Toll-like receptor-mediated innate immunity orchestrates adaptive immune responses in HBV infection [frontiersin.org]
- 6. Hepatitis B surface antigen impairs TLR4 signaling by upregulating A20 expression in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: HEPLISAV-B vs. Engerix-B in Immunogenicity
In the landscape of adult hepatitis B virus (HBV) prevention, two prominent vaccines, HEPLISAV-B and Engerix-B, offer protection through distinct mechanisms and dosing schedules. This guide provides a detailed comparison of their immunogenicity, supported by data from pivotal head-to-head clinical trials. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, presents comparative data in a clear format, and visualizes the underlying biological and experimental frameworks.
At a Glance: Key Differences
| Feature | HEPLISAV-B (Dynavax Technologies) | Engerix-B (GlaxoSmithKline) |
| Antigen | 20 mcg Recombinant Hepatitis B surface antigen (HBsAg) | 20 mcg Recombinant Hepatitis B surface antigen (HBsAg) |
| Adjuvant | 3000 mcg CpG 1018 (a Toll-like Receptor 9 agonist) | 0.50 mg Aluminum Hydroxide (B78521) |
| Dosing Schedule | Two doses, one month apart (0, 1 months) | Three doses, over six months (0, 1, 6 months) |
| Mechanism of Action | The CpG 1018 adjuvant stimulates a targeted immune response by activating Toll-like Receptor 9 (TLR9).[1] | Aluminum hydroxide forms a depot at the injection site, slowly releasing the antigen to stimulate the immune system.[2] |
Immunogenicity: A Comparative Analysis of Seroprotection Rates
The immunogenicity of HEPLISAV-B and Engerix-B has been directly compared in three pivotal Phase 3, randomized, active-controlled, observer-blinded, multicenter clinical trials. The primary endpoint in these studies was the seroprotection rate (SPR), defined as the percentage of participants achieving an antibody to hepatitis B surface antigen (anti-HBs) concentration of ≥10 mIU/mL, which is considered protective against HBV infection.[3][4]
Study 1: Healthy Adults (Ages 18-55)
This study demonstrated the non-inferiority and statistical superiority of HEPLISAV-B compared to Engerix-B in a population of healthy adults.[2][4]
| Population | HEPLISAV-B Seroprotection Rate (SPR) | Engerix-B Seroprotection Rate (SPR) |
| Overall (Ages 18-55) | 95% | 81% |
Study 2: Older Adults (Ages 40-70)
In this cohort of older adults, who are known to have a reduced immune response to vaccination, HEPLISAV-B again showed superior immunogenicity.[2][3][4]
| Population | HEPLISAV-B Seroprotection Rate (SPR) | Engerix-B Seroprotection Rate (SPR) |
| Overall (Ages 40-70) | 90% | 70.5% |
Study 3 (HBV-23): Adults with Type 2 Diabetes (Ages 18-70)
This trial focused on adults with type 2 diabetes, another population known for hyporesponsiveness to hepatitis B vaccination. The results highlighted a significantly higher rate of seroprotection with HEPLISAV-B.[4]
| Population | HEPLISAV-B Seroprotection Rate (SPR) | Engerix-B Seroprotection Rate (SPR) |
| Adults with Type 2 Diabetes | 90.0% | 65.1% |
| Overall Study Population | 95.4% | 81.3% |
Experimental Protocols
The pivotal trials followed a rigorous design to ensure the validity and comparability of the results.
Participant Population
The studies enrolled adults aged 18 to 70 years who were seronegative for markers of HBV infection (HBsAg, anti-HBs, and anti-HBc). Key exclusion criteria included a history of hepatitis B vaccination, known autoimmune disease, immunosuppressive therapy, and receipt of blood products or immunoglobulins within a specified timeframe.[5][6][7][8] For the study focusing on individuals with diabetes, a diagnosis of type 2 diabetes mellitus was a key inclusion criterion.
Vaccination and Assessment Schedule
The experimental workflow for the pivotal clinical trials is depicted below.
Participants were randomized in a 2:1 ratio to receive either HEPLISAV-B or Engerix-B. The HEPLISAV-B group received two doses one month apart, followed by a placebo at six months to maintain blinding. The Engerix-B group received three doses at zero, one, and six months. Seroprotection rates were assessed at various time points, with the primary endpoint varying slightly across the studies (e.g., Week 12 or 28 for HEPLISAV-B vs. Week 28 or 32 for Engerix-B).[3][4]
Measurement of Anti-HBs Antibodies
Serum concentrations of anti-HBs antibodies were quantified using a standardized, validated enzyme-linked immunosorbent assay (ELISA). The general principle of this assay involves the capture of anti-HBs antibodies from the participant's serum by recombinant HBsAg coated on a microplate. A labeled secondary antibody that binds to human antibodies is then added, and the resulting signal is proportional to the concentration of anti-HBs in the sample. Results are reported in milli-international units per milliliter (mIU/mL), with a concentration of ≥10 mIU/mL defining seroprotection.
Statistical Analysis
Mechanism of Action: A Tale of Two Adjuvants
The superior immunogenicity of HEPLISAV-B is largely attributed to its novel adjuvant, CpG 1018.
HEPLISAV-B: TLR9-Mediated Immune Activation
The CpG 1018 adjuvant in HEPLISAV-B is a synthetic oligonucleotide that mimics bacterial DNA and acts as a Toll-like Receptor 9 (TLR9) agonist.[1] This targeted activation of the innate immune system leads to a more robust and rapid adaptive immune response.
References
- 1. Heplisav-B for Liver Cirrhosis · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ajmc.com [ajmc.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Study Results - HEPLISAV-B® (Recombinant), Adjuvanted [heplisavbhcp.com]
- 5. Summary of clinical findings on Engerix-B, a genetically engineered yeast derived hepatitis B vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ctkbiotech.com [ctkbiotech.com]
- 8. Optimization of a Therapeutic Vaccine Candidate by Studying Routes, Immunization Schedules and Antigen Doses in HBsAg-positive Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Durability of Hepatitis B Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term performance of various commercially available hepatitis B vaccines. The analysis is based on experimental data from peer-reviewed clinical trials, focusing on vaccines such as Engerix-B, Heplisav-B, Twinrix, Sci-B-Vac, and PreHevbrio.
Executive Summary
The landscape of hepatitis B prevention has evolved significantly with the development of new vaccines demonstrating improved immunogenicity and long-term durability. While traditional yeast-derived vaccines like Engerix-B have a long and successful track record, newer adjuvanted and third-generation vaccines such as Heplisav-B and PreHevbrio offer faster and more robust protection, particularly in populations known to have a suboptimal response to vaccination. Combination vaccines like Twinrix provide the added benefit of protection against both hepatitis A and B. This guide delves into the comparative long-term efficacy of these vaccines, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying immunological pathways.
Data Presentation: Long-Term Seroprotection Rates
The following tables summarize the long-term seroprotection rates (SPR), defined as the percentage of subjects with anti-HBs antibody concentrations ≥10 mIU/mL, for different hepatitis B vaccines based on data from various clinical trials.
Table 1: Comparison of Seroprotection Rates Over Time for Engerix-B and Heplisav-B
| Time Point | Engerix-B (3-dose schedule) | Heplisav-B (2-dose schedule) | Study Population |
| Week 12 | 81.1% | 95.1% | Healthy Adults (18-55 years)[1] |
| Week 28/32 | 81.3% | 90.1% (at Week 12) | Healthy Adults (40-70 years)[2] |
| 34 Months (in CKD patients) | Similar durability to Heplisav-B | Similar durability to Engerix-B | Adults with Chronic Kidney Disease[3] |
Note: Direct long-term head-to-head durability data beyond a few years for Heplisav-B is still emerging due to its more recent approval.
Table 2: Long-Term Seroprotection Rates for Twinrix (Combined Hepatitis A and B Vaccine)
| Time Point | Anti-HBs Seroprotection Rate (≥10 mIU/mL) | Study Population |
| 4 Years | 98.5% (1 month post-3rd dose) | Healthy Adults (17-70 years)[4] |
| 15 Years | 89.3% - 92.9% | Healthy Adults[5] |
| 20 Years | 92.0% - 94.4% | Healthy Adults[6][7] |
Table 3: Comparison of Seroprotection Rates for Sci-B-Vac (PreHevbrio) and Engerix-B
| Time Point (after 3rd dose) | Engerix-B | Sci-B-Vac (PreHevbrio) | Study Population |
| 1 Month | 76.5% | 91.4% | Healthy Adults (≥18 years)[8] |
| 2-3 Years | 72.4% | 88.1% | Healthy Adults[8] |
Experimental Protocols
Measurement of Anti-HBsAg Antibody Titers (ELISA)
The concentration of antibodies against the hepatitis B surface antigen (anti-HBsAg) is the primary surrogate marker for vaccine-induced immunity. A level of ≥10 mIU/mL is considered protective. The most common method for quantifying these antibodies is the enzyme-linked immunosorbent assay (ELISA).
Principle: The assay is typically a sandwich ELISA. Microtiter plates are coated with recombinant HBsAg. Patient serum or plasma is added, and any anti-HBsAg antibodies present will bind to the antigen. After washing away unbound components, an enzyme-conjugated secondary antibody that recognizes human IgG is added. This is followed by the addition of a substrate that produces a colored product in the presence of the enzyme. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of anti-HBsAg antibodies in the sample.
Detailed Methodology (Representative Protocol):
-
Plate Coating: 96-well microtiter plates are coated with 100 µL/well of recombinant HBsAg (e.g., 1-2 µg/mL in a coating buffer like 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The plates are washed three times with a wash buffer (e.g., phosphate-buffered saline [PBS] containing 0.05% Tween 20). The remaining protein-binding sites in the wells are blocked by adding 200 µL/well of a blocking buffer (e.g., 1% bovine serum albumin [BSA] in PBS) and incubating for 1-2 hours at 37°C.
-
Sample Incubation: After washing, 100 µL of serum samples (diluted in blocking buffer) and standards (with known anti-HBsAg concentrations) are added to the wells and incubated for 1-2 hours at 37°C.
-
Secondary Antibody Incubation: The plates are washed again, and 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-human IgG antibody, diluted in blocking buffer, is added to each well. The plates are then incubated for 1 hour at 37°C.
-
Detection: Following a final wash, 100 µL of a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) [TMB]) is added to each well. The reaction is allowed to proceed in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density (OD) is read at 450 nm using a microplate reader. A standard curve is generated from the OD values of the standards, and the anti-HBsAg concentrations in the patient samples are calculated from this curve.
Assessment of T-Cell Mediated Immunity
Cellular immunity, particularly the response of T-helper (Th) cells, is crucial for a robust and long-lasting immune response to vaccination, including the generation of memory B cells. Key assays to evaluate T-cell responses include the Lymphocyte Proliferation Assay and the ELISpot assay.
1. Lymphocyte Proliferation Assay
Principle: This assay measures the proliferation of T cells in response to stimulation with a specific antigen. Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated individuals and cultured in the presence of HBsAg. Antigen-specific T cells will proliferate. The extent of proliferation is typically measured by the incorporation of a radiolabeled thymidine (B127349) analog (e.g., ³H-thymidine) or a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester, CFSE).
Detailed Methodology (Representative Protocol):
-
PBMC Isolation: PBMCs are isolated from heparinized blood samples by density gradient centrifugation using Ficoll-Paque.
-
Cell Culture: PBMCs are resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).
-
Antigen Stimulation: The cells are seeded in 96-well round-bottom plates at a concentration of 2 x 10⁵ cells/well. Recombinant HBsAg is added at a final concentration of 5-10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement (³H-thymidine incorporation): 1 µCi of ³H-thymidine is added to each well 18 hours before harvesting. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. Results are expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in stimulated cultures to cpm in unstimulated cultures. An SI ≥ 3 is generally considered a positive response.
2. ELISpot Assay
Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique for quantifying the number of cytokine-secreting cells at a single-cell level. To assess HBsAg-specific T-cell responses, PBMCs are stimulated with HBsAg in wells coated with antibodies specific for a particular cytokine (e.g., IFN-γ, IL-2). If a T cell secretes the cytokine, it is captured by the coated antibody. The secreted cytokine is then detected using a second, enzyme-linked antibody against the cytokine, followed by a substrate that forms a colored spot. Each spot represents a single cytokine-secreting cell.
Detailed Methodology (Representative Protocol):
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody against the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Cell Stimulation: PBMCs (2-3 x 10⁵ cells/well) are added to the wells along with HBsAg (5-10 µg/mL). Positive and negative controls are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: The cells are removed, and a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-streptavidin conjugate (e.g., alkaline phosphatase-streptavidin).
-
Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
Signaling Pathways and Experimental Workflows
Immune Response to Hepatitis B Vaccination
The induction of a protective immune response by hepatitis B vaccines involves a complex interplay of innate and adaptive immunity. The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Overview of the immune response to hepatitis B vaccination.
The HBsAg from the vaccine is taken up by antigen-presenting cells (APCs), which process the antigen and present it to naive T-helper cells. Adjuvants in some vaccines can enhance this process by activating APCs through pattern recognition receptors like Toll-like receptors (TLRs). Activated T-helper cells then provide help to B cells that have recognized the HBsAg, leading to their differentiation into antibody-secreting plasma cells and long-lived memory B cells. This T-cell help is crucial for a robust and durable antibody response.[3][9]
Experimental Workflow for Evaluating Vaccine Efficacy
Caption: Experimental workflow for assessing this compound efficacy.
This workflow outlines the key steps in a clinical trial to evaluate the long-term efficacy of a this compound. It begins with subject recruitment and vaccination, followed by periodic blood sample collection. The blood samples are then processed in the laboratory to separate serum and peripheral blood mononuclear cells (PBMCs). The serum is used to measure anti-HBsAg antibody levels by ELISA, which allows for the calculation of seroprotection rates and geometric mean titers. The PBMCs are used for T-cell assays to assess cellular immunity. The combined data from these analyses provide a comprehensive evaluation of the vaccine's long-term efficacy and durability.
References
- 1. ajmc.com [ajmc.com]
- 2. Study Results - HEPLISAV-B® (Recombinant), Adjuvanted [heplisavbhcp.com]
- 3. mdpi.com [mdpi.com]
- 4. Notice to Readers: FDA Approval for a Combined Hepatitis A and B Vaccine [cdc.gov]
- 5. assets.gskstatic.com [assets.gskstatic.com]
- 6. Persistence of antibodies 20 y after vaccination with a combined hepatitis A and B vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. tandfonline.com [tandfonline.com]
- 9. Overview of this compound Non-Response and Associated B Cell Amnesia: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Correlates of Protection for Hepatitis B Vaccine-Induced Immunity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key correlates of protection for hepatitis B vaccine-induced immunity, supported by experimental data and detailed methodologies. The information is intended to assist researchers and professionals in the fields of immunology, vaccinology, and drug development in understanding and evaluating the effectiveness of hepatitis B vaccines.
Humoral Immunity as the Primary Correlate of Protection
The primary and most well-established correlate of protection against Hepatitis B virus (HBV) infection is the presence of antibodies to the hepatitis B surface antigen (anti-HBs). An anti-HBs concentration of ≥10 mIU/mL is widely accepted as the seroprotective level.[1][2][3]
Quantitative Data on Vaccine-Induced Humoral Immunity
The following tables summarize key quantitative data on the efficacy and longevity of this compound-induced humoral immunity from various studies.
Table 1: Seroprotection Rates Following Primary Hepatitis B Vaccination
| Population | Time Post-Vaccination | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Reference |
| Healthy Infants | 1-2 months after final dose | 95% | [2][4] |
| Healthy Adults (<40 years) | 1-2 months after final dose | >90% | [2][4] |
| Adults >40 years | 1-2 months after final dose | Decreased response rate | [5] |
| Adults >60 years | 1-2 months after final dose | 60-70% | [5] |
| Healthcare Students | At pre-exposure assessment | 73.8% | [6] |
Table 2: Long-Term Persistence of Anti-HBs Antibodies
| Study Population | Follow-up Duration | Percentage with Anti-HBs ≥10 mIU/mL | Reference |
| Vaccinated as infants (<1 year) | 18 years | ~16% | [2] |
| Vaccinated at age ≥1 year | 18 years | 74% | [2] |
| Alaskan Native Cohort | 15 years | 53% (of those tested) | [7] |
| Alaskan Native Cohort | 22 years | 60% | [8] |
| Alaskan Native Cohort | 30 years | 51% | [8] |
| Adults | 8 years | 58.3% | [9] |
| Various Cohorts | 5-25 years | 66.7% - 93.9% | [10] |
Table 3: Anamnestic Response to Booster Dose in Individuals with Waning Anti-HBs
| Population | Time Since Primary Vaccination | Percentage with Anamnestic Response (Anti-HBs ≥10 mIU/mL) | Reference |
| Alaskan Native Cohort | 30 years | 88% | [2][8] |
| Healthcare Students | Variable | 90.9% | [6] |
| Healthy Adults | Up to 30 years | ~90% | [11] |
The Role of Cell-Mediated Immunity
While humoral immunity is the primary correlate, cell-mediated immunity (CMI) also plays a crucial role in long-term protection, especially when anti-HBs levels wane.[12] CMI is responsible for the rapid anamnestic response upon re-exposure to HBV.[11]
Key Components of Cell-Mediated Immunity
-
T-helper (Th) cells: Th1 and Th2 cells are essential for a robust immune response. Th2 cells promote B cell activation and antibody production, while Th1 cells are involved in cytotoxic T lymphocyte (CTL) responses.[13]
-
Memory T cells: HBsAg-specific memory T cells can persist for many years, even when antibody levels are undetectable.[14]
-
Cytokine Production: Cytokines such as IFN-γ, IL-10, and TNF-α secreted by HBsAg-specific T cells correlate with the humoral immune response.[12]
Experimental Protocols
Measurement of Anti-HBs Antibodies (Humoral Immunity)
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For anti-HBs detection, microtiter plates are coated with recombinant HBsAg.
-
Procedure:
-
Patient serum or plasma is added to the wells. If anti-HBs is present, it will bind to the HBsAg.
-
The plate is washed to remove unbound components.
-
An enzyme-conjugated secondary antibody that binds to human IgG is added.
-
The plate is washed again.
-
A substrate for the enzyme is added, which produces a colored product.
-
The intensity of the color is measured using a spectrophotometer, which is proportional to the amount of anti-HBs present.
-
-
Quantification: The concentration of anti-HBs is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of anti-HBs. Results are typically reported in milli-international units per milliliter (mIU/mL).[15]
Assessment of Cell-Mediated Immunity
Enzyme-Linked Immunospot (ELISPOT) Assay
-
Principle: The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated individuals.
-
The cells are stimulated with HBsAg in vitro in wells coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
During incubation, the stimulated T cells secrete the cytokine, which is captured by the antibody on the plate surface.
-
After washing, a biotinylated detection antibody specific for a different epitope of the cytokine is added.
-
An enzyme-conjugated streptavidin is then added, followed by a substrate that forms a colored spot at the site of cytokine secretion.
-
The spots are counted, with each spot representing a single cytokine-secreting cell.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry
-
Principle: This technique allows for the multiparametric analysis of individual cells, including the simultaneous detection of cell surface markers and intracellular cytokines.
-
Procedure:
-
PBMCs are stimulated with HBsAg in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate within the cell.
-
The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T cell subsets.
-
The cells are fixed and permeabilized to allow for the intracellular staining of cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.
-
The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell, allowing for the identification and quantification of cytokine-producing T cell populations.
-
Signaling Pathways and Experimental Workflows
Conclusion
The correlates of protection for this compound-induced immunity are multifactorial, with anti-HBs antibodies serving as the primary surrogate marker for protection. However, the persistence of immunological memory, mediated by both B and T cells, ensures long-term protection even after antibody levels decline below the protective threshold. A comprehensive assessment of vaccine efficacy should, therefore, consider both humoral and cellular immune responses. The experimental protocols and workflows outlined in this guide provide a framework for the standardized evaluation of this compound immunogenicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prevention of Hepatitis B Virus Infection in the United States: Recommendations of the Advisory Committee on Immunization Practices | MMWR [cdc.gov]
- 3. Insights into induction of the immune response by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Hepatitis B Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Effectiveness of Hepatitis B Vaccination in the Protection of Healthcare Students in Highly Developed Countries: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-term persistence of anti-HBs after hepatitis B vaccination among adults: 8-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etflin.com [etflin.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Long term persistence of T cell memory to HBsAg after hepatitis B vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levels of Anti-HBs Antibody in HBV-Vaccinated Students Enrolled in the Faculty of Medicine, Dentistry and Health Professions of a Large Italian University - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effectiveness of two-dose versus three-dose hepatitis B vaccine schedules.
An in-depth analysis of the effectiveness, immunogenicity, and compliance of two-dose versus three-dose hepatitis B virus (HBV) vaccination schedules, with a focus on the underlying immunological mechanisms and experimental methodologies.
The landscape of adult hepatitis B prevention has evolved with the introduction of a two-dose vaccine schedule, offering a potentially more efficient alternative to the traditional three-dose regimen. This guide provides a comprehensive comparison of these two approaches, presenting key data from clinical trials, detailing experimental protocols, and illustrating the immunological pathways involved. The primary vaccines discussed are the two-dose HEPLISAV-B®, which utilizes a novel adjuvant, and the three-dose Engerix-B®, a long-established alum-adjuvanted vaccine.
Data Presentation: Immunogenicity and Compliance
Clinical trial data consistently demonstrates the non-inferiority, and in many cases, the superiority of the two-dose schedule in terms of seroprotection rates and patient compliance.
Immunogenicity: Seroprotection Rates
Seroprotection is defined as the attainment of anti-hepatitis B surface antigen (anti-HBs) antibody concentrations of ≥10 mIU/mL, which is considered protective against HBV infection.[1][2]
| Vaccine Schedule | Vaccine (Adjuvant) | Population | Seroprotection Rate (SPR) | Time to Seroprotection | Key Studies |
| Two-Dose | HEPLISAV-B® (CpG 1018) | Adults (18-70 years) | 90.0% - 100% | 1 month after second dose | Jackson et al., 2018[3] |
| Adults with Type 2 Diabetes | 90.0% | 1 month after second dose | Jackson et al., 2018[3] | ||
| Adults with Chronic Liver Disease | 63% | >2 months after second dose | Amjad et al., 2021[4] | ||
| Three-Dose | Engerix-B® (Alum) | Adults (18-70 years) | 70.5% - 90.2% | 1 month after third dose | Jackson et al., 2018[3] |
| Adults with Type 2 Diabetes | 65.1% | 1 month after third dose | Jackson et al., 2018[3] | ||
| Adults with Chronic Liver Disease | 45% | >2 months after second dose | Amjad et al., 2021[4] |
Series Completion Rates
A significant advantage of the two-dose schedule is the higher rate of completion, a critical factor for ensuring population-level immunity.
| Vaccine Schedule | Completion within Recommended Schedule + 3 months | Completion within 1 Year | Key Studies |
| Two-Dose (HEPLISAV-B®) | 44% | 60% | Bruxvoort et al., 2021 |
| Three-Dose (Engerix-B®) | 26% | 32% | Bruxvoort et al., 2021 |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited in this guide. While specific parameters may vary slightly between studies, the fundamental principles remain consistent.
Measurement of Anti-HBs Antibodies
The concentration of anti-HBs antibodies is the primary endpoint for determining vaccine immunogenicity. This is typically quantified using a validated enzyme-linked immunosorbent assay (ELISA).
Principle: The assay is a solid-phase enzyme immunoassay based on the "sandwich" principle. Microwells are coated with recombinant HBsAg. When a serum or plasma sample containing anti-HBs is added, these antibodies bind to the immobilized antigen. In a subsequent step, enzyme-conjugated HBsAg is added, which binds to the captured anti-HBs, forming a "sandwich." After a washing step to remove unbound components, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of anti-HBs in the sample and is measured using a microplate reader.
Representative Protocol (based on common ELISA kit instructions):
-
Preparation: Bring all reagents and patient samples to room temperature.
-
Sample Addition: Add 50 µL of calibrators, controls, and patient samples to the respective wells of the HBsAg-coated microplate.
-
Incubation 1: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing 1: Aspirate the contents of the wells and wash each well 4-6 times with wash buffer.
-
Conjugate Addition: Add 100 µL of HRP-conjugated HBsAg to each well.
-
Incubation 2: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing 2: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation 3: Incubate for 15 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader within 30 minutes.
-
Calculation: The concentration of anti-HBs in the samples is determined by comparing their absorbance to a standard curve generated from the calibrators. A result of ≥10 mIU/mL is considered seroprotective.
Note: The exact protocols used in the cited clinical trials may not be fully detailed in the primary publications. The above represents a generalized, standard procedure.
Mandatory Visualizations
Signaling Pathway of CpG 1018 Adjuvant
The enhanced immunogenicity of the two-dose HEPLISAV-B® vaccine is largely attributed to its novel adjuvant, CpG 1018, a Toll-like receptor 9 (TLR9) agonist. The following diagram illustrates the signaling pathway initiated by CpG 1018 in B cells.
Caption: TLR9 signaling pathway activated by CpG 1018 adjuvant in B cells.
Experimental Workflow for Vaccine Comparison
The following diagram outlines a typical workflow for a clinical trial comparing the immunogenicity of two-dose and three-dose hepatitis B vaccines.
Caption: A generalized experimental workflow for comparing two-dose and three-dose hepatitis B vaccines.
References
- 1. fda.gov [fda.gov]
- 2. Study Results - HEPLISAV-B® (Recombinant), Adjuvanted [heplisavbhcp.com]
- 3. Immunogenicity of a two-dose investigational hepatitis B vaccine, HBsAg-1018, using a toll-like receptor 9 agonist adjuvant compared with a licensed this compound in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Hepatitis B Prevention: A Comparative Guide to Novel Vaccine Adjuvants
For decades, aluminum-based adjuvants have been the cornerstone of hepatitis B virus (HBV) vaccines. However, the quest for improved vaccine efficacy, particularly in populations with weaker immune responses, has spurred the development of innovative adjuvants that promise higher and more rapid seroprotection. This guide provides a detailed comparison of next-generation adjuvants, their mechanisms of action, and the compelling clinical data that underscore their advantages over traditional formulations.
This analysis focuses on the validation of new adjuvants in enhancing the immunogenicity of HBV vaccines, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. We delve into the comparative performance of key adjuvants, supported by experimental data, to inform future research and development in vaccine technology.
Comparative Analysis of Seroprotection Rates
The primary measure of an HBV vaccine's effectiveness is its ability to induce a protective concentration of antibodies against the hepatitis B surface antigen (anti-HBs), with a level of ≥10 mIU/mL considered seroprotective. The following table summarizes the seroprotection rates (SPRs) achieved with vaccines utilizing novel adjuvants compared to the traditional aluminum (Alum) adjuvant.
| Adjuvant/Vaccine | Target Population | Dosing Schedule | Seroprotection Rate (SPR) | Comparator (Alum-adjuvanted) SPR | Reference |
| CpG 1018 (HEPLISAV-B®) | Healthy Adults (18-70 years) | 2 doses (0, 1 month) | 90.0% - 100.0% | 70.5% - 90.2% (Engerix-B, 3 doses) | [1][2] |
| CpG 1018 (HEPLISAV-B®) | Adults with HIV | 2 doses | 93.1% | 80.6% (HepB-alum, 3 doses) | [3] |
| CpG 1018 (HEPLISAV-B®) | Adults with HIV | 3 doses | 99.4% | 80.6% (HepB-alum, 3 doses) | [3] |
| CpG 1018 (HEPLISAV-B®) | Adults with HIV (vaccine-naïve) | 3 doses | 100% | Not directly compared in this study | [4] |
| CpG 1018 (HEPLISAV-B®) | Adults with Chronic Kidney Disease | 3 doses | 89.5% | Not directly compared in this study | [4] |
| AS04 (FENDrix®) | Dialysis Patients | 1 dose | 50% (at month 2) | 20% (Engerix-B, double dose) | [5] |
| AS04 (FENDrix®) | Dialysis Patients | Not specified | 75% (at month 3) | 50% (Engerix-B, double dose) | [5] |
| 1018 ISS (HEPLISAV™) | Healthy Adults | 2 doses (8 weeks post-priming) | 88.5% | 26.4% (Engerix-B, 3 doses) | [5] |
| 1018 ISS (HEPLISAV™) | Healthy Adults | 2 doses (24 weeks post-priming) | 98.3% | 32.4% (Engerix-B, 3 doses) | [5] |
| 1018 ISS (HEPLISAV™) | Healthy Adults (40-55 years) | 2 doses | 92% | 75% (Engerix-B, 3 doses) | [5] |
Mechanisms of Action: A Look at the Signaling Pathways
The enhanced immunogenicity of these novel adjuvants stems from their ability to actively stimulate the innate immune system, leading to a more robust and tailored adaptive immune response.
Conventional Alum Adjuvant
Aluminum salts, the most widely used adjuvants, are thought to work by forming a depot at the injection site, which facilitates the slow release of the antigen. They primarily induce a Th2-biased immune response. Recent studies suggest they may also activate the NLRP3 inflammasome.
CpG ODN Adjuvant (e.g., CpG 1018)
CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic bacterial DNA. They are recognized by Toll-like receptor 9 (TLR9), which is primarily expressed in B cells and plasmacytoid dendritic cells (pDCs).[6] This interaction triggers a potent Th1-biased immune response, characterized by the production of pro-inflammatory cytokines and enhanced antibody production.
AS04 and AS01 Adjuvants
AS04 combines a traditional aluminum salt with 3-O-desacyl-4'-monophosphoryl lipid A (MPL), a detoxified derivative of lipopolysaccharide (LPS).[7][8] MPL is a Toll-like receptor 4 (TLR4) agonist.[6] This combination leads to a more potent and balanced Th1/Th2 immune response compared to alum alone.[6] AS01 is a liposome-based adjuvant system containing both MPL and the saponin (B1150181) QS-21, which further enhances the immune response, particularly cell-mediated immunity.[7][9]
Experimental Protocols for Adjuvant Validation
The validation of new HBV vaccine adjuvants involves rigorous preclinical and clinical testing. A generalized experimental workflow is outlined below.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recommendations of the Advisory Committee on Immunization Practices for Use of a Hepatitis B Vaccine with a Novel Adjuvant | MMWR [cdc.gov]
- 3. youtube.com [youtube.com]
- 4. Immunogenicity and Safety of Hepatitis B Virus (HBV) Vaccine With a Toll-Like Receptor 9 Agonist Adjuvant in HBV Vaccine-Naïve People With Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 8. Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant system AS01: from mode of action to effective vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical studies comparing monovalent versus combination hepatitis B vaccines.
A comprehensive review of clinical studies evaluating the immunogenicity, safety, and experimental protocols of monovalent versus combination hepatitis B vaccines, providing essential data for researchers, scientists, and drug development professionals.
The advent of combination vaccines, which incorporate the hepatitis B antigen with other routine immunizations, has marked a significant advancement in public health, aiming to simplify vaccination schedules and improve compliance. This guide provides a detailed comparison of the clinical performance of these combination vaccines against traditional monovalent hepatitis B vaccines, supported by data from key clinical trials.
Immunogenicity: A Head-to-Head Comparison
The primary measure of a vaccine's effectiveness is its ability to elicit a protective immune response, quantified by seroprotection rates (the percentage of subjects achieving a predefined antibody level) and geometric mean concentrations (GMCs) or titers (GMTs) of antibodies against the hepatitis B surface antigen (anti-HBs). Clinical studies have consistently demonstrated that combination vaccines are highly immunogenic.
A systematic review of literature published between 1990 and 2015 found that after a full vaccination course with the combined hepatitis A and B vaccine, Twinrix™, anti-HBs seroprotection rates ranged from 82% to 100%.[1] Furthermore, the immunogenicity of Twinrix™ was found to be equal to or higher than that of monovalent hepatitis A or B vaccines.[2]
In pediatric populations, combination vaccines have also shown robust performance. A study comparing a DTaP-IPV-HepB-PRP-T (Hexaxim®) vaccine to a DTaP-IPV//PRP~T vaccine given with a monovalent hepatitis B vaccine in Turkish infants showed non-inferiority for the hepatitis B component, with seroprotection rates of 94.0% for Hexaxim® versus 96.1% for the monovalent schedule.[3] Similarly, a trial in Thai infants comparing a fully liquid DTaP-IPV-Hep B-PRP-T vaccine with a licensed comparator also demonstrated non-inferiority for the hepatitis B and Haemophilus influenzae type b components.[4]
The timing of the vaccination schedule can influence the immune response. One study found that while a DTaP-IPV//PRP~T vaccine given with a monovalent this compound was highly immunogenic with both a 0, 6, and 14-week schedule and a 6, 10, and 14-week schedule, the antibody titer was higher with the 0, 6, and 14-week schedule (601 mIU/ml versus 207 mIU/ml).
Here is a summary of immunogenicity data from select clinical trials:
| Vaccine(s) | Population | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Geometric Mean Concentration/Titer (GMC/GMT) of Anti-HBs |
| DTaP-IPV-Hep B-PRP-T (Hexaxim®) | Thai Infants | 99.5% | 2477 mIU/mL |
| DTaP-IPV-Hep B//PRP-T (Control) | Thai Infants | 99.5% | 2442 mIU/mL |
| DTaP-IPV-HB-PRP-T | Turkish Infants | 94.0% | Not Reported |
| DTaP-IPV//PRP-T + Monovalent Hep B | Turkish Infants | 96.1% | Not Reported |
| DTaP-HepB-IPV (Pediarix™) at 2, 4, 6 months | U.S. Infants | Same as separate administration | Not explicitly stated as different |
| Engerix-B™ at 0, 1, 6 months | U.S. Infants | Same as combination vaccine | Higher than combination vaccine schedule at 2, 4, 6 months |
Safety Profile: Monovalent vs. Combination Vaccines
The safety of both monovalent and combination hepatitis B vaccines has been well-established through extensive clinical trials and post-marketing surveillance. A review of adverse events reported to the Vaccine Adverse Event Reporting System (VAERS) between 2005 and 2015 did not detect marked safety differences between single-antigen and combination hepatitis B-containing vaccines.[5]
Commonly reported adverse events for both types of vaccines are generally mild and transient, including injection site reactions (pain, redness, swelling) and systemic reactions (fever, irritability, drowsiness).[4] In some studies, combination vaccines have been associated with a slightly higher incidence of fever compared to separate administration. For instance, in clinical trials for Pediarix™, the rate of fever was higher compared to separately administered vaccines.[6] However, these events were generally not serious and resolved without long-term consequences.
Experimental Protocols: A Closer Look at Study Methodologies
The following provides an overview of the experimental design of key clinical trials comparing monovalent and combination hepatitis B vaccines.
Study of DTaP-IPV-Hep B-PRP-T (Hexaxim®) vs. DTaP-IPV-Hep B//PRP-T in Thai Infants[4]
-
Study Design: A randomized, phase III, observer-blind study.
-
Participants: 412 healthy Thai infants.
-
Vaccination Schedule: Infants received either the investigational DTaP-IPV-Hep B-PRP-T vaccine or the licensed DTaP-IPV-Hep B//PRP-T comparator at 2, 4, and 6 months of age. All infants had received a monovalent this compound at birth and received a 7-valent pneumococcal conjugate vaccine (PCV7) concomitantly with the study vaccines.
-
Immunogenicity Assessment: Blood samples were collected one month after the third dose to measure antibody concentrations for all vaccine antigens. Non-inferiority for hepatitis B was defined as the lower bound of the 95% confidence interval for the difference in seroprotection rates being above -10%.
-
Safety Assessment: Solicited and unsolicited adverse events were collected from parental reports for 7 and 30 days after each vaccination, respectively. Serious adverse events were monitored throughout the study.
Study of Pediarix™ vs. Engerix-B™ in U.S. Infants (NCT00133445)[7]
-
Study Design: A randomized, controlled study.
-
Participants: Healthy newborns, 0 to 5 days of age, with a gestation of at least 37 weeks and a birth weight of at least 2500 grams.
-
Vaccination Schedule:
-
Group A: Received the pentavalent combination vaccine DTaP-HepB-IPV (Pediarix™) at birth, two, and six months of age.
-
Group B: Received the monovalent this compound (Engerix-B™) at birth, followed by Pediarix™ at two, four, and six months of age.
-
-
Immunogenicity Assessment: Blood was collected to evaluate age-specific antibody responses following each vaccine dose using standardized humoral immunologic assays.
-
Safety Assessment: Post-vaccination adverse events were evaluated.
Below is an experimental workflow diagram illustrating a typical clinical trial comparing monovalent and combination hepatitis B vaccines.
Signaling Pathways in this compound Immune Response
The immune response to the this compound is a complex process involving both the innate and adaptive immune systems. The hepatitis B surface antigen (HBsAg) is the primary component of the vaccine that stimulates this response.
Upon injection, HBsAg is recognized by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[7][8] This recognition is mediated in part by Toll-like receptors (TLRs), which are key components of the innate immune system. TLRs recognize pathogen-associated molecular patterns and initiate signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity.[9]
The signaling pathways downstream of TLRs involve adaptor proteins such as Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[9][10] The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.[11] The TRIF-dependent pathway results in the activation of interferon regulatory factors (IRFs) and the production of type I interferons.[10]
Activated APCs process the HBsAg and present it to CD4+ T helper cells.[12] These T helper cells, in turn, activate B cells, which differentiate into plasma cells that produce anti-HBs antibodies. This process is crucial for developing long-term immunity.[12]
The following diagram illustrates the key signaling pathways involved in the immune response to the this compound.
References
- 1. A Randomized, Controlled Study of DTaP-IPV-HB-PRP-T, a Fully Liquid Hexavalent Vaccine, Administered in a 3-, 5- and 11- to 12-month Schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon-inducible MyD88 protein inhibits hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunogenicity and safety study of a new DTaP-IPV-Hep B-PRP-T combined vaccine compared to a licensed DTaP-IPV-Hep B//PRP-T comparator, both concomitantly administered with a 7-valent pneumococcal conjugate vaccine at 2, 4, and 6 months of age in Thai infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pediarix Vaccine Questions and Answers for Healthcare Providers| CDC [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Immunoglobulin: Key Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Toll-like receptor (TLR)-mediated innate immune responses in the control of hepatitis B virus (HBV) infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatitis B virus replication by MyD88 is mediated by nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Cross-Genotype Protection of Current Hepatitis B Vaccines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global effort to control hepatitis B virus (HBV) infection hinges on the effectiveness of vaccination. With at least 10 distinct HBV genotypes (A-J) circulating worldwide, a critical question for researchers and vaccine developers is the extent to which current vaccines, primarily based on genotype A2, provide protection against this genetic diversity. This guide provides a comparative assessment of the cross-genotype protection afforded by current hepatitis B vaccines, supported by experimental data, detailed methodologies, and an exploration of the underlying immunological pathways.
I. Comparative Efficacy of Hepatitis B Vaccines Against Different Genotypes
Current recombinant hepatitis B vaccines predominantly utilize the hepatitis B surface antigen (HBsAg) derived from HBV genotype A2. While these vaccines have demonstrated high efficacy in preventing HBV infection and its complications, concerns have been raised about their performance against other prevalent genotypes.
Quantitative Assessment of Vaccine-Induced Neutralization
The primary measure of vaccine efficacy is the induction of neutralizing antibodies (anti-HBs). A protective titer is generally considered to be ≥10 mIU/mL. Studies have shown that high anti-HBs titers are crucial for cross-genotype protection. In vitro and in vivo studies have demonstrated that while current vaccines can neutralize various HBV genotypes, the efficiency of neutralization can differ.
One study investigating a novel hepatitis B vaccine with a large-HBsAg component compared its neutralizing activity against different genotypes to a conventional small-HBsAg (S-HBs) vaccine. The 50% inhibitory concentration (IC50) values, which represent the concentration of antibodies required to inhibit 50% of viral activity, revealed genotype-dependent variations in neutralization. For the S-HBs vaccine, the IC50 value for genotype D was more than double that for genotype C (the vaccine's genotype). Conversely, the large-HBsAg vaccine showed attenuated neutralization against genotype B. This highlights that no single current vaccine may neutralize all genotypes with equal efficacy.
Table 1: Comparative Neutralization Efficacy (IC50) of Vaccine-Induced Antibodies against Different HBV Genotypes
| Vaccine Type | Target Genotype | IC50 (mIU/mL) vs. Genotype A | IC50 (mIU/mL) vs. Genotype B | IC50 (mIU/mL) vs. Genotype C | IC50 (mIU/mL) vs. Genotype D | Reference |
| Small-HBsAg (Genotype C-based) | Genotype A | Comparable to Genotype C | Comparable to Genotype C | Baseline | >2-fold higher than Genotype C | |
| Large-HBsAg + Adjuvant | Genotype A | - | ~7-fold higher than Genotype C | Baseline | - |
Note: This table is a summary of available data and highlights the need for more head-to-head comparative studies.
Seroprotection Rates in Vaccinated Populations
Large-scale vaccination programs have significantly reduced the prevalence of HBV infection globally. Studies in regions with diverse genotype distributions have shown substantial reductions in infection rates following the implementation of universal childhood vaccination with genotype A2-based vaccines, suggesting a high degree of cross-protection. However, breakthrough infections with non-vaccine genotypes have been reported, particularly in individuals with lower anti-HBs titers.
Table 2: Seroprotection Rates of Recombinant Hepatitis B Vaccines in Different Populations
| Vaccine | Population | Number of Doses | Seroprotection Rate (Anti-HBs ≥10 mIU/mL) | Reference |
| Recombinant HBV Vaccine | Healthy Infants | ≥3 | 98% (median) | |
| Recombinant HBV Vaccine | Healthy Adults (<40 years) | 3 | >90% | |
| Engerix-B | Infants of HBeAg-positive mothers | 3 | 90.2% | |
| Sci-B-Vac | Infants of HBeAg-positive mothers | 3 | 97.8% | |
| 20 µg HB vaccine (0-1-6 month schedule) | Healthy Young Adults | 3 | 98.31% (at 2 years) | |
| 60 µg HB vaccine (0-2 month schedule) | Healthy Young Adults | 2 | 85.19% (at 2 years) |
II. Experimental Protocols for Assessing Cross-Genotype Protection
The evaluation of cross-genotype protection relies on robust in vitro and in vivo experimental models.
In Vitro Neutralization Assay
Objective: To determine the ability of vaccine-induced antibodies to neutralize the infectivity of different HBV genotypes in a cell culture system.
Detailed Methodology:
-
Cell Culture:
-
Maintain a susceptible cell line, such as HepG2 cells stably expressing the sodium taurocholate cotransporting polypeptide (NTCP) receptor (HepG2-NTCP), in appropriate culture medium.
-
Seed cells in 96-well plates and culture until they form a confluent monolayer.
-
-
Virus Preparation:
-
Prepare high-titer stocks of different HBV genotypes (e.g., A, B, C, D) from patient sera or by transfection of hepatoma cells with HBV-expressing plasmids.
-
Determine the viral titer, typically expressed as genome equivalents (GE/mL).
-
-
Neutralization Reaction:
-
Serially dilute the heat-inactivated serum or purified antibodies from vaccinated individuals.
-
Incubate the diluted antibodies with a fixed amount of each HBV genotype for 1-2 hours at 37°C to allow for neutralization.
-
-
Infection:
-
Remove the culture medium from the HepG2-NTCP cells and add the antibody-virus mixture.
-
Incubate for 16-24 hours to allow for viral entry.
-
-
Post-Infection Culture:
-
Remove the inoculum and wash the cells multiple times to remove unbound virus.
-
Add fresh culture medium and continue incubation for several days (typically 7-9 days).
-
-
Quantification of Infection:
-
Measure the level of a viral marker, such as HBsAg or HBeAg, in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Alternatively, intracellular HBV DNA or RNA can be quantified by real-time PCR.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each antibody dilution compared to a control with no antibody.
-
Determine the IC50 value, which is the antibody dilution that results in a 50% reduction in the viral marker.
-
In Vivo Humanized Mouse Model
Objective: To evaluate the protective efficacy of vaccine-induced immunity against challenge with different HBV genotypes in a small animal model that mimics human liver physiology.
Detailed Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., Fah−/−Rag2−/−Il2rg−/− or NOD/SCID) engrafted with human hepatocytes, creating a chimeric human liver.
-
-
Immunization:
-
Immunize groups of humanized mice with the this compound being tested according to a specified schedule.
-
Include a control group receiving a placebo.
-
-
Antibody Titer Measurement:
-
Collect blood samples periodically to measure the anti-HBs antibody titers using ELISA.
-
-
HBV Challenge:
-
Once protective antibody titers are achieved, challenge the immunized and control mice with a high dose of a specific HBV genotype via intravenous injection.
-
-
Monitoring of Infection:
-
Collect blood samples regularly to monitor for the presence of HBV DNA and HBsAg.
-
At the end of the study, sacrifice the mice and collect liver tissue.
-
-
Analysis of Liver Tissue:
-
Analyze liver tissue for the presence of HBV DNA, RNA, and viral proteins (HBsAg and HBcAg) using techniques such as PCR, immunohistochemistry, and Southern blotting.
-
-
Data Analysis:
-
Compare the levels of viremia and intrahepatic viral markers between the vaccinated and control groups to determine the degree of protection.
-
III. Signaling Pathways in Vaccine-Induced Immunity
The protective immune response to hepatitis B vaccines involves a complex interplay of innate and adaptive immunity.
Innate Immune Activation and Adjuvant Signaling
Adjuvants included in vaccine formulations are critical for initiating a robust immune response. Many adjuvants act by stimulating pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). For example, monophosphoryl lipid A (MPLA), a component of the AS04 adjuvant, is a TLR4 agonist. The binding of HBsAg and adjuvants to PRRs on antigen-presenting cells (APCs), such as dendritic cells, triggers intracellular signaling cascades.
These signaling pathways, primarily the MyD88-dependent and TRIF-dependent pathways, lead to the activation of transcription factors like NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and type I interferons, which are essential for the subsequent activation of the adaptive immune response.
Comparative immunogenicity of yeast-derived versus mammalian cell-derived HBsAg vaccines.
A deep dive into the immunogenic profiles of two key hepatitis B vaccine platforms, supported by experimental data and methodological insights.
The global effort to control and prevent hepatitis B virus (HBV) infection has been significantly bolstered by the development of effective vaccines. These vaccines primarily rely on the hepatitis B surface antigen (HBsAg) to elicit a protective immune response. The two main production platforms for recombinant HBsAg are yeast cells (typically Saccharomyces cerevisiae or Pichia pastoris) and mammalian cells (such as Chinese Hamster Ovary, CHO, cells). While both have proven successful in generating prophylactic vaccines, they exhibit distinct characteristics that influence their immunogenicity. This guide provides a comparative overview of these two vaccine types, drawing upon experimental data to inform researchers, scientists, and drug development professionals.
Key Differences in Antigen Composition and Characteristics
The primary distinction between yeast-derived and mammalian cell-derived HBsAg vaccines lies in the composition and post-translational modifications of the antigen.
-
Yeast-Derived HBsAg: These vaccines typically contain only the small HBsAg (S-HBsAg) protein.[1][2] A key characteristic is the absence of glycosylation, a post-translational modification that occurs in native HBV.[2] The S-HBsAg self-assembles into virus-like particles (VLPs) within the yeast cells.
-
Mammalian Cell-Derived HBsAg: Vaccines produced in mammalian cells can be engineered to include not only the S-HBsAg but also the pre-S1 and pre-S2 domains of the surface antigen.[2][3][4] These are often referred to as third-generation vaccines. A crucial feature of mammalian cell expression is the glycosylation of the HBsAg, which more closely mimics the native viral protein.[5]
Comparative Immunogenicity: A Data-Driven Overview
Clinical and preclinical studies have consistently demonstrated that mammalian cell-derived HBsAg vaccines, particularly those containing the pre-S domains, tend to elicit a more robust and rapid immune response compared to their yeast-derived counterparts.[4][5][6]
Humoral Immune Response
The humoral immune response, characterized by the production of antibodies, is the primary correlate of protection for hepatitis B vaccines. The key metrics for assessing this response are the seroprotection rate (the percentage of individuals achieving an anti-HBs antibody concentration of ≥10 mIU/mL) and the geometric mean concentration (GMC) of these antibodies.
| Study | Vaccine Type | Antigen Composition | Dose | Seroprotection Rate (Post-3rd Dose) | Geometric Mean Concentration (GMC) of anti-HBs (mIU/mL) (Post-3rd Dose) | Population | Reference |
| Raz et al. (2001) | Mammalian (Bio-Hep-B) | S, Pre-S1, Pre-S2 | 10 µg | 98% | 2203 | Adults | [6] |
| Yeast (Engerix-B) | S | 20 µg | 85.1% | 326 | Adults | [6] | |
| Vesikari et al. (2021) | Mammalian (3A-HBV) | S, Pre-S1, Pre-S2 | 10 µg | 99.3% | 5442.4 | Young Adults | [5] |
| Yeast (1A-HBV) | S | 20 µg | 94.8% | 1567.2 | Young Adults | [5] | |
| Liu et al. (2023) | Mammalian (CHO) | S, Pre-S1, Pre-S2 | 20 µg | 98.98% | 1627.83 | Adults (25-55 years) | [7][8] |
| Yeast (YDV) | S | 20 µg | 97.23% | 600.76 | Adults (25-55 years) | [7][8] |
As the data indicates, mammalian cell-derived vaccines consistently show higher seroprotection rates and significantly higher GMCs, even at lower doses in some cases.[5][6] The inclusion of the pre-S domains is believed to contribute to this enhanced immunogenicity by providing additional T-cell epitopes.[3]
Onset of Immune Response
A rapid onset of protection is a crucial advantage, particularly in post-exposure prophylaxis settings. Studies have shown that mammalian cell-derived vaccines containing pre-S antigens induce a faster antibody response.
| Study | Vaccine Type | Antigen Composition | Seroconversion Rate (Post-1st Dose) | Population | Reference |
| Raz et al. (2001) | Mammalian (Bio-Hep-B) | S, Pre-S1, Pre-S2 | 66.5% | Adults | [6] |
| Yeast (Engerix-B) | S | 19.3% | Adults | [6] | |
| Vesikari et al. (2021) | Mammalian (3A-HBV) | S, Pre-S1, Pre-S2 | 90.4% (Post-2nd Dose) | Young Adults | [5] |
| Yeast (1A-HBV) | S | 51.6% (Post-2nd Dose) | Young Adults | [5] |
Cellular Immune Response
While humoral immunity is the primary measure of protection, cellular immunity, involving T-cells, plays a critical role in controlling HBV infection. Some studies suggest that the presence of pre-S1 and pre-S2 antigens in mammalian cell-derived vaccines can lead to a more robust T-cell response.[3] However, a study comparing CHO-derived and Hansenula polymorpha-derived HBsAg particles in mice found that while the humoral responses were similar, the cytotoxic T lymphocyte response was lower for the CHO-derived antigen.[9] Yeast-based vaccines have also been specifically developed to elicit strong T-cell responses.[10][11]
Experimental Protocols
The following are generalized methodologies based on the cited studies for comparing the immunogenicity of HBsAg vaccines.
Clinical Trial Design for Immunogenicity Comparison
A common approach is a randomized, double-blind, comparative study.
-
Participant Recruitment: A cohort of healthy, HBV-seronegative individuals is recruited.
-
Randomization: Participants are randomly assigned to receive either the yeast-derived or the mammalian cell-derived vaccine.
-
Vaccination Schedule: A standard three-dose schedule is typically followed, with vaccinations at 0, 1, and 6 months.[6][8]
-
Blood Sampling: Blood samples are collected at baseline and at various time points after each vaccination (e.g., 1 month after each dose and at the end of the study).
-
Serological Analysis: Serum samples are analyzed for the presence and concentration of anti-HBs antibodies using methods like chemiluminescence microparticle immunoassay (CMIA) or enzyme-linked immunosorbent assay (ELISA).[8]
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study period.
Murine Immunogenicity Studies
Animal models, such as BALB/c mice, are often used for preclinical evaluation.
-
Animal Groups: Mice are divided into groups, each receiving a different vaccine formulation or dose.
-
Immunization: Vaccines are administered, typically via intraperitoneal or intramuscular injection.
-
Serum Collection: Blood is collected at specified intervals post-immunization.
-
Antibody Titer Measurement: Anti-HBs antibody titers in the serum are determined by ELISA.
-
T-Cell Response Analysis: Splenocytes can be isolated and stimulated with HBsAg to assess T-cell proliferation (e.g., via CFSE dilution) or cytokine production (e.g., via ELISpot or intracellular cytokine staining).
Visualizing the Pathways and Processes
HBsAg Immune Response Signaling Pathway
Caption: Simplified signaling pathway of the immune response to HBsAg vaccines.
Comparative Experimental Workflow
Caption: General experimental workflow for comparing HBsAg vaccine immunogenicity.
Logical Relationship of Vaccine Characteristics and Immunogenicity
Caption: Factors influencing the comparative immunogenicity of HBsAg vaccines.
Conclusion
The choice between yeast-derived and mammalian cell-derived HBsAg vaccines involves a trade-off between established production systems and potentially enhanced immunogenicity. While yeast-based vaccines have a long and successful track record in global immunization programs, the evidence suggests that mammalian cell-derived vaccines, especially those incorporating the pre-S domains, can offer a more potent and rapid immune response. This is particularly relevant for populations who are typically hyporesponsive to vaccination, such as older adults, immunocompromised individuals, and those with chronic illnesses. The continued development and evaluation of both vaccine platforms are essential for optimizing global strategies to combat hepatitis B.
References
- 1. Immune response against HBsAg vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV Vaccines: Advances and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of a 3-Antigen (Pre-S1/Pre-S2/S) this compound: Results of a Phase 3 Randomized Clinical Trial in the Russian Federation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Immunogenicity and Safety of a 3-Antigen this compound vs a Single-Antigen this compound: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and immunogenicity of a new mammalian cell-derived recombinant this compound containing Pre-S1 and Pre-S2 antigens in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Yeast and CHO Cell-Derived Hepatitis B Vaccines and Influencing Factors in Vaccine-Naïve Adults in China: Insights for Personalized Immunization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between hepatitis B surface antigen (HBsAg) particles derived from mammalian cells (CHO) and yeast cells (Hansenula polymorpha): composition, structure and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Navigating the Economics of Hepatitis B Prevention: A Comparative Guide to Vaccination Strategies
For Immediate Release
This guide provides a comprehensive comparison of the cost-effectiveness of various hepatitis B vaccination strategies, offering researchers, scientists, and drug development professionals a thorough analysis of the economic and public health implications of different approaches. By presenting supporting data, detailed methodologies, and visual aids, this document aims to inform evidence-based decision-making in the ongoing effort to combat hepatitis B virus (HBV) infection.
Executive Summary
Hepatitis B vaccination is a cornerstone of global public health, preventing acute and chronic liver disease, including cirrhosis and hepatocellular carcinoma. The selection of an optimal vaccination strategy is a complex decision, balancing upfront costs with long-term healthcare savings and improved quality of life. This guide evaluates the economic viability of universal vaccination programs (targeting infants, adolescents, or all adults), selective vaccination of high-risk groups, and the inclusion of pre-vaccination screening. The evidence strongly indicates that universal infant vaccination is a highly cost-effective intervention. Furthermore, in many settings, universal adult vaccination and targeted strategies for high-risk populations also demonstrate significant economic benefits, often proving to be cost-saving in the long run.
Data Presentation: Comparative Cost-Effectiveness of Hepatitis B Vaccination Strategies
The following tables summarize quantitative data from various economic evaluation studies, providing a clear comparison of different hepatitis B vaccination strategies. The primary metric used is the Incremental Cost-Effectiveness Ratio (ICER), typically expressed as the cost per Quality-Adjusted Life Year (QALY) gained. An intervention is generally considered cost-effective if the ICER is below a country's willingness-to-pay threshold.
| Strategy | Comparator | ICER (Cost per QALY Gained) | Key Findings | Region/Population |
| Universal Infant Vaccination | No Vaccination | Often cost-saving or highly cost-effective (e.g., -$1,183.85 to $6,319 per life-year gained)[1] | Consistently demonstrated as the most cost-effective strategy, leading to substantial reductions in lifetime healthcare costs associated with chronic hepatitis B.[1] | Global, including Iran[1] and Ireland[2] |
| Universal Adolescent Vaccination | No Vaccination | $13,938 per year-of-life-saved | Cost-effective, but generally less so than infant vaccination. | United States[3] |
| Universal Adult Vaccination | Current risk-based recommendations | $152,722 (3-dose) to $155,429 (2-dose) per QALY gained | May be an appropriate strategy for reducing HBV incidence and improving health outcomes.[4] The 3-dose strategy was found to reduce acute hepatitis B cases by 24.8% and related deaths by 22.8%.[5] | United States[4][5] |
| Vaccination of High-Risk Adults | No Vaccination | Dominant (lower cost and greater benefit) | Highly cost-effective and often cost-saving, especially in populations with a high incidence of HBV.[3] | General[3] |
| Vaccination with Pre-vaccination Screening (3-test panel) | Vaccination without screening | Cost-saving | Adding one-time HBV testing to vaccination for adults seeking care for STIs is cost-saving and prevents a significant number of adverse liver outcomes.[6] | United States (adults seeking STI care)[6] |
Experimental Protocols: Methodologies for Economic Evaluation
The cost-effectiveness of hepatitis B vaccination strategies is typically evaluated using decision-analytic models that simulate the long-term clinical and economic consequences of different interventions. The most common methodologies are Markov models and decision tree analysis.
Markov Model
A Markov model is a stochastic model that describes a sequence of possible events in which the probability of each event depends only on the state attained in the previous event. In the context of hepatitis B vaccination, the model simulates a cohort of individuals over their lifetime, transitioning between different health states.
-
Model Structure: The model typically includes the following health states:
-
Susceptible to HBV
-
Acute HBV infection
-
Chronic HBV infection
-
Compensated Cirrhosis
-
Decompensated Cirrhosis
-
Hepatocellular Carcinoma (HCC)
-
Liver Transplant
-
Death (from HBV-related causes or other causes)
-
-
Transition Probabilities: The model uses probabilities to govern the movement of individuals between health states over time (e.g., the annual probability of a chronically infected individual developing cirrhosis). These probabilities are derived from clinical trial data, epidemiological studies, and meta-analyses.
-
Costs: Costs are assigned to each health state and event within the model. These can include:
-
Direct medical costs (vaccine acquisition and administration, screening tests, antiviral treatment, hospitalization, liver transplant).
-
Indirect costs (productivity losses due to illness or premature death).
-
-
Outcomes: The model tracks clinical outcomes such as the number of HBV infections averted, life-years gained, and Quality-Adjusted Life-Years (QALYs) gained. A QALY is a measure of disease burden that includes both the quantity and the quality of life lived.
-
Analysis: The model is run for each vaccination strategy being compared (e.g., universal infant vaccination vs. no vaccination). The total costs and total QALYs for each strategy are calculated, and the Incremental Cost-Effectiveness Ratio (ICER) is determined by dividing the difference in costs by the difference in QALYs.
Decision Tree Analysis
A decision tree is a graphical representation of the decision-making process. It is particularly useful for modeling short-term outcomes and decisions.
-
Model Structure: The tree starts with a decision node representing the choice between different vaccination strategies. From this node, branches extend to represent the possible outcomes for each strategy.
-
Chance Nodes: These nodes represent probabilistic events, such as the likelihood of becoming infected with HBV, developing acute or chronic disease, and the effectiveness of the vaccine.
-
Terminal Nodes: These are the final outcomes of each pathway in the decision tree, to which costs and health utilities (for calculating QALYs) are assigned.
-
Analysis: The model calculates the expected cost and expected QALYs for each strategy by multiplying the probability of each pathway by its corresponding cost and QALY value and summing these across all possible pathways. The ICER is then calculated as in the Markov model.
Visualization of Key Pathways
Hepatitis B Vaccine Immune Response Pathway
The following diagram illustrates the signaling pathway of the adaptive immune response elicited by the this compound.
References
- 1. Innate immune targets of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Response in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cost-effectiveness analyses of vaccination programmes : a focused review of modelling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immune response and treatment targets of chronic hepatitis B virus infection: innate and adaptive immunity [frontiersin.org]
- 6. This compound and Immunoglobulin: Key Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for the Hepatitis B Vaccine
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the bench to the proper disposal of all materials, including vaccines. The Hepatitis B vaccine, a cornerstone of occupational health programs in laboratory settings, is a recombinant DNA (rDNA) product. While it is not a live attenuated vaccine, its disposal requires strict adherence to federal, state, and local regulations to mitigate physical, biological, and chemical hazards. Improper disposal can pose a significant risk of needlestick injuries and environmental contamination.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound-related waste in a research environment.
Step 1: Immediate Segregation at the Point of Use
Proper disposal begins the moment the vaccine is administered or deemed unusable. Segregate waste immediately into appropriate, clearly labeled, color-coded containers to prevent cross-contamination and ensure each waste stream is handled correctly. All personnel handling these materials should be trained on these procedures and wear appropriate Personal Protective Equipment (PPE).
Waste Stream Classification and Handling:
| Waste Type | Description | Disposal Container |
| Sharps Waste | Needles, syringes with attached needles, broken glass vials, or any item sharp enough to puncture skin. | FDA-cleared, puncture-resistant sharps container labeled with the universal biohazard symbol.[1][2][3] |
| Biohazardous Waste (Non-Sharps) | Empty or partially used vaccine vials (if not chemically hazardous), contaminated gloves, cotton swabs. | Red biohazard bag/bin. These containers must be leak-proof and closable.[4] |
| Hazardous Chemical Waste | Unused or expired multi-dose vials containing mercury-based preservatives like thimerosal. | Black hazardous waste container. Label clearly as "Hazardous Waste - Pharmaceuticals."[5][6] |
| General (Non-Hazardous) Waste | Outer packaging (cardboard boxes), paper inserts, and uncontaminated syringe wrappers. | Regular trash receptacle. |
Note: The this compound is a recombinant vaccine. All waste contaminated with recombinant or synthetic nucleic acids should be managed as Regulated Medical Waste (RMW).
Step 2: Sharps Disposal Protocol
Needlestick injuries are a primary risk during vaccine disposal.[7][8] Adherence to strict sharps safety protocols is critical.
-
Immediate Disposal: Dispose of used needles and syringes immediately after use in a designated sharps container.[9]
-
Do Not Recap: Never attempt to recap, bend, or break contaminated needles.[2][7] If recapping is unavoidable for a specific procedure, use a one-handed scoop technique.
-
Accessibility: Place sharps containers within arm's reach of the work area to facilitate immediate disposal.[9][10]
-
Do Not Overfill: Fill sharps containers only to the indicated fill line (typically three-quarters full).[2][10] Overfilling is a major cause of preventable sharps injuries.
-
Secure Closure: Once the fill line is reached, securely and permanently lock the container lid.[1][10]
Needlestick Injury Risks and Causes
Quantitative data from studies on needlestick and sharp injuries (NSSIs) highlight common causes and the critical need for proper disposal protocols.
| Cause of Injury | Prevalence / Contribution | Key Findings & Recommendations |
| Improper Disposal | A leading cause of NSSIs, with injuries occurring during and after disposal.[7] | Use of proper, point-of-use sharps containers is critical. Do not overfill containers.[2][7] |
| Recapping Needles | Accounts for a significant percentage of NSSIs; practiced by up to 84% of veterinarians and a high percentage of lab techs.[3][7] | Avoid recapping. If necessary, use a mechanical device or a one-handed scoop technique.[10] |
| High Workload / Fatigue | Contributes to carelessness and increases the risk of injury.[11] | Minimize working with sharps when tired or distracted. Ensure adequate staffing and breaks.[2] |
| Underreporting | More than half of all needlestick injuries may go unreported.[3] In some studies, non-reporting was as high as 73.61%.[12] | Establish clear, non-punitive procedures for reporting all exposure incidents immediately.[4] |
Step 3: Vaccine Vial Disposal Protocol
The disposal method for vaccine vials depends on their contents and condition.
-
Empty Vials:
-
In many jurisdictions, empty glass or plastic vials that contained preservative-free this compound can be placed in a sharps container to prevent breakage and potential cuts.
-
Alternatively, they may be disposed of in a biohazard bag if not broken. Always consult your institution's specific policies.
-
-
Partially Used or Expired Vials (Thimerosal-Free):
-
These are considered biohazardous waste.
-
Dispose of them in a red biohazard bag or container. Do not discard them down the drain.[5]
-
-
Partially Used or Expired Vials (with Thimerosal):
-
Many multi-dose vials of this compound contain thimerosal, a mercury-based preservative.[13]
-
According to the Environmental Protection Agency (EPA), pharmaceutical waste containing mercury above a certain concentration (0.2 mg/L) must be managed as hazardous waste.[5]
-
Never dispose of these vials in a standard sharps container or red biohazard bag.
-
Segregate these vials into a designated, clearly labeled hazardous waste container (often black) for collection by a licensed hazardous waste contractor.[6]
-
The EPA explicitly prohibits the sewering (flushing down a drain) of hazardous pharmaceutical waste.
-
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the this compound.
Caption: Logical workflow for segregating this compound waste.
Step 4: Storage and Final Disposal
-
Storage: Store filled and sealed waste containers in a designated, secure area away from general traffic. This area should be clearly marked with biohazard symbols and inaccessible to unauthorized personnel.
-
Labeling: Ensure all containers are clearly labeled with their contents (e.g., "Biohazardous Sharps," "Hazardous Waste Pharmaceuticals").[4]
-
Transport: Waste must be transported by a licensed medical and/or hazardous waste contractor in accordance with Department of Transportation (DOT) regulations.
-
Treatment:
-
Biohazardous waste (sharps and red bag waste) is typically treated to render it non-infectious, often via autoclaving, before being sent to a sanitary landfill.
-
Hazardous chemical waste must be treated at a specialized facility, usually through high-temperature incineration, to destroy the hazardous components.
-
The procedures outlined in this document are based on established safety and environmental guidelines from regulatory bodies such as OSHA, the CDC, and the EPA. Researchers must consult their institution's specific Environmental Health & Safety (EH&S) protocols and local regulations, which may have additional requirements.
References
- 1. Estimation of the healthcare waste generation during COVID-19 pandemic in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of COVID-19 vaccination-related medical waste management practices in Bangladesh | PLOS One [journals.plos.org]
- 3. Incidence, Knowledge, Attitude and Practice Toward Needle Stick Injury Among Health Care Workers in Abha City, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thegpsc.org [thegpsc.org]
- 5. Thimerosal Content in Licensed Vaccines - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. med.nyu.edu [med.nyu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Prevalence and associated factors of needle stick and sharp injuries among nurses: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HepB vaccine, pediatric, vial of 10 dose [supply.unicef.org]
- 12. Thimerosal and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 13. oeps.wv.gov [oeps.wv.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
